molecular formula C9H10ClN3O B1256292 Imidacloprid urea CAS No. 120868-66-8

Imidacloprid urea

Número de catálogo: B1256292
Número CAS: 120868-66-8
Peso molecular: 211.65 g/mol
Clave InChI: ADWTYURAFSWNSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Imidacloprid-urea is a imidazolidinone that is imidazolidin-2-one substituted by a (6-chloropyridin-3-yl)methyl group at position 1. It is a metabolite of the insecticide imidacloprid. It has a role as a marine xenobiotic metabolite. It is a monochloropyridine, an imidazolidinone and a member of ureas.

Propiedades

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWTYURAFSWNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037563
Record name Imidacloprid urea
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Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120868-66-8
Record name Imidacloprid-urea
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Record name Imidacloprid urea
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Record name Imidacloprid urea
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Record name IMIDACLOPRID UREA
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Imidacloprid urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid, a prominent neonicotinoid insecticide, undergoes metabolic transformation in various environments, leading to the formation of several metabolites. Among these, imidacloprid urea holds significance due to its altered chemical properties and potential biological activity. This technical guide provides an in-depth analysis of the chemical structure and properties of this compound, offering a comparative perspective with its parent compound, imidacloprid. Detailed experimental protocols for synthesis and analysis are presented, alongside visualizations of its relevant signaling pathways and experimental workflows, to support advanced research and development in agrochemistry and toxicology.

Chemical Structure and Properties

Imidacloprid and its metabolite, this compound, share a chloropyridinylmethyl moiety, but differ in the functional group attached to the imidazolidine ring. In imidacloprid, this is a nitroimine group, whereas in this compound, it is a cyclic urea. This structural modification significantly influences the physicochemical properties of the molecule.

Chemical Structures:

  • Imidacloprid: 1-((6-chloro-3-pyridinyl)methyl)-N-nitro-2-imidazolidinimine

  • This compound: 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one[1]

The chemical formula for imidacloprid is C₉H₁₀ClN₅O₂[2][3][4], and for this compound is C₉H₁₀ClN₃O[5].

Physicochemical Properties

The key physicochemical properties of imidacloprid and this compound are summarized in the table below for direct comparison. The conversion of the nitroimine group to a urea functionality generally leads to an increase in polarity and water solubility.

PropertyImidaclopridThis compound
CAS Number 138261-41-3[4]120868-66-8[6]
Molecular Formula C₉H₁₀ClN₅O₂[2][3][4]C₉H₁₀ClN₃O[5]
Molecular Weight ( g/mol ) 255.66[2][4]211.65[7]
Melting Point (°C) 144[2]143[6]
Boiling Point (°C) 93.5 (rough estimate)[2]478.39
Density (g/cm³) 1.54[2]1.359[1]
Water Solubility (g/L) 0.61 at 20 °C[8]5 at 20 °C[9]

Experimental Protocols

Synthesis of Imidacloprid

Imidacloprid can be synthesized via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).[10] this compound is a primary metabolite of imidacloprid, formed in soil and other environmental compartments.[9]

Protocol for Imidacloprid Synthesis:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of acetonitrile to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes.

  • Reflux: Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude imidacloprid product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water.

Analysis of Imidacloprid and this compound

A sensitive and robust method for the simultaneous determination of imidacloprid and its metabolites, including this compound, in biological and environmental samples is crucial for metabolism and toxicological studies. A commonly employed technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Protocol for QuEChERS-HPLC-MS/MS Analysis: [11]

  • Sample Preparation (QuEChERS):

    • Homogenize 2 g of the sample (e.g., tissue, soil) with 10 mL of acetonitrile containing 1% acetic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • HPLC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Mode of Action

Imidacloprid's primary mode of action is as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][8] This leads to an overstimulation of the nerve cells, resulting in paralysis and death. While imidacloprid shows selective toxicity for insects over vertebrates, it can also interact with mammalian nAChRs.[5] Recent studies have also indicated that imidacloprid can influence other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and metabolism.

imidacloprid_signaling Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Agonist PI3K PI3K Imidacloprid->PI3K Modulation Neuron Postsynaptic Neuron nAChR->Neuron Activation Nerve_Impulse Continuous Nerve Impulse Transmission Neuron->Nerve_Impulse Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation S6K S6K mTOR->S6K Activation Cell_Response Cellular Response (Survival, Proliferation) S6K->Cell_Response Paralysis Paralysis & Death (Insects) Nerve_Impulse->Paralysis

Imidacloprid Signaling Pathways

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of imidacloprid and its metabolites in an environmental sample.

experimental_workflow Sample_Collection Sample Collection (e.g., Soil, Water) Extraction Sample Extraction (QuEChERS) Sample_Collection->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Reporting Reporting Results Data_Processing->Reporting

References

The Genesis of a Neonicotinoid: A Technical Guide to the Synthesis and Discovery of Imidacloprid and its Urea Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Imidacloprid, a pioneering neonicotinoid insecticide, and its significant metabolite, Imidacloprid urea. This document delves into the experimental protocols for their synthesis, presents key quantitative data in a comparative format, and visualizes the critical biological pathways and experimental workflows.

Discovery and Development

The journey to the discovery of Imidacloprid began in the late 1970s and early 1980s, driven by the need for more selective and effective insecticides with lower mammalian toxicity compared to the organophosphates and carbamates in use at the time. Researchers at Bayer AG were inspired by the insecticidal properties of nicotine and sought to develop synthetic analogues with improved characteristics.

The breakthrough came from the study of the insect nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system.[1] The goal was to design a molecule that could mimic the action of acetylcholine, the natural neurotransmitter, but with higher affinity and persistence at the insect nAChR, leading to nerve overstimulation, paralysis, and death.[2][3]

This research led to the synthesis of the first neonicotinoid, Imidacloprid, in the early 1990s. Its development was a landmark in insecticide chemistry, offering a novel mode of action and high efficacy against a broad spectrum of sucking insects.[1]

Synthesis of Imidacloprid and this compound

The synthesis of Imidacloprid and its urea derivative involves multi-step chemical processes. Below are the detailed experimental protocols for their laboratory-scale preparation.

Synthesis of Imidacloprid

The most common and established method for the synthesis of Imidacloprid is through the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with 2-nitroiminoimidazolidine.[2][4]

Experimental Protocol: Synthesis of Imidacloprid

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • 2-nitroiminoimidazolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Isopropanol

  • Water

Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), 2-nitroiminoimidazolidine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes. Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the residue with a small amount of acetonitrile.

  • Isolation of Crude Product: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

  • Purification (Recrystallization):

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent system, such as a 2:1 isopropanol/water mixture, and gently heat while stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Quantitative Data for Imidacloprid Synthesis

ParameterValueReference
Reactants
2-chloro-5-(chloromethyl)pyridine (molar mass: 162.02 g/mol )1.62 g (10 mmol)[2]
2-nitroiminoimidazolidine (molar mass: 130.11 g/mol )1.30 g (10 mmol)[2]
Potassium Carbonate (molar mass: 138.21 g/mol )2.76 g (20 mmol)[2]
Acetonitrile50 mL[2]
Reaction Conditions
Temperature80 °C[2]
Time8 hours[2]
Yield and Purity
Crude Product Yield~85%[2]
Final Purity (after Recrystallization)>98%[2]
Melting Point143-145 °C[2]
Synthesis of this compound

This compound is a primary metabolite of Imidacloprid, formed through processes such as photodegradation and hydrolysis. While not typically synthesized as a primary insecticide, its preparation in the laboratory is crucial for toxicological and environmental studies. The following protocol describes a method for its formation via photodegradation.

Experimental Protocol: Synthesis of this compound via Photodegradation

Materials:

  • Imidacloprid

  • High-purity water (HPLC grade)

  • Titanium dioxide (TiO₂) (optional photocatalyst)

Equipment:

  • Photoreactor equipped with a UV lamp (e.g., mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for monitoring

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare a solution of Imidacloprid in high-purity water at a known concentration (e.g., 20 mg/L).

  • Photoreaction: Place the solution in the quartz reaction vessel of the photoreactor. If using a photocatalyst, add a small amount of TiO₂.

  • Irradiation: Irradiate the solution with the UV lamp while stirring continuously.

  • Monitoring: Periodically take aliquots of the solution to monitor the degradation of Imidacloprid and the formation of this compound using HPLC.

  • Isolation: Once a significant amount of this compound has formed (as determined by HPLC), the reaction can be stopped. The product can be isolated using preparative HPLC or other chromatographic techniques.

Quantitative Data for Imidacloprid Photodegradation

ParameterValueReference
Photodegradation Half-life (DT₅₀) of Imidacloprid
In HPLC grade water43 minutes
In tap water (as Confidor®)126 minutes
In tap water with TiO₂144 minutes
Major Photodegradation Product This compound

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

Imidacloprid exerts its insecticidal effect by acting as an agonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[2][4] This binding mimics the action of the neurotransmitter acetylcholine (ACh), but with a much higher affinity and resistance to enzymatic degradation by acetylcholinesterase.[5]

The persistent activation of nAChRs leads to an uncontrolled influx of ions, causing continuous nerve stimulation. This is followed by a blockage of the neuronal pathway, resulting in the paralysis and eventual death of the insect.[2] The selectivity of Imidacloprid for insects over mammals is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.[3]

Signaling Pathway of Imidacloprid at the Insect nAChR

Imidacloprid_nAChR_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (Reversible) Imidacloprid Imidacloprid Imidacloprid->nAChR Binds (Irreversible) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Caption: Signaling pathway of Imidacloprid at the insect nicotinic acetylcholine receptor.

Experimental Workflows

The discovery and optimization of Imidacloprid and its derivatives rely on a structured experimental workflow, from initial synthesis to biological evaluation.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay nAChR Binding Assay Characterization->Binding_Assay Insecticidal_Activity Insecticidal Activity Assay (e.g., Leaf-dip, Topical Application) Characterization->Insecticidal_Activity IC50_LD50 IC50 / LD50 Determination Binding_Assay->IC50_LD50 Insecticidal_Activity->IC50_LD50 QSAR QSAR Analysis QSAR->Synthesis Lead Optimization SAR Structure-Activity Relationship (SAR) IC50_LD50->SAR SAR->QSAR

References

An In-depth Technical Guide to Imidacloprid-urea (CAS Number: 120868-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid-urea, with the CAS number 120868-66-8, is a primary metabolite of the widely used neonicotinoid insecticide, imidacloprid.[1][2][3] As a member of the imidazolidinone and monochloropyridine chemical classes, it is formed through the degradation of imidacloprid in various environmental matrices, including soil and water, primarily via hydrolysis and photodegradation.[4][5][6] This technical guide provides a comprehensive overview of Imidacloprid-urea, focusing on its chemical properties, synthesis, biological activity, and toxicological profile, with detailed experimental protocols and data presented for researchers and scientists.

Chemical and Physical Properties

Imidacloprid-urea is an off-white to light yellow solid.[7] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 120868-66-8[1]
IUPAC Name 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one[1]
Molecular Formula C₉H₁₀ClN₃O[1]
Molecular Weight 211.65 g/mol [1]
Appearance Off-white to light yellow solid[7]
Solubility DMSO: ~125 mg/mL (~590.60 mM), H₂O: ~12.5 mg/mL (~59.06 mM)[7]

Synthesis and Formation

Imidacloprid-urea is primarily formed from the degradation of its parent compound, imidacloprid. The following sections detail the pathways of its formation.

Formation via Hydrolysis

Imidacloprid is stable in acidic and neutral aqueous solutions but undergoes hydrolysis in alkaline conditions to yield Imidacloprid-urea as the main product.[8] The hydrolysis follows pseudo-first-order kinetics.[9]

This protocol is adapted from a study on the hydrolysis of imidacloprid.[4]

Materials:

  • Imidacloprid standard

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Heating apparatus (e.g., water bath)

  • pH meter

  • Analytical equipment for product confirmation (e.g., GC-MS or LC-MS)

Procedure:

  • Prepare an aqueous solution of Imidacloprid at a known concentration.

  • Adjust the pH of the solution to a desired alkaline level (e.g., pH 10-12) using the NaOH solution.

  • Heat the solution to a specific temperature (e.g., 50-80°C) and maintain for a set period.

  • Monitor the reaction progress by taking aliquots at different time intervals.

  • Analyze the aliquots to determine the concentration of remaining Imidacloprid and the formation of Imidacloprid-urea using a suitable analytical method.

  • Confirm the structure of the product as Imidacloprid-urea using mass spectrometry.

Formation via Photodegradation

Imidacloprid can also be degraded to Imidacloprid-urea through photolysis in water and on soil surfaces.[5][10] The photoproduct 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinone has been identified as the main degradate in several photodegradation studies.[10][11]

This protocol is based on a study of imidacloprid's photolytic decomposition.[10]

Materials:

  • Imidacloprid standard or formulated product

  • HPLC grade water or tap water

  • UV irradiation source (e.g., mercury lamp)

  • Reaction vessel (e.g., quartz tube)

  • HPLC system for analysis

Procedure:

  • Prepare a solution of Imidacloprid in the desired water matrix.

  • Place the solution in the reaction vessel and expose it to UV irradiation.

  • Control the temperature of the solution during the experiment.

  • Collect samples at various time points during the irradiation.

  • Analyze the samples using HPLC to quantify the degradation of Imidacloprid and the formation of Imidacloprid-urea.

  • The photolytic half-life (DT₅₀) can be calculated from the degradation kinetics.

Below is a diagram illustrating the formation of Imidacloprid-urea from Imidacloprid.

G Imidacloprid Imidacloprid (C9H10ClN5O2) Imidacloprid_urea Imidacloprid-urea (C9H10ClN3O) Imidacloprid->Imidacloprid_urea Hydrolysis (Alkaline) or Photodegradation G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) BindingSite Binding Site Nerve_Stimulation Nerve Stimulation BindingSite->Nerve_Stimulation Activates Imidacloprid Imidacloprid (High Affinity) Imidacloprid->BindingSite Binds Strongly Imidacloprid_urea Imidacloprid-urea (Low Affinity) Imidacloprid_urea->BindingSite Binds Weakly Acetylcholine Acetylcholine (Endogenous Ligand) Acetylcholine->BindingSite Binds G start Start prep_solutions Prepare Stock Solutions (Imidacloprid & Imidacloprid-urea) start->prep_solutions prep_soil Prepare Soil Suspensions start->prep_soil equilibration Equilibrate Soil with Solutions (Single & Competitive) prep_solutions->equilibration prep_soil->equilibration separation Separate Solid & Liquid Phases (Centrifugation) equilibration->separation analysis Analyze Supernatant (HPLC) separation->analysis calculation Calculate Sorption Coefficients analysis->calculation end End calculation->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Imidacloprid-Urea from Imidacloprid

This technical guide provides a comprehensive overview of the chemical transformation of the neonicotinoid insecticide Imidacloprid into its primary metabolite, Imidacloprid-urea. This document details the mechanisms of formation, presents relevant quantitative data, outlines experimental protocols for analysis, and provides visual representations of the key pathways.

Introduction

Imidacloprid is a widely used systemic insecticide that acts on the central nervous system of insects.[1] In the environment and within biological systems, Imidacloprid undergoes degradation into several metabolites, with Imidacloprid-urea being one of the most significant.[1][2][3] Understanding the formation of Imidacloprid-urea is crucial for assessing the environmental fate, transport, and overall toxicological profile of Imidacloprid.[3][4] The formation of this urea derivative primarily occurs through two distinct pathways: hydrolysis and photodegradation.[5][6]

Mechanisms of Formation

Imidacloprid-urea, chemically known as 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone, is formed from Imidacloprid through different chemical reactions, with hydrolysis being a key pathway, especially under alkaline conditions.[7]

Hydrolysis

The hydrolysis of Imidacloprid to Imidacloprid-urea is significantly influenced by pH. While Imidacloprid is relatively stable in acidic and neutral aqueous solutions, its hydrolysis is accelerated in alkaline environments.[5][7][8]

The proposed mechanism for the alkaline hydrolysis of Imidacloprid involves the nucleophilic attack of a hydroxide ion (OH⁻) on the carbon atom of the C=N double bond within the imidazolidine ring.[9] This carbon atom carries a partial positive charge due to the strong electron-withdrawing effect of the nitro group (-NO₂), making it susceptible to nucleophilic attack.[9] This initial step leads to the formation of an unstable intermediate, which then rearranges and subsequently leads to the formation of the more stable urea derivative.

G cluster_conditions Reaction Conditions imidacloprid Imidacloprid intermediate Unstable Intermediate imidacloprid->intermediate Nucleophilic Attack imidacloprid_urea Imidacloprid-urea intermediate->imidacloprid_urea Rearrangement & Elimination oh_ion OH⁻ (Alkaline Conditions) h2o H₂O

Caption: Proposed Hydrolysis Pathway of Imidacloprid.

Photodegradation

Photodegradation is another significant pathway for the transformation of Imidacloprid.[6] In the presence of light, particularly UV radiation, Imidacloprid in aqueous solutions can be converted to Imidacloprid-urea.[5] While the detailed mechanism of photodegradation is complex and can yield multiple products, Imidacloprid-urea is consistently identified as a major intermediate.[5][6] The photodegradation process is generally faster than hydrolysis under neutral conditions.[5]

Quantitative Data

The rate of formation of Imidacloprid-urea from Imidacloprid is dependent on various environmental factors. The following tables summarize key quantitative data from cited literature.

Table 1: Hydrolysis of Imidacloprid

pHTemperature (°C)Half-lifePercentage Hydrolyzed (3 months)Reference
7AmbientVery slow1.5%[6]
9Ambient~1 year20%[1][6]
AlkalineVarious-Readily hydrolyzed[5][7]

Table 2: Activation Energy of Hydrolysis

ParameterValueReference
Activation Energy42.72 kJ mol⁻¹[5]

Experimental Protocols

This section outlines a general methodology for the analysis of Imidacloprid and its metabolite, Imidacloprid-urea, in environmental samples.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for extracting Imidacloprid and its metabolites from solid matrices like soil or agricultural products.[10]

  • Homogenization : Homogenize 10-15 g of the sample.

  • Extraction :

    • Place the homogenized sample in a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% glacial acetic acid for better recovery of some metabolites).[10]

    • Shake vigorously for 1 minute.

  • Salting Out :

    • Add anhydrous magnesium sulfate and sodium acetate.[10] Note: Salts may decrease the recovery of certain metabolites like 6-chloronicotinic acid.[10]

    • Shake vigorously for 1 minute.

  • Centrifugation : Centrifuge at 3000-4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer the supernatant to a 15 mL centrifuge tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.[10]

    • Vortex for 30 seconds.

  • Final Centrifugation : Centrifuge at high speed for 5 minutes.

  • Analysis : The resulting supernatant is ready for LC-MS/MS analysis.

Analytical Instrumentation (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of Imidacloprid and its metabolites.[10]

  • Chromatographic Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient of water (with formic acid or ammonium acetate) and methanol or acetonitrile.

  • Ionization Mode : Electrospray ionization (ESI) in positive mode.[10]

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Imidacloprid and Imidacloprid-urea.

G cluster_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization extraction Acetonitrile Extraction homogenization->extraction salting_out Salting Out extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dspe d-SPE Cleanup centrifugation1->dspe centrifugation2 Final Centrifugation dspe->centrifugation2 lc_msms LC-MS/MS Analysis centrifugation2->lc_msms Supernatant data_processing Data Processing lc_msms->data_processing

Caption: Experimental Workflow for Imidacloprid Analysis.

Conclusion

The formation of Imidacloprid-urea from Imidacloprid is a critical transformation pathway that influences the environmental persistence and metabolic fate of this widely used insecticide. The primary mechanisms of formation are hydrolysis, which is particularly significant under alkaline conditions, and photodegradation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists in the fields of environmental science, toxicology, and drug development. Further research into the kinetics and mechanisms under diverse environmental conditions will continue to enhance our understanding of the complete lifecycle of Imidacloprid and its metabolites.

References

Environmental fate and degradation pathways of Imidacloprid urea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Imidacloprid Urea

Introduction

Imidacloprid, a first-generation neonicotinoid insecticide, is extensively used in agriculture to control a wide range of sucking and biting insects.[1][2][3] Its systemic properties allow for translocation throughout the plant, providing protection to various tissues, including leaves, pollen, and nectar.[4] However, the widespread application and high water solubility of imidacloprid have led to its emergence as an environmental contaminant, with concerns regarding its impact on non-target organisms and ecosystems.[1][5]

A primary and significant metabolite formed during the environmental degradation of imidacloprid is Imidacloprid-urea (IMD-UR).[4][6][7] This metabolite is generated through several key abiotic and biotic processes, including photolysis and hydrolysis.[1][7] The formation of Imidacloprid-urea is a critical step in the environmental fate of the parent compound, as its presence can influence the overall persistence, transport, and bioavailability of imidacloprid residues in soil and aquatic systems.[8][9] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Imidacloprid, with a core focus on the formation and subsequent behavior of its key metabolite, Imidacloprid-urea.

Formation of Imidacloprid-urea: Key Degradation Pathways

Imidacloprid degrades in the environment through various physical, chemical, and biological processes, with Imidacloprid-urea being a major resulting product, particularly from abiotic pathways.[1][4][7]

Photodegradation (Photolysis)

Photolysis is a primary route for the dissipation of imidacloprid in the environment, especially in aqueous systems and on surfaces exposed to sunlight.[4]

  • Mechanism: The process is rapid, with a reported aqueous photolysis half-life of less than 3-4 hours.[4][10] The main mechanism involves the photodissociation of the nitro group (NO₂) from the imidacloprid molecule. This radical intermediate then recombines to form Imidacloprid-urea and gaseous nitrous oxide (N₂O) in a thermally driven process.[6][11]

  • Products and Yield: Studies of surface-bound imidacloprid photolysis have shown that Imidacloprid-urea is the major product, with a yield of approximately 84%.[6][11] A smaller amount of desnitro-imidacloprid (DN-IMD) is also formed, with a yield of around 16%.[6][11]

  • Photolytic Lifetime: The photolytic lifetime of imidacloprid on environmental surfaces at a solar zenith angle of 35° is calculated to be about 16 hours, indicating a significant reaction rate over the course of a day.[6][11]

Hydrolysis

Imidacloprid is generally stable to hydrolysis under acidic and neutral conditions (pH 5-7).[4][7][12] However, the rate of hydrolysis increases significantly under alkaline conditions and with higher temperatures.[7][13]

  • Mechanism: In alkaline water, imidacloprid undergoes hydrolysis to produce Imidacloprid-urea as a primary degradate.[7][10][13] This pathway is distinct from photolysis but leads to the same major metabolite.[7]

  • Reaction Kinetics: At pH 7, only 1.5% of an initial imidacloprid concentration was lost to hydrolysis over three months. In contrast, at pH 9, 20% was hydrolyzed in the dark over the same period.[7] The hydrolysis half-life can range from 33 to 44 days at pH 7 and 25°C.[10]

Microbial Degradation

Microbial action is a crucial degradation pathway for imidacloprid in soil and water-sediment systems.[1] While several metabolites are produced, Imidacloprid-urea is a recognized product of microbial transformation.

  • Mechanism: Various soil microorganisms, including species of Bacillus, Pseudoxanthomonas, and Leifsonia, have been identified as capable of degrading imidacloprid.[1][3] These microbes can utilize imidacloprid as a source of carbon and nitrogen, transforming it through pathways like hydroxylation of the imidazolidine ring, nitro group reduction, and loss of the nitro group.[14]

  • Metabolites: The bacterium Leifsonia sp. has been shown to transform imidacloprid into guanidine and urea metabolites.[3] Other common microbial metabolites include 5-hydroxy-imidacloprid, imidacloprid olefin, and 6-chloronicotinic acid (6-CNA), which is an end product of several degradation pathways.[4][14][15] In some studies, Imidacloprid-urea was identified as a significant metabolite alongside olefin in soil treated with Bacillus aerophilus.[15][16]

Environmental Fate of Imidacloprid-urea

Once formed, Imidacloprid-urea exhibits its own distinct environmental behavior. It is considered a primary soil metabolite and has been detected in drinking water, highlighting its potential for mobility.[17][18]

  • Persistence: Imidacloprid-urea is one of several cyclic urea metabolites found in soil after imidacloprid application.[7] While the parent compound can be persistent in soil with half-lives ranging from 40 to over 1000 days depending on conditions, the specific persistence of the urea metabolite requires further dedicated study.[19][20]

  • Mobility: Imidacloprid-urea is highly water-soluble (9.3 g/L at 20°C).[21] This high solubility, coupled with a low potential for bioaccumulation (log Kow = 0.46), suggests it can be mobile in the environment.[21] Its presence may affect the transport and bioavailability of the parent imidacloprid by competing for adsorption sites on soil particles.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation of Imidacloprid and the properties of its urea metabolite.

Table 1: Degradation Half-Life (DT₅₀) of Imidacloprid

Medium/ConditionpHTemperature (°C)Half-Life (DT₅₀)Citation(s)
Aqueous Photolysis--< 3 - 4 hours[4][10]
Near UV Light Photolysis--10.18 hours[22]
Surface Photolysis (SZA 35°)--16 hours[6][11]
Soil Surface Photolysis--4.7 - 39 days[7][10]
Hydrolysis72533 - 44 days[10]
Hydrolysis9-~1 year[4]
Soil (Aerobic)--1 - 3 years[4]
Soil (Field Studies)--26.5 - 229 days[10][15]
Water-Sediment System--30 - 162 days[7]

Table 2: Formation and Properties of Imidacloprid Degradation Products

MetaboliteFormation Pathway(s)Formation Yield (%)Water Solubility (g/L at 20°C)Log KowCitation(s)
Imidacloprid-urea Photolysis, Hydrolysis, Microbial84% (Surface Photolysis)9.30.46[6][7][11][21]
Desnitro-imidaclopridPhotolysis, Microbial16% (Surface Photolysis)180 - 230< -2 (pH 4-7)[6][11][21]
5-hydroxy-imidaclopridMicrobial, Soil Photolysis---[7][15]
Imidacloprid olefinMicrobial, Photolysis---[4][15][22]
6-chloronicotinic acidMicrobial, Photolysis---[4][14]

Experimental Protocols and Methodologies

The identification and quantification of Imidacloprid and its metabolites, including Imidacloprid-urea, rely on advanced analytical techniques.

Sample Preparation and Extraction
  • QuEChERS Method: A commonly used method for extracting pesticide residues from complex matrices like soil or biological tissues is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology.[23][24]

  • Solid-Phase Extraction (SPE): SPE columns, such as those containing florisil neutral alumina, are used for sample cleanup and concentration of analytes from aqueous solutions.[25]

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or UV detector is a standard method for separating and quantifying imidacloprid and its metabolites.[26][27][28][29] A typical mobile phase consists of an acetonitrile/water mixture.[28][29]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique used for the definitive identification and trace-level quantification of degradation products.[15][22][25] Electrospray ionization (ESI) is often used, with monitoring in both positive and negative ion modes to detect a wide range of metabolites.[22][25]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR-FTIR) has been used to analyze surface-bound photolysis products of imidacloprid.[6][11]

Typical Experimental Workflow for Degradation Studies

A typical laboratory study to investigate the degradation of imidacloprid involves:

  • Spiking: A known concentration of imidacloprid (often radiolabeled) is applied to the environmental matrix (e.g., soil, buffered water).

  • Incubation: Samples are incubated under controlled conditions (e.g., constant temperature, specific light wavelength and intensity, defined pH, sterile vs. non-sterile) for a set period.[27]

  • Sampling: Sub-samples are collected at various time intervals.

  • Extraction: Analytes are extracted from the matrix using an appropriate solvent and cleanup procedure (e.g., QuEChERS).

  • Analysis: The concentrations of the parent compound and its metabolites are determined using HPLC or LC-MS/MS.

  • Kinetics: Degradation rates and half-lives are calculated, often assuming first-order kinetics.[22]

Visualization of Pathways and Workflows

Figure 1. Primary Degradation Pathways of Imidacloprid IMI Imidacloprid IMI->p1 IMI->p2 IMI->p3 IMD_UR Imidacloprid-urea (Major Product) CNA 6-Chloronicotinic Acid (End Product) IMD_UR->CNA Further Degradation DN_IMD Desnitro-imidacloprid IMD_O Imidacloprid Olefin OH_IMD 5-Hydroxy-imidacloprid Guanidine Guanidine Metabolites Guanidine->CNA Further Degradation p1->IMD_UR Photolysis (84% Yield) Hydrolysis (Alkaline) p1->DN_IMD Photolysis (16% Yield) lab1 Abiotic Pathways p2->IMD_O p2->OH_IMD p2->Guanidine lab2 Biotic (Microbial) Pathways p3->IMD_UR Figure 2. General Experimental Workflow for Degradation Analysis A Sample Preparation (e.g., Soil, Water) B Spiking with Imidacloprid Standard A->B C Incubation under Controlled Conditions (Light, Temp, pH, Time) B->C D Periodic Sampling C->D E Sample Extraction (e.g., QuEChERS) D->E F Sample Cleanup & Concentration (e.g., SPE) E->F G Instrumental Analysis F->G H HPLC-UV/DAD (Quantification) G->H Separation & Quantification I LC-MS/MS (Identification & Quantification) G->I Separation & Identification J Data Processing (Degradation Kinetics, Half-life Calculation) H->J I->J

References

Toxicological Profile of Imidacloprid Urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological data for imidacloprid urea. It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data pertains to the parent compound, imidacloprid, due to the limited availability of specific studies on this compound. This information is provided as a reference point, given that this compound is a primary metabolite. All data derived from the parent compound will be explicitly identified.

Introduction

This compound is a primary metabolite of imidacloprid, a systemic neonicotinoid insecticide used extensively in agriculture.[1][2] As imidacloprid undergoes degradation in the environment and metabolism in organisms, understanding the toxicological profile of its metabolites, such as this compound, is crucial for a comprehensive risk assessment. This technical guide synthesizes the available toxicological data for this compound, supplemented with data from its parent compound, imidacloprid, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound is formed through the hydrolysis of imidacloprid.[2] In soil, it is considered a primary metabolite.[1] The conversion of imidacloprid to imidacloprid-urea in some organisms, such as nematodes, is considered a detoxification pathway, suggesting that the metabolite may be less toxic than the parent compound.[3] However, direct toxicological data on this compound is limited.

Physicochemical Properties

This section would typically include properties like molecular formula, molecular weight, melting point, water solubility, and partition coefficient for this compound. However, this specific data was not available in the search results.

Toxicokinetics and Metabolism

Imidacloprid is readily absorbed in mammals and is metabolized to several compounds, including this compound. The primary route of excretion for imidacloprid and its metabolites is through urine.[4]

G Imidacloprid Imidacloprid Metabolism Metabolism Imidacloprid->Metabolism Hydrolysis Imidacloprid_Urea Imidacloprid_Urea Metabolism->Imidacloprid_Urea Other_Metabolites Other_Metabolites Metabolism->Other_Metabolites Excretion Excretion Imidacloprid_Urea->Excretion Other_Metabolites->Excretion

Figure 1: Simplified metabolic pathway of Imidacloprid to this compound.

Toxicological Profile

Acute Toxicity

Specific acute toxicity data for this compound in mammals is largely unavailable in the provided search results. One study on bees indicated that this compound exhibited "nonnegligible toxicity," causing approximately 40% mortality at a high dose of 1,000 ng/bee.[5] In contrast, a risk assessment by the USDA Forest Service stated that the urea metabolite of imidacloprid is "essentially nontoxic".[6]

For the parent compound, imidacloprid , the acute oral toxicity is categorized as moderate.

Table 1: Acute Toxicity of Imidacloprid (Parent Compound)
Test Result
Oral LD50 (Rat)450 mg/kg[2]
Dermal LD50 (Rat)>5000 mg/kg[2]
Inhalation LC50 (Rat)>5,323 mg/m³ (dust, 4h)[2]
Inhalation LC50 (Rat)69 mg/m³ (aerosol, 4h)[2]

Experimental Protocol: Acute Oral Toxicity (for Imidacloprid)

A typical acute oral toxicity study, such as the one referenced for imidacloprid, would follow OECD Guideline 423. The protocol involves the administration of the test substance by oral gavage to fasted animals (usually rats) in a sequential manner. The starting dose is selected from one of four fixed levels. The animals are observed for signs of toxicity and mortality for up to 14 days. The LD50 is then estimated based on the observed outcomes.

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for this compound were identified.

For the parent compound, imidacloprid , long-term exposure has been associated with effects on the liver and thyroid.[7] A 90-day oral toxicity study in female rats showed that imidacloprid at 20 mg/kg/day caused a decrease in body weight gain and an increase in the relative weights of the liver, kidney, and adrenal glands.[8]

Genotoxicity

There is a lack of specific genotoxicity studies for this compound.

For the parent compound, imidacloprid , the genotoxic potential is considered low. While some in vitro studies have shown evidence of DNA damage at high concentrations, in vivo studies have generally been negative.[2][9] Imidacloprid is not considered mutagenic in standard laboratory assays.[7]

Experimental Protocol: Comet Assay (for Genotoxicity Assessment)

The Comet Assay, or single-cell gel electrophoresis, is a common method to assess DNA damage. The protocol involves embedding isolated cells in an agarose gel on a microscope slide. The cells are then lysed, and the DNA is subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage.

G cluster_0 Cell Preparation cluster_1 Lysis & Electrophoresis cluster_2 Analysis Cell_Isolation Isolate Cells Embedding Embed in Agarose Cell_Isolation->Embedding Lysis Lyse Cells Embedding->Lysis Electrophoresis Electrophoresis Lysis->Electrophoresis Staining Stain DNA Electrophoresis->Staining Visualization Visualize Comet Staining->Visualization Quantification Quantify DNA Damage Visualization->Quantification

Figure 2: General workflow of a Comet Assay for genotoxicity testing.

Carcinogenicity

No carcinogenicity studies specifically on this compound were found.

The U.S. Environmental Protection Agency (EPA) has classified the parent compound, imidacloprid , as a "Group E" chemical, indicating no evidence of carcinogenicity for humans.[2] Studies in rats and mice have not shown imidacloprid to be carcinogenic.[7]

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound.

For the parent compound, imidacloprid , some studies have indicated potential reproductive and developmental effects at high doses. These include degenerative changes in the testes and developmental retardation in rats and rabbits.[7][10] However, a two-generation reproductive study in rats found no adverse effects on reproductive function.[10]

Neurotoxicity

Specific neurotoxicity data for this compound is not available.

The parent compound, imidacloprid , is a neurotoxin that acts as an agonist on nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[7][11] While it has a lower affinity for mammalian nAChRs, high doses can still cause neurotoxic effects in mammals, including tremors and impaired motor activity.[9][11]

G Imidacloprid Imidacloprid Binding Binds to nAChR Imidacloprid->Binding nAChR Nicotinic Acetylcholine Receptor (nAChR) Binding->nAChR Blockage Blocks Acetylcholine Transmission Binding->Blockage Paralysis Nerve Impulse Blockage leading to Paralysis Blockage->Paralysis

Figure 3: Mechanism of neurotoxicity for the parent compound, Imidacloprid.

Aquatic Toxicity

Limited data exists for the aquatic toxicity of this compound.

The parent compound, imidacloprid , is highly toxic to many aquatic invertebrates.[7]

Table 2: Aquatic Toxicity of Imidacloprid (Parent Compound)
Organism Endpoint
Daphnia magna (Water Flea)48-h EC50
Rainbow Trout96-h LC50
Chironomus riparius (Midge)28-d LOEC

Data Gaps and Future Research

This review highlights significant data gaps in the toxicological profile of this compound. To conduct a thorough risk assessment, further research is needed in the following areas:

  • Acute, sub-chronic, and chronic toxicity studies in mammalian models.

  • Genotoxicity and carcinogenicity assays.

  • Reproductive and developmental toxicity studies.

  • Neurotoxicity assessments.

  • Mechanistic studies to understand its interaction with biological systems and signaling pathways.

Conclusion

This compound is a key metabolite of the widely used insecticide imidacloprid. While some evidence suggests it may be less toxic than its parent compound, there is a significant lack of comprehensive toxicological data specifically for this compound. The available information is insufficient to perform a complete risk assessment. The toxicological data for imidacloprid, which is well-documented, serves as a crucial reference point, but direct studies on this compound are imperative to fully understand its potential impact on human health and the environment. Researchers and drug development professionals should be aware of these data gaps when evaluating the overall safety profile of imidacloprid and its environmental and metabolic fate.

References

An In-depth Technical Guide on the Photodegradation Products of Imidacloprid, Including its Urea Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid, a neonicotinoid insecticide, is extensively used in agriculture to control a wide range of sucking insects. Its widespread application has led to concerns about its environmental fate and the potential impact of its degradation products on non-target organisms. Photodegradation is a primary pathway for the dissipation of Imidacloprid in the environment, particularly in aqueous systems and on plant surfaces. This technical guide provides a comprehensive overview of the photodegradation products of Imidacloprid, with a specific focus on the formation of its urea metabolite. It includes detailed experimental protocols, quantitative data, and visual representations of the degradation pathways and experimental workflows to support research and development in this area.

Photodegradation Pathways of Imidacloprid

The photodegradation of Imidacloprid is a complex process involving several reaction pathways, influenced by environmental conditions such as pH, the presence of photosensitizers, and the wavelength of light. The primary photodegradation products identified in various studies include Imidacloprid-urea, 6-chloronicotinic acid (6-CNA), Imidacloprid olefin, and desnitro-imidacloprid.

The formation of the Imidacloprid-urea metabolite, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolidinone, is a major pathway in the photodegradation of Imidacloprid.[1] This transformation involves the cleavage of the nitroguanidine group. Another significant degradation product is 6-chloronicotinic acid (6-CNA) , which represents a breakdown of the imidazolidine ring. The formation of Imidacloprid olefin occurs through the dehydrogenation of the imidazolidine ring, while desnitro-imidacloprid is formed by the removal of the nitro group.

Photodegradation_Pathway cluster_main Imidacloprid Photodegradation cluster_products Photodegradation Products Imidacloprid Imidacloprid Urea_Metabolite Imidacloprid-urea (1-(6-chloro-3-pyridinyl)methyl -2-imidazolidinone) Imidacloprid->Urea_Metabolite Nitroguanidine cleavage Six_CNA 6-Chloronicotinic Acid (6-CNA) Imidacloprid->Six_CNA Ring breakdown Olefin Imidacloprid Olefin Imidacloprid->Olefin Dehydrogenation Desnitro Desnitro-imidacloprid Imidacloprid->Desnitro Denitration

Caption: Main photodegradation pathways of Imidacloprid.

Quantitative Data on Imidacloprid Photodegradation

The rate and extent of Imidacloprid photodegradation are influenced by various factors. The following tables summarize quantitative data from different studies.

Table 1: Imidacloprid Photodegradation Rates and Half-Lives

MatrixLight SourceCatalyst/ConditionsDegradation Rate/EfficiencyHalf-life (DT50)Reference
HPLC Grade WaterNot SpecifiedNone-43 minutes[1]
Tap Water (as Confidor®)Not SpecifiedNone-126 minutes[1]
Tap Water (as Confidor®)Not SpecifiedTiO₂-144 minutes[1]
Aqueous SolutionNear UV LightNoneFirst-order kinetics10.18 hours[2]
Aqueous SolutionUV-C (254 nm)g-C₃N₄~90% degradation in 5 hours-
Aqueous SolutionUV LightAg₂O/CuO92.3% degradation in 180 minutes3.7 hours[3]
Aqueous SolutionSimulated Visible Light (pH 9)CQDs-SH/CdS QDs90.13% degradation in 90 minutes-[2]

Table 2: Identified Photodegradation Products and Analytical Methods

Photodegradation ProductAnalytical MethodReference
Imidacloprid-ureaHPLC, LC-MS[1][2]
6-Chloronicotinic Acid (6-CNA)GC-MS[4]
Imidacloprid OlefinLC-MS[2]
Desnitro-imidaclopridLC-MS, GC-MS[2][4]
Formyl guanidineGC-MS[4]

Experimental Protocols

This section provides a detailed methodology for a typical Imidacloprid photodegradation study, synthesized from various research protocols.

Objective: To investigate the photodegradation of Imidacloprid in an aqueous solution under controlled laboratory conditions and identify its major degradation products, including the urea metabolite.
Materials and Reagents:
  • Imidacloprid analytical standard (>99% purity)

  • HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase adjustment)

  • Photoreactor equipped with a specific light source (e.g., Xenon lamp with filters for simulated sunlight, or UVA/UVB lamps)

  • Quartz tubes or borosilicate glass vessels

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatograph with UV or Diode Array Detector (HPLC-UV/DAD)

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) for product identification

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware

Experimental Workflow Diagram:

Experimental_Workflow cluster_workflow Photodegradation Experimental Workflow A 1. Sample Preparation (Imidacloprid solution in quartz tubes) B 2. Irradiation (Photoreactor with controlled light and temperature) A->B C 3. Sampling (Aliquots taken at defined time intervals) B->C D 4. Sample Analysis (HPLC-UV for quantification) C->D E 5. Product Identification (LC-MS/MS for structural elucidation) C->E F 6. Data Analysis (Kinetics, half-life, product identification) D->F E->F

Caption: General workflow for a photodegradation study.

Step-by-Step Procedure:
  • Preparation of Imidacloprid Stock Solution:

    • Accurately weigh a known amount of Imidacloprid analytical standard.

    • Dissolve it in a small volume of acetonitrile and then dilute with HPLC-grade water to the desired final concentration (e.g., 10 mg/L). This stock solution should be stored in the dark at 4°C.

  • Photodegradation Experiment Setup:

    • Prepare the working solution of Imidacloprid by diluting the stock solution with HPLC-grade water to the desired experimental concentration (e.g., 1 mg/L).

    • Transfer the working solution into quartz tubes or a photoreactor vessel.

    • Include control samples: a dark control (wrapped in aluminum foil) to assess hydrolysis and a control without Imidacloprid to check for interferences.

    • Place the samples in the photoreactor. Maintain a constant temperature using a circulating water bath.

    • Irradiate the samples with the selected light source. The light intensity should be monitored and kept constant throughout the experiment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 1 mL) from each reaction vessel.

    • Immediately filter the samples through a 0.22 µm syringe filter into HPLC vials.

    • Store the samples at 4°C in the dark until analysis to prevent further degradation.

  • HPLC-UV/DAD Analysis for Quantification:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection Wavelength: 270 nm.

    • Quantification:

      • Prepare a calibration curve using standard solutions of Imidacloprid of known concentrations.

      • Analyze the collected samples and quantify the remaining Imidacloprid concentration at each time point by comparing the peak area with the calibration curve.

  • LC-MS/MS Analysis for Product Identification:

    • Analyze the samples collected at different time points, especially those with significant degradation of the parent compound.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Full scan to detect potential degradation products and product ion scan (MS/MS) to confirm their structures by fragmentation patterns.

    • Identify the degradation products by comparing their mass spectra and fragmentation patterns with those of available standards or with data reported in the literature.

  • Data Analysis:

    • Plot the concentration of Imidacloprid as a function of irradiation time.

    • Determine the degradation kinetics (e.g., pseudo-first-order) by fitting the data to the appropriate kinetic model.

    • Calculate the photodegradation half-life (DT₅₀).

    • Summarize the identified photodegradation products and propose a degradation pathway.

Conclusion

This technical guide provides a foundational understanding of the photodegradation of Imidacloprid, with a particular emphasis on the formation of its urea metabolite. The provided quantitative data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and scientists in the fields of environmental chemistry, toxicology, and drug development. Further research is encouraged to explore the photodegradation of Imidacloprid in more complex environmental matrices and to fully elucidate the toxicological profiles of its various degradation products.

References

The Dual Contamination Threat: An In-depth Technical Guide on the Environmental Role of Imidacloprid and Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The widespread agricultural use of the neonicotinoid insecticide imidacloprid and nitrogen-based fertilizers like urea has led to their frequent co-occurrence in the environment. This technical guide provides a comprehensive overview of the environmental fate and toxicological impact of imidacloprid and urea, both individually and as a combined contamination concern. It synthesizes quantitative data on their environmental concentrations, degradation kinetics, and toxicity to non-target organisms. Detailed experimental protocols for key analytical and toxicological assessments are provided, alongside visual representations of critical signaling pathways and experimental workflows to aid in research and risk assessment.

Introduction

Imidacloprid, a systemic insecticide, is lauded for its efficacy against a broad spectrum of crop pests. Its mode of action involves the disruption of the insect central nervous system by acting as an agonist on nicotinic acetylcholine receptors (nAChRs). Urea, a nitrogen-rich compound, is the most widely used nitrogen fertilizer globally, essential for enhancing crop yields. The concurrent application of these agrochemicals to maximize agricultural output has raised significant environmental concerns. Their distinct physicochemical properties and degradation pathways contribute to their persistence and mobility in soil and aquatic systems, posing a potential threat to non-target organisms and ecosystem health. This guide delves into the technical aspects of their environmental contamination, providing a foundational resource for researchers in ecotoxicology, environmental chemistry, and related fields.

Physicochemical Properties and Environmental Fate

The environmental behavior of imidacloprid and urea is governed by their inherent chemical properties, which influence their solubility, sorption to soil particles, and degradation rates.

Imidacloprid

Imidacloprid is characterized by its high water solubility and relatively low volatility, making it prone to leaching into groundwater and transport via surface runoff. Its persistence in the environment is variable, influenced by factors such as soil type, pH, temperature, and microbial activity.

Table 1: Physicochemical Properties of Imidacloprid

PropertyValueReference
Molecular FormulaC₉H₁₀ClN₅O₂[1]
Molecular Weight255.7 g/mol [1]
Water Solubility (20°C)510 - 610 mg/L[2]
Log P (octanol-water)0.57
Vapor Pressure (20°C)4 x 10⁻⁷ mPa
Soil Sorption Koc24 - 167 L/kg[3]
Urea

Urea is extremely soluble in water, leading to its high mobility in soil. Its primary mode of transformation in the environment is through enzymatic hydrolysis by soil microorganisms, which converts it to ammonia and carbon dioxide.

Table 2: Physicochemical Properties of Urea

PropertyValueReference
Molecular FormulaCH₄N₂O
Molecular Weight60.06 g/mol
Water Solubility (20°C)1080 g/L[4]
Log P (octanol-water)-1.59
Vapor Pressure (25°C)2.1 mPa
Degradation Pathways

Imidacloprid degrades in the environment through a combination of photolysis, hydrolysis, and microbial action. A significant degradation product in both soil and water is imidacloprid-urea .[2][5] This metabolite can compete with the parent compound for sorption sites on soil particles, potentially increasing the mobility of imidacloprid.[6][7] Other notable metabolites include 6-chloronicotinic acid, imidacloprid-olefin, and desnitro-imidacloprid.

Urea's degradation is primarily a biological process. Soil microorganisms possessing the urease enzyme rapidly hydrolyze urea to ammonia. This ammonia is then subject to nitrification, a two-step process where it is first oxidized to nitrite and then to nitrate by different groups of bacteria. The rate of these transformations is influenced by soil temperature, moisture, and pH.[8]

Environmental Contamination Levels

The concentrations of imidacloprid and urea in the environment vary widely depending on application rates, agricultural practices, and environmental conditions.

Table 3: Reported Environmental Concentrations of Imidacloprid

Environmental MatrixConcentration RangeNotesReference
Surface WaterNot detected - 320 µg/LHigher concentrations in agricultural areas.[9]
GroundwaterNot detected - 0.17 µg/LDetections more frequent in shallow aquifers.[10]
Agricultural Soil21 - 33 days (half-life)Persistence can be up to 1-2 years in some agricultural settings.[11]

Table 4: Reported Environmental Concentrations of Urea

Environmental MatrixConcentration RangeNotesReference
Agricultural RunoffVaries significantly with applicationCan lead to high nitrogen loads in receiving waters.[12]
Agricultural Soil46% NitrogenTypical concentration in urea-based fertilizers.[13][14]
Soil Hydrolysis2 - 7 days (for complete hydrolysis)Dependent on temperature and moisture.[4][15][16]

Ecotoxicological Effects

Imidacloprid Toxicity to Non-Target Organisms

Imidacloprid exhibits a wide range of toxicity to non-target organisms, with aquatic insects being particularly sensitive.

Table 5: Acute Toxicity of Imidacloprid to Selected Non-Target Aquatic Organisms

SpeciesCommon NameEndpointValueExposure TimeReference
Daphnia magnaWater FleaEC50 (immobilization)56.6 - 85 mg/L48 hours[17][18]
Chironomus ripariusMidge LarvaLC5031.5 µg/L24 hours[3][19]
Oncorhynchus mykissRainbow TroutLC50211 mg/L96 hours[17]
Desmodesmus subspicatusGreen AlgaeNOEC< 0.03 µg/L[20]
Urea and its Environmental Impact

The primary environmental concern with urea is its contribution to nutrient pollution (eutrophication) in aquatic ecosystems. The excess nitrogen from urea runoff can lead to harmful algal blooms, which deplete oxygen levels in the water, harming fish and other aquatic life. The hydrolysis of urea to ammonia can also be directly toxic to some aquatic organisms, with toxicity being pH and temperature-dependent.

Combined Effects of Imidacloprid and Urea

Research on the direct synergistic or antagonistic effects of imidacloprid and urea mixtures is limited. However, the breakdown of urea to ammonia is a key consideration. Ammonia is a known aquatic toxicant, and its presence could potentially exacerbate the stress on organisms already exposed to imidacloprid. One study found that imidacloprid-urea, a primary metabolite, can reduce the harm of imidacloprid to nematodes by about half.[4][21] Further research is needed to fully understand the interactive effects of these co-contaminants.

Signaling Pathways and Experimental Workflows

Imidacloprid's Effect on Nicotinic Acetylcholine Receptor (nAChR) Signaling

Imidacloprid acts as an agonist on insect nAChRs, leading to a continuous influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This disrupts normal nerve signal transmission. The sustained influx of Ca²⁺ is a critical event, triggering a cascade of downstream signaling pathways that can lead to excitotoxicity and cell death.

nAChR_Signaling_Pathway *CICR: Calcium-Induced Calcium Release cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds and Activates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Direct Influx VDCC Voltage-Dependent Ca²⁺ Channels (VDCC) nAChR->VDCC Depolarization Activates ER Endoplasmic Reticulum (ER) Ca_ion->ER Triggers CICR* CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Ca_ion->CaMK Activates Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Stimulates VDCC->Ca_ion Indirect Influx ER->Ca_ion Ca²⁺ Release Gene_Expression Altered Gene Expression CaMK->Gene_Expression Phosphorylates Transcription Factors Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Imidacloprid's action on the nAChR signaling pathway.
Experimental Workflow: Ecotoxicological Risk Assessment

A tiered approach is often used for the ecotoxicological risk assessment of pesticides. This involves a progression from simple, conservative screening to more complex and realistic assessments.

Ecotox_Risk_Assessment_Workflow *PNEC: Predicted No-Effect Concentration cluster_tier1 Tier 1: Screening Level Assessment cluster_tier2 Tier 2: Refined Assessment cluster_tier3 Tier 3: Higher-Tier Studies T1_Data Physicochemical Properties Acute Toxicity Data (e.g., LC50) T1_Risk Risk Quotient (RQ) Calculation (RQ = PEC / PNEC*) T1_Data->T1_Risk T1_Exposure Predicted Environmental Concentration (PEC) T1_Exposure->T1_Risk T1_Decision RQ < Trigger? T1_Risk->T1_Decision T2_Data Chronic Toxicity Data (NOEC) Degradation & Mobility Studies T1_Decision->T2_Data No T3_Decision Risk Management Decision T1_Decision->T3_Decision Yes (Risk Acceptable) T2_Risk Refined Risk Assessment T2_Data->T2_Risk T2_Exposure Refined PEC (e.g., monitoring data) T2_Exposure->T2_Risk T2_Decision Acceptable Risk? T2_Risk->T2_Decision T3_Studies Mesocosm/Field Studies Population Modeling T2_Decision->T3_Studies No T2_Decision->T3_Decision Yes (Risk Acceptable) T3_Risk Ecosystem-level Risk Characterization T3_Studies->T3_Risk T3_Risk->T3_Decision

A tiered workflow for ecotoxicological risk assessment.
Experimental Workflow: Soil Microcosm Study

Soil microcosm studies are valuable for investigating the fate and effects of chemicals under controlled laboratory conditions that simulate a field environment.

Soil_Microcosm_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_sampling Sampling and Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving Microcosm_Assembly Microcosm Assembly (e.g., columns, beakers) Soil_Collection->Microcosm_Assembly Soil_Characterization Soil Physicochemical Characterization Soil_Collection->Soil_Characterization Spiking Spiking with Imidacloprid & Urea Solutions Microcosm_Assembly->Spiking Incubation Incubation under Controlled Conditions (Temp, Moisture, Light) Spiking->Incubation Soil_Sampling Destructive Sampling at Time Intervals Incubation->Soil_Sampling Leachate_Collection Collection of Leachate (if applicable) Incubation->Leachate_Collection Extraction Solvent Extraction of Soil and Leachate Soil_Sampling->Extraction Leachate_Collection->Extraction Analysis Chemical Analysis (e.g., HPLC-UV/MS) Extraction->Analysis Degradation_Kinetics Calculation of Degradation Rates and Half-lives Analysis->Degradation_Kinetics Metabolite_ID Identification of Degradation Products Analysis->Metabolite_ID Mass_Balance Mass Balance Calculation Degradation_Kinetics->Mass_Balance Metabolite_ID->Mass_Balance

Workflow for a soil microcosm degradation study.

Detailed Experimental Protocols

Determination of Imidacloprid in Water by HPLC-UV

This protocol describes a method for the quantitative analysis of imidacloprid in water samples using High-Performance Liquid Chromatography with UV detection.

1. Principle: Imidacloprid is extracted from the water sample using solid-phase extraction (SPE), concentrated, and then quantified by reversed-phase HPLC with UV detection at 270 nm.[19]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Imidacloprid analytical standard

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Nitrogen gas for evaporation

3. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 250mm x 4.6 mm)

  • SPE manifold

  • Rotary evaporator or nitrogen evaporator

4. Procedure:

  • Sample Preparation (SPE):
  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
  • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.
  • Dry the cartridge under vacuum or with nitrogen gas for 10-15 minutes.
  • Elute the retained imidacloprid from the cartridge with a small volume of acetonitrile (e.g., 2 x 2 mL).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
  • HPLC Analysis:
  • Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v).[19]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection Wavelength: 270 nm.[19]
  • Column Temperature: 30°C.
  • Calibration:
  • Prepare a series of standard solutions of imidacloprid in the mobile phase covering the expected concentration range of the samples.
  • Inject the standards and construct a calibration curve by plotting peak area against concentration.
  • Quantification:
  • Inject the prepared sample extract.
  • Determine the concentration of imidacloprid in the sample by comparing its peak area to the calibration curve.

Daphnia magna Acute Immobilization Test (OECD 202)

This protocol outlines a standardized method to determine the acute toxicity of a substance to Daphnia magna.

1. Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[18][22][23]

2. Test Organism:

  • Daphnia magna, less than 24 hours old at the start of the test.

3. Materials:

  • Glass test vessels (e.g., 100 mL beakers).

  • Reconstituted or natural water (pH 6-9, hardness 140-250 mg/L as CaCO₃).

  • Test substance (imidacloprid).

  • Pipettes and other standard laboratory glassware.

4. Procedure:

  • Test Design:
  • A control group and at least five geometrically spaced test concentrations are used.
  • At least 20 daphnids are used per concentration, divided into four replicates of five daphnids each.
  • Test Conditions:
  • Temperature: 20 ± 2°C.
  • Photoperiod: 16 hours light / 8 hours dark.
  • Feeding: Daphnids are not fed during the test.
  • Test Volume: At least 2 mL of test solution per daphnid (e.g., 25 mL for five daphnids in a 50 mL beaker).
  • Test Procedure:
  • Prepare the test solutions at the desired concentrations in the test medium.
  • Randomly distribute the young daphnids into the test vessels containing the control and test solutions.
  • After 24 and 48 hours, observe the daphnids for immobilization. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
  • Data Analysis:
  • Calculate the percentage of immobilized daphnids at each concentration at 24 and 48 hours.
  • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Conclusion

The co-contamination of imidacloprid and urea in agricultural environments presents a complex challenge to ecosystem health. While imidacloprid poses a direct toxic threat to a wide range of non-target organisms, particularly aquatic invertebrates, urea contributes to nutrient pollution and can produce toxic ammonia upon hydrolysis. The formation of imidacloprid-urea as a major metabolite further complicates the environmental fate and transport of the parent compound. A thorough understanding of their individual and combined effects, supported by robust analytical and toxicological data, is crucial for developing effective risk assessment strategies and sustainable agricultural practices. This guide provides a foundational technical resource to support ongoing research and regulatory efforts in this critical area of environmental science.

References

Methodological & Application

Application Notes and Protocols for Imidacloprid Urea Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of imidacloprid urea analytical standards and reference materials in various analytical applications. This compound is a key metabolite of the widely used neonicotinoid insecticide, imidacloprid. Accurate quantification of this metabolite is crucial for environmental monitoring, food safety analysis, and metabolism studies.

This compound Analytical Standards and Reference Materials

Certified Reference Materials (CRMs) are essential for accurate and reliable analytical measurements, ensuring traceability and comparability of results. Several suppliers offer this compound analytical standards in various formats.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct NameCAS NumberFormatPurity/ConcentrationCertification
LGC Standards Imidacloprid-urea120868-66-8Neat SolidNot specifiedISO 17034
AccuStandard This compound120868-66-8100 µg/mL in AcetonitrileCertifiedISO 17034
CRM LABSTANDARD This compound120868-66-8Neat Solid≥ 95%Not specified
Dr. Ehrenstorfer Imidacloprid-urea120868-66-8Not specifiedNot specifiedNot specified
MedchemExpress Imidacloprid-urea (Standard)120868-66-8Not specifiedAnalytical Standard GradeNot specified

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of imidacacloprid urea is fundamental for method development and analysis.

Table 2: Physicochemical Data of this compound

PropertyValueReference
CAS Number 120868-66-8[1][2][3]
Molecular Formula C₉H₁₀ClN₃O[1]
Molecular Weight 211.65 g/mol [1]
IUPAC Name 1-[(6-chloro-3-pyridyl)methyl]imidazolidin-2-one[4]

Experimental Protocols

This section provides detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the calibration of analytical instruments and the quantification of this compound in samples.

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a suitable amount of neat this compound CRM.

    • Dissolve the weighed standard in a Class A volumetric flask using a suitable solvent such as acetonitrile or methanol to obtain the desired concentration.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Store the stock solution at 4°C in an amber vial to protect it from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • The concentration range of the working standards should bracket the expected concentration of this compound in the samples.

Sample Preparation: QuEChERS Method for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[5][6]

Protocol 2: QuEChERS Sample Extraction and Cleanup

  • Extraction:

    • Homogenize 10 g of the sample (e.g., soil, fruit, vegetable) with 10 mL of acetonitrile (containing 1% acetic acid for better recovery of some metabolites) in a 50 mL centrifuge tube.[5]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

    • Add it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Methods

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

Table 3: HPLC-UV Method Parameters

ParameterConditionReference
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile and Water (e.g., 90:10 v/v)[1][8]
Flow Rate 1.0 mL/min[7]
Injection Volume 10-20 µL
Column Temperature 30°C[9]
Detection Wavelength 270 nm[1][9][10]
Retention Time Approximately 3.30 minutes (will vary with specific conditions)[7]

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for trace-level analysis of this compound.[5][6][11][12]

Table 4: LC-MS/MS Method Parameters

ParameterConditionReference
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)[5]
Mobile Phase A Water with 0.1% acetic acid[5]
Mobile Phase B Methanol with 0.1% acetic acid[5]
Gradient Elution A typical gradient starts with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the analyte, followed by re-equilibration.[9]
Flow Rate 0.3 mL/min[5]
Injection Volume 10 µL[5]
Ionization Mode Electrospray Ionization (ESI) Positive[5]
Precursor Ion (m/z) 212.0[5]
Product Ions (m/z) 126, 128[5]
Collision Energy (eV) 24, 18[5]

Method Validation

Analytical methods should be validated to ensure they are fit for purpose. Key validation parameters are summarized below.

Table 5: Typical Method Validation Parameters for this compound Analysis

ParameterTypical Value/RangeReference
Linearity (r²) > 0.99[4][6]
Limit of Detection (LOD) 0.02 - 0.5 µg/L (LC-MS/MS)[5]
Limit of Quantification (LOQ) 0.05 - 2.0 µg/L (LC-MS/MS)[5]
Accuracy (Recovery) 80.6 - 112.7%[5]
Precision (RSD) 4.2 - 12.6%[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a solid matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Soil, Crop) homogenize Homogenization sample->homogenize extract QuEChERS Extraction homogenize->extract cleanup d-SPE Cleanup extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification lcms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols: QuEChERS Method for Imidacloprid and its Urea Metabolite Extraction in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[1][2] Soil, being a complex matrix, presents analytical challenges due to the presence of various interfering substances.[3] The QuEChERS approach offers a streamlined and efficient alternative to traditional extraction methods for the determination of imidacloprid and its metabolites, such as imidacloprid urea.[4][5][6] This document provides a detailed protocol and application notes for the extraction of imidacloprid and its urea metabolite from soil samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an extraction step with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.[3] For the analysis of imidacloprid and its polar metabolites, modifications such as the acidification of the extraction solvent are often employed to improve recovery.[4][5]

Data Presentation

The following table summarizes the performance data for the QuEChERS method for the determination of imidacloprid and its metabolites. Data has been compiled from various studies and may not all be specific to soil matrices but provide a reasonable expectation of method performance.

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)Reference
ImidaclopridSoil10 - 10072.0 - 104.8≤ 15.0< 10[7]
ImidaclopridSoil10, 25, 50, 10070 - 120≤ 2010[8]
ImidaclopridMaize & SoilNot Specified> 78< 5.4Not Specified[4]
This compoundCrayfish TissuesNot Specified80.6 - 112.74.2 - 12.60.05 - 2.0[6]
This compoundPepper10, 40, 100, 40070 - 120< 20Not Specified[5]

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Glacial Acetic Acid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Sample Preparation
  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and other debris.

  • Homogenize the sieved soil sample.

Extraction Procedure
  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of deionized water to hydrate the sample and vortex for 1 minute. Let it stand for 30 minutes.[3]

  • Add 10 mL of acetonitrile containing 1% glacial acetic acid.[4][5]

  • Cap the tube and shake vigorously for 1 minute.

  • Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[9]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[5]

  • Vortex the d-SPE tube for 30 seconds.[3]

  • Centrifuge at ≥5000 rcf for 2 minutes.[3]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate imidacloprid and its metabolites.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil_Sample 10g Homogenized Soil Hydration Add 10mL Water Vortex & Stand Soil_Sample->Hydration Add_ACN Add 10mL ACN (1% Acetic Acid) Shake Vigorously Hydration->Add_ACN Add_Salts Add 4g MgSO4 & 1g NaCl Shake Vigorously Add_ACN->Add_Salts Centrifuge1 Centrifuge ≥3000 rcf for 5 min Add_Salts->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Collect Acetonitrile Layer dSPE_Tube d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) Transfer_Supernatant->dSPE_Tube Vortex_dSPE Vortex 30s dSPE_Tube->Vortex_dSPE Centrifuge2 Centrifuge ≥5000 rcf for 2 min Vortex_dSPE->Centrifuge2 Filter Filter (0.22µm) Centrifuge2->Filter Collect Supernatant LCMSMS LC-MS/MS Analysis Filter->LCMSMS

Caption: QuEChERS workflow for imidacloprid extraction from soil.

Discussion

The presented QuEChERS protocol provides a robust and efficient method for the extraction of imidacloprid and its urea metabolite from soil. The use of acidified acetonitrile is crucial for the efficient extraction of the more polar metabolites of imidacloprid.[4][5] The d-SPE cleanup step with a combination of PSA and C18 effectively removes interfering matrix components such as organic acids, fatty acids, and non-polar interferences, leading to cleaner extracts and improved analytical performance.[3] It is recommended to use matrix-matched calibration standards for accurate quantification to compensate for any matrix effects during LC-MS/MS analysis.[1] The validation data from various studies demonstrate that this method can achieve satisfactory recovery and precision, meeting the requirements for regulatory monitoring and research applications.[4][7][8]

References

HPLC-MS/MS method for detection of Imidacloprid urea

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Determination of Imidacloprid Urea in Environmental Samples using HPLC-MS/MS

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of this compound, a key metabolite of the widely used neonicotinoid insecticide, imidacloprid. The method utilizes a robust sample preparation procedure followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the positive electrospray ionization (ESI) mode. This method is suitable for the analysis of this compound in complex matrices such as soil and water, offering low limits of detection and quantification, excellent linearity, and high recovery.

Introduction

Imidacloprid is a systemic insecticide extensively used in agriculture to control sucking insects on a variety of crops.[1][2] Following its application, imidacloprid can be metabolized or degraded in the environment, forming several byproducts, including this compound.[3] Monitoring the presence and concentration of these metabolites is crucial for assessing the environmental fate and potential toxicological impact of the parent compound. This compound has been identified as a major photodegradation product of imidacloprid.[3] This application note provides a detailed protocol for the reliable quantification of this compound using HPLC-MS/MS, a technique that offers high sensitivity and specificity.[4][5]

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Acetic acid (glacial, analytical grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • Neutral alumina

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Symmetry C18, 100 × 2.1 mm, 3.5 μm).[1]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for extracting pesticides and their metabolites from various sample matrices.[1][6]

  • Extraction:

    • For soil samples, weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • For water samples, measure 10 mL of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 0.1% acetic acid.[1]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB for pigmented samples).[1]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-MS/MS analysis.

HPLC Conditions
ParameterCondition
Column Symmetry C18 (100 × 2.1 mm, 3.5 μm)[1]
Mobile Phase A Water with 0.1% Acetic Acid[1]
Mobile Phase B Methanol with 0.1% Acetic Acid[1]
Gradient 50% B for 2 min, ramp to 80% B until 4 min, then return to initial conditions[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 10 μL[1]
Column Temperature 35 °C[1]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 V[1]
Evaporation Temp. 250 °C[1]
Ion Transfer Capillary Temp. 300 °C[1]
Collision Gas Argon[1]
Sheath Gas Nitrogen[1]
Auxiliary Gas Nitrogen[1]

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound212.0[1][7]126 / 128[1]24 / 18[1]

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Quantitative Data Summary

ParameterResult
Linearity (r²) > 0.99
LOD 0.02–0.5 μg/L[1]
LOQ 0.05–2.0 μg/L[1]
Recovery 80.6 – 112.7%[1]
Precision (RSD) 4.2 – 12.6%[1]

The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.99. The limits of detection and quantification were found to be low, indicating high sensitivity suitable for environmental monitoring.[1] The recovery of this compound from spiked samples was within the acceptable range of 80-120%, and the precision, expressed as the relative standard deviation, was below 15%, demonstrating the accuracy and reproducibility of the method.[1][6]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow sample Sample Collection (Soil/Water) extraction QuEChERS Extraction (Acetonitrile + 0.1% Acetic Acid) sample->extraction Homogenization cleanup Dispersive SPE Cleanup (PSA, GCB, MgSO4) extraction->cleanup Supernatant Transfer filtration Filtration (0.22 µm) cleanup->filtration analysis HPLC-MS/MS Analysis filtration->analysis Injection quantification Data Analysis & Quantification analysis->quantification

Caption: Experimental workflow for the determination of this compound.

imidacloprid_pathway imidacloprid Imidacloprid metabolism Metabolism / Degradation (e.g., Photolysis) imidacloprid->metabolism imidacloprid_urea This compound metabolism->imidacloprid_urea other_metabolites Other Metabolites (e.g., 5-hydroxy imidacloprid, olefin imidacloprid) metabolism->other_metabolites

Caption: Simplified degradation pathway of Imidacloprid.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantification of this compound in environmental samples. The use of the QuEChERS sample preparation protocol simplifies the workflow and ensures high recovery and reproducibility. The sensitivity and selectivity of the tandem mass spectrometry detection make this method ideal for routine monitoring and environmental risk assessment studies concerning imidacloprid and its metabolites.

References

Application Note: Analysis of Imidacloprid Urea using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid urea is a significant metabolite of the widely used neonicotinoid insecticide, imidacloprid. Monitoring its presence in various matrices is crucial for environmental assessment and understanding the metabolic fate of the parent compound. This document provides detailed application notes and protocols for the analysis of this compound using high-performance liquid chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS).

Analytical Methods

Two primary liquid chromatography methods are presented for the determination of this compound: a robust HPLC-UV method for routine quantification and a highly sensitive and selective LC-MS/MS method for trace-level detection and confirmation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where concentrations are expected to be relatively high. It offers a cost-effective and straightforward approach for routine analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices or when low detection limits are required, LC-MS/MS provides superior sensitivity and selectivity. This method is ideal for residue analysis in environmental and biological samples.[1][2]

Data Presentation

The following tables summarize the key quantitative parameters for the HPLC-UV and LC-MS/MS methods for this compound analysis.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm)[3][4]
Mobile Phase Acetonitrile:Water (e.g., 20:80, v/v)[4]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[5]
Injection Volume 10 - 20 µL[6][7]
Column Temperature Ambient
Detection Wavelength 270 nm[6][7]
Limit of Detection (LOD) ~0.01 µg/mL[6]
Limit of Quantification (LOQ) ~0.04 µg/mL[6]

Table 2: LC-MS/MS Method Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 mm x 30 mm, 1.9 µm)[7]
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid[2]
Elution Mode Gradient
Flow Rate 0.3 mL/min[8]
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z) 212.1
Product Ions (m/z) (Quantifier and Qualifier ions to be determined empirically)
Limit of Detection (LOD) 0.02 - 0.5 µg/L[2]
Limit of Quantification (LOQ) 0.05 - 2.0 µg/L[2]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique suitable for a variety of matrices, including plant and animal tissues.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN) with 0.1% acetic acid[2]

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 0.1% acetic acid.[2]

  • Vortex vigorously for 1 minute.

  • Add anhydrous MgSO₄ and NaCl to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC analysis.

Chromatographic Analysis

HPLC-UV Protocol:

  • Equilibrate the C18 column with the mobile phase (Acetonitrile:Water) for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to 270 nm.[6][7]

  • Inject 20 µL of the prepared sample extract.[6]

  • Run the analysis for a sufficient time to allow for the elution of this compound.

  • Quantify the analyte by comparing the peak area with that of a calibration curve prepared from certified reference standards.

LC-MS/MS Protocol:

  • Equilibrate the C18 column with the initial mobile phase gradient conditions.

  • Set up the MS/MS parameters, including the specific precursor and product ion transitions for this compound.

  • Inject 5 µL of the prepared sample extract.

  • Run the gradient elution program to separate this compound from matrix interferences.

  • Quantify the analyte using the peak area from the MRM chromatogram and a matrix-matched calibration curve.

Visualizations

experimental_workflow sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction Add Sample centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA) centrifuge1->cleanup Transfer Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration Transfer Supernatant analysis LC-UV or LC-MS/MS Analysis filtration->analysis

Caption: QuEChERS Sample Preparation Workflow.

logical_relationship hplc_uv HPLC-UV routine Routine Analysis (Higher Concentrations) hplc_uv->routine cost Cost-Effective hplc_uv->cost lc_msms LC-MS/MS trace Trace Analysis (Lower Concentrations) lc_msms->trace sensitivity High Sensitivity & Selectivity lc_msms->sensitivity

Caption: Method Selection Guide.

References

Application Notes and Protocols for Solid-Phase Extraction of Imidacloprid Urea from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of Imidacloprid urea, a key metabolite of the widely used neonicotinoid insecticide Imidacloprid, from various water samples. The protocols outlined below are designed for sensitive and accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Imidacloprid is a systemic insecticide extensively used in agriculture. Its presence and that of its metabolites, such as this compound, in environmental water sources are of growing concern due to their potential ecological impact.[1] Accurate monitoring of these compounds is crucial for assessing water quality and understanding their environmental fate. Solid-phase extraction is a widely adopted technique for the pre-concentration and purification of analytes like this compound from complex matrices such as water, enabling more sensitive and reliable detection.[2]

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are commonly used for the extraction of neonicotinoids and their metabolites.[2][3]

  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid are required.

  • Reagent Water: High-purity, deionized water.

  • Standards: Analytical standards of this compound.

  • Glassware: Volumetric flasks, beakers, and graduated cylinders.

  • Sample Collection Bottles: Amber glass bottles to prevent photodegradation of the analyte.[1]

Sample Preparation
  • Collection: Collect water samples in 1-liter amber glass bottles.[1]

  • Storage: If not analyzed immediately, store samples at -20°C.[4]

  • Filtration: Prior to extraction, filter the water samples through a 0.45 µm filter to remove particulate matter.

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for the extraction of this compound using Oasis HLB cartridges.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of deionized water to equilibrate the sorbent.[5] Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Percolate the filtered water sample (typically 200 mL, adjusted based on expected concentration) through the conditioned cartridge at a flow rate of approximately 5 mL/min.[3]

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any co-extracted impurities.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of an appropriate solvent. A common elution solvent is 0.3% formic acid in acetonitrile.[3]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a small, precise volume (e.g., 0.2 mL to 1 mL) of the initial mobile phase for the LC-MS/MS analysis (e.g., acetonitrile/water mixture).[5][6]

    • Vortex the reconstituted sample for 60 seconds to ensure complete dissolution.[5]

Analytical Method

The final determination of this compound concentration is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity.[7]

Data Presentation

The following table summarizes the quantitative data from various studies on the analysis of neonicotinoids and their metabolites in water samples.

AnalyteSPE SorbentSample Volume (mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compound (IMIU)Not specified120.16–1.21 ng/L0.54–4.03 ng/L70–130[7]
ImidaclopridC18 SPENot specified0.5 µg/LNot specifiedNot specified[6]
ImidaclopridBond Elut PlexaNot specifiedNot specifiedNot specified66.9[5]
ImidaclopridBakerbond spe™ SDB-1Not specifiedNot specifiedNot specified36.9[5]
ImidaclopridPolystyrene resinNot specifiedNot specified0.05 µg/L78-84[4]
Neonicotinoids (general)Oasis HLB200Not specifiedNot specified>80[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the analytical method.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass Bottle) Filtration 2. Filtration (0.45 µm filter) SampleCollection->Filtration Conditioning 3. Cartridge Conditioning (Methanol, then Water) Filtration->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing (Deionized Water) Loading->Washing Elution 6. Elution (e.g., Acetonitrile with 0.3% Formic Acid) Washing->Elution Evaporation 7. Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution 8. Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the solid-phase extraction of this compound.

Analytical_Method_Logic Start Water Sample Preconcentration Pre-concentration & Purification (SPE) Start->Preconcentration Separation Chromatographic Separation (HPLC) Preconcentration->Separation Detection Detection & Quantification (MS/MS) Separation->Detection End Concentration Data Detection->End

References

Application Note: Quantitative Analysis of Imidacloprid and its Metabolite Imidacloprid-Urea in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture to control sucking insects.[1][2] Once applied, it is absorbed by the plant and translocates through its vascular system.[1] In the plant and the environment, imidacloprid undergoes metabolic degradation, forming various metabolites.[1][3] One of the primary metabolites found in soil and subsequently in plant tissues is imidacloprid-urea.[4][5] Monitoring the presence and concentration of both the parent compound and its metabolites, such as imidacloprid-urea, is crucial for assessing food safety, understanding the environmental fate of the pesticide, and evaluating potential risks to non-target organisms.[6]

This application note provides a detailed protocol for the simultaneous extraction and quantitative analysis of imidacloprid and imidacloprid-urea in various plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, offering high recovery and accuracy.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for the quantification of imidacloprid and its metabolites.

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
ImidaclopridPepperQuEChERS LC-MS/MS--70-120< 20[7]
Imidacloprid-ureaPepperQuEChERS LC-MS/MS--70-120< 20[7]
ImidaclopridPlantsLC/APCI-MS/MS0.11-2.9 (at 1 µg/kg)[8][9]
ImidaclopridPlant matricesLC-MS/MS-591-976.0-8.5[10]
5-hydroxy-imidaclopridPlant matricesLC-MS/MS-591-976.0-8.5[10]
Olefin-imidaclopridPlant matricesLC-MS/MS-1091-976.0-8.5[10]
ImidaclopridSoilQuEChERS LC-MS/MS-10--[11]
Imidacloprid-ureaSoilQuEChERS LC-MS/MS-10--[11]

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted for the extraction of imidacloprid and imidacloprid-urea from plant tissues such as leaves, fruits, and stems.

Materials:

  • Homogenized plant sample

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes with PSA, C18, and MgSO₄

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL dispersive solid-phase extraction (d-SPE) tube containing 150 mg PSA, 50 mg C18, and 900 mg anhydrous MgSO₄.

  • Vortex the d-SPE tube for 1 minute to facilitate the clean-up process.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS)

  • Electrospray Ionization (ESI) source, operated in positive ion mode

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ion Source: ESI (+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (example values, should be optimized for the specific instrument):

    • Imidacloprid: Precursor ion (m/z) 256.1 → Product ions (m/z) 175.1 (quantifier), 209.1 (qualifier)

    • Imidacloprid-urea: Precursor ion (m/z) 255.1 → Product ions (m/z) 174.1 (quantifier), 213.1 (qualifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Plant Sample (10g) extraction Add Acetonitrile (1% Acetic Acid), MgSO4, and NaCl sample->extraction vortex1 Vortex (1 min) extraction->vortex1 centrifuge1 Centrifuge (4000 rpm, 5 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe Add to d-SPE tube (PSA, C18, MgSO4) supernatant->dspe vortex2 Vortex (1 min) dspe->vortex2 centrifuge2 Centrifuge (4000 rpm, 5 min) vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for the analysis of Imidacloprid urea.

imidacloprid_metabolism cluster_plant Plant Metabolism Imidacloprid Imidacloprid Hydroxy_Imidacloprid 5-Hydroxy Imidacloprid Imidacloprid->Hydroxy_Imidacloprid Hydroxylation Olefin_Imidacloprid Imidacloprid Olefin Imidacloprid->Olefin_Imidacloprid Dehydrogenation Imidacloprid_Urea This compound Imidacloprid->Imidacloprid_Urea Nitro Reduction & Hydrolysis CNA 6-Chloronicotinic Acid Hydroxy_Imidacloprid->CNA Olefin_Imidacloprid->CNA

Caption: Simplified metabolic pathway of Imidacloprid in plants.

References

Application Note: Analysis of Imidacloprid and its Metabolites in Crayfish Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid is a widely used neonicotinoid insecticide that can accumulate in aquatic environments, posing a risk to non-target organisms such as crayfish.[1] Monitoring the presence of imidacloprid and its metabolites in crayfish tissues is crucial for assessing environmental contamination and ensuring food safety. This document provides a detailed protocol for the extraction and quantification of imidacloprid and its primary metabolites—5-hydroxy imidacloprid, olefin imidacloprid, imidacloprid urea, and 6-chloronicotinic acid—from various crayfish tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][3][4]

Quantitative Data Summary

The following tables summarize the analytical performance of the described method for the determination of imidacloprid and its metabolites in crayfish (Procambarus clarkii) tissues.[2][3][4]

Table 1: Method Detection and Quantification Limits [2][3][4]

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Method Quantification Limit (µg/kg)
Imidacloprid0.020.050.05
5-hydroxy imidacloprid0.10.50.5
Olefin imidacloprid0.050.20.2
This compound0.52.02.0
6-chloronicotinic acid0.21.01.0

Table 2: Recovery Rates and Precision in Spiked Crayfish Samples [2][3]

AnalyteSpiking Level (µg/kg)Recovery Range (%)Relative Standard Deviation (RSD) (%)
Imidacloprid1, 10, 10085.2 - 108.44.5 - 11.8
5-hydroxy imidacloprid1, 10, 10080.6 - 110.25.1 - 12.3
Olefin imidacloprid1, 10, 10082.7 - 112.74.2 - 10.9
This compound1, 10, 10081.9 - 109.56.3 - 12.6
6-chloronicotinic acid1, 10, 10083.5 - 111.65.8 - 11.5

Experimental Protocols

This section details the methodologies for sample preparation, extraction, cleanup, and analysis.

Sample Preparation and Homogenization
  • Collect various tissues from the crayfish, including plasma, cephalothorax, hepatopancreas, gill, intestine, and muscle.[2][4]

  • Thaw frozen tissue samples at room temperature.[2]

  • Homogenize 2 grams of each tissue sample. For plasma, use 2 mL directly.[2]

Extraction Procedure (QuEChERS)
  • Place the homogenized tissue sample (2 g) or plasma (2 mL) into a 10 mL centrifuge tube.[2]

  • Add 2 µL of Imidacloprid-D4 internal standard solution (100 µg/L).[2]

  • Add 3 mL of acetonitrile containing 0.1% acetic acid. Acetonitrile with 0.1% acetic acid is selected as the optimal extraction solvent for achieving high recovery rates for the metabolites.[2][3]

  • Vortex the tube for 1 minute.[2]

  • Add 3 mL of distilled water and briefly vortex.[2]

  • Add 1.0 g of anhydrous MgSO₄ and 0.5 g of NaCl to the tube. These salts aid in partitioning the pesticides into the organic layer.[2][3]

  • Immediately vortex for 2 minutes to ensure thorough mixing and prevent the formation of agglomerates.[2]

  • Centrifuge the sample at 5000 rpm for 5 minutes.[2]

  • Transfer the supernatant (acetonitrile layer) to a clean 10 mL tube for the cleanup step.[2]

Cleanup Procedure
  • The cleanup step is performed using a neutral alumina column containing a primary secondary amine (PSA) to remove interfering matrix components.[2][4]

  • Pass the extracted supernatant through the prepared cleanup column.[2]

  • The eluate is the cleaned sample extract, ready for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Symmetry C18 column (100 × 2.1 mm, 3.5 µm) maintained at 35 °C.[2]

    • Mobile Phase:

      • Component A: Methanol with 0.1% acetic acid.[2]

      • Component B: Water with 0.1% acetic acid.[2]

    • Gradient Elution:

      • Start with a ratio of 50:50 (A:B) for 2 minutes.

      • Increase to 80:20 (A:B) until 4 minutes.

      • Return to the initial conditions.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry Detection:

    • Ion Source: Heating atmospheric electrospray ion (HESI) source.[2]

    • Scan Mode: Multiple reaction-monitoring (MRM) in both positive and negative ion modes.[2][3][4]

    • Positive Ion Mode ([M+H]⁺): Imidacloprid, Imidacloprid-D4, 5-hydroxy imidacloprid, and this compound.[3]

    • Negative Ion Mode ([M-H]⁻): 6-chloronicotinic acid.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Crayfish Tissues (Plasma, Cephalothorax, Hepatopancreas, Gill, Intestine, Muscle) Homogenization Homogenize 2g Tissue or use 2mL Plasma Sample->Homogenization Addition1 Add Internal Standard (Imidacloprid-D4) + 3mL Acetonitrile (0.1% Acetic Acid) Homogenization->Addition1 Vortex1 Vortex 1 min Addition1->Vortex1 Addition2 Add 3mL Distilled Water Vortex1->Addition2 Vortex2 Brief Vortex Addition2->Vortex2 Addition3 Add 1g MgSO4 + 0.5g NaCl Vortex2->Addition3 Vortex3 Vortex 2 min Addition3->Vortex3 Centrifuge Centrifuge 5000 rpm for 5 min Vortex3->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant CleanupColumn Pass through Neutral Alumina/PSA Column Supernatant->CleanupColumn CleanExtract Collect Clean Extract CleanupColumn->CleanExtract Analysis HPLC-MS/MS Analysis CleanExtract->Analysis

Caption: Experimental workflow for the extraction and analysis of imidacloprid and its metabolites.

metabolic_pathway cluster_hydroxylation Hydroxylation cluster_dehydrogenation Dehydrogenation cluster_urea_formation Urea Formation cluster_cleavage Ring Cleavage Imidacloprid Imidacloprid Metabolite1 5-hydroxy imidacloprid Imidacloprid->Metabolite1 Metabolite2 Olefin imidacloprid Imidacloprid->Metabolite2 Metabolite3 This compound Imidacloprid->Metabolite3 Metabolite4 6-chloronicotinic acid Imidacloprid->Metabolite4

Caption: Simplified metabolic pathways of imidacloprid in crayfish.

References

High-Performance Liquid Chromatography for Imidacloprid Residue Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of imidacloprid residues using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable to various matrices, including environmental and biological samples.

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture.[1][2] Its persistence in the environment and potential presence in the food chain necessitate sensitive and reliable analytical methods for residue monitoring.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a robust and commonly employed technique for the quantification of imidacloprid residues.[1][2][5] This document details validated methods for the extraction and analysis of imidacloprid in various sample types.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate and precise results and depends on the sample matrix. Two common and effective methods are presented below: QuEChERS for solid samples and Solid-Phase Extraction for liquid samples.

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Samples (e.g., Fruits, Vegetables, Soil)

This method is widely adopted for the extraction of pesticide residues from a variety of solid matrices.[3][5][6]

Materials:

  • Homogenized sample

  • Acetonitrile (ACN), HPLC grade[3][5]

  • Anhydrous magnesium sulfate (MgSO₄)[3][5]

  • Sodium chloride (NaCl)[5] or Sodium sulfate (Na₂SO₄)

  • Primary secondary amine (PSA) sorbent[5]

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[3]

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥10,000 rpm for 10 minutes.[3]

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.[3] This is the dispersive solid-phase extraction (d-SPE) cleanup step.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

b) Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water, Juices)

SPE is an effective technique for the extraction and concentration of analytes from aqueous samples.[1]

Materials:

  • Water sample

  • C18 SPE cartridges[3]

  • Methanol, HPLC grade

  • Deionized water

  • SPE vacuum manifold

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pass a known volume (e.g., 100-500 mL) of the water sample through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Analyte Elution: Elute the retained imidacloprid from the cartridge with a small volume (e.g., 2 x 2 mL) of methanol or acetonitrile into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

The following are typical HPLC conditions for imidacloprid analysis. Method parameters may require optimization based on the specific instrument and column used.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition 1 (General Purpose)Condition 2 (Rapid Analysis)
Mobile Phase Acetonitrile:Water (20:80, v/v)[1]Acetonitrile:Water (90:10, v/v)[2][7]
Flow Rate 1.0 mL/min[4][7]1.0 mL/min
Injection Volume 10-20 µL10 µL[5]
Column Temperature Ambient or 30°C[8]40°C[6]
Detector Wavelength 270 nm[1][2][5]270 nm[7][8]
Retention Time ~3-8 minutes (variable)~3.30 minutes[2][7]

Quantitative Data Summary

The performance of various HPLC methods for imidacloprid analysis is summarized below. These values are indicative and may vary depending on the specific matrix and experimental conditions.

MatrixMethodLODLOQRecovery (%)Reference
WaterHPLC-UV0.5 µg/L--[1]
SoilHPLC-UV5 µg/kg-82-85[1]
Goat TissuesRP-HPLC-PDA0.01 µg/mL0.04 µg/mL92-98[2]
RiceUHPLC-UV0.001 mg/L0.003 mg/L80-120[5]
Sweet PepperHPLC-UV0.003 mg/kg0.1 mg/kg95[6]
Soil & WaterHPLC-UV0.006 mg/kg & 0.006 mg/L0.02 mg/kg & 0.02 mg/L94.66-95.27 (soil), 86.14-96.86 (water)[9]
Food CommoditiesHPLC-PDA0.004-0.01 mg/kg0.014-0.07 mg/kg77.5-111[3]
WaterHPLC-UV-0.5 ppb97.6-101.5[10]
HoneybeesHPLC-UV--89-104[8]

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10-15g) Add_ACN Add Acetonitrile (10 mL) Sample->Add_ACN Add_Salts Add MgSO4 (4g) & NaCl (1g) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (>=10,000 rpm, 10 min) Shake->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Extract Add_dSPE Add to d-SPE tube (PSA & MgSO4) Supernatant1->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Collect_Supernatant2 Collect Supernatant Centrifuge2->Collect_Supernatant2 Clean Extract Filter Filter (0.22 µm) Collect_Supernatant2->Filter HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis

Caption: QuEChERS workflow for solid samples.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis Condition_MeOH Pass Methanol (5 mL) Condition_H2O Pass Deionized Water (5 mL) Condition_MeOH->Condition_H2O Load_Sample Load Water Sample Wash_Cartridge Wash with Deionized Water (5 mL) Load_Sample->Wash_Cartridge Elute Elute with Methanol/Acetonitrile Evaporate Evaporate to Dryness (N2 stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis HPLC_Analysis_Logic Prepared_Sample Prepared Sample Vial Autosampler Autosampler Prepared_Sample->Autosampler Inject Column C18 Column Autosampler->Column Sample Loop HPLC_Pump HPLC Pump (Mobile Phase) HPLC_Pump->Column Flow Detector UV/DAD Detector (270 nm) Column->Detector Separated Analytes Data_System Data System Detector->Data_System Signal Chromatogram Chromatogram (Peak Area vs. Retention Time) Data_System->Chromatogram Generate

References

Application Note: Analysis of Imidacloprid and Imidacloprid Urea in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture to control sucking insects on a variety of crops. Due to its systemic nature, it and its metabolites can be found in various environmental and biological matrices, including soil, water, plants, and animal tissues. Imidacloprid-urea is a key metabolite, and monitoring its presence alongside the parent compound is crucial for comprehensive residue analysis and risk assessment.[1] This application note provides detailed protocols for the sample preparation and analysis of Imidacloprid and Imidacloprid-urea in complex matrices using modern analytical techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Data Presentation: Quantitative Performance

The following tables summarize the performance of the described methods across various complex matrices. Data includes recovery percentages, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 1: QuEChERS Method Performance for Solid Matrices

MatrixAnalyteSpiking Level (mg/kg)Average Recovery (%)RSD (%)LOQ (µg/kg)Reference
PepperImidacloprid0.01 - 0.470-120< 20-[2]
PepperImidacloprid Urea0.01 - 0.470-120< 20-[2]
Maize (various parts)Imidacloprid & Metabolites-> 78< 5.4-[3][4]
SoilImidacloprid0.01 - 0.5--10[5]
Soil (general)Imidacloprid & Metabolites10 - 100 µg/kg70-120≤ 2010[6]
Crayfish TissuesImidacloprid-80.6 - 112.74.2 - 12.60.05 - 2.0[7]
Crayfish TissuesThis compound-80.6 - 112.74.2 - 12.60.05 - 2.0[7]
HoneyImidacloprid---0.25[8]
BeesImidacloprid0.1 - 0.596 - 104-0.01 ng/g[9]
BeeswaxImidacloprid---1.0[8]

Table 2: Solid-Phase Extraction (SPE) Method Performance for Liquid Matrices

MatrixAnalyteSpiking Level (µg/L)Average Recovery (%)Cartridge TypeLOD (µg/L)Reference
WaterImidacloprid0.05 - 0.166.9Bond Elut Plexa-[10]
WaterImidacloprid0.05 - 0.136.9Bakerbond SDB-1-[10]
WaterImidacloprid---0.5[11]

Experimental Protocols & Methodologies

Protocol 1: QuEChERS Method for Solid Samples (e.g., Soil, Vegetables, Biological Tissue)

This protocol is a generalized procedure based on the widely adopted QuEChERS method for pesticide residue analysis.[2][5][6]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative homogenized sample into a 50 mL polypropylene centrifuge tube. For soil samples, ensure they are sieved to remove large debris. For tissue or plant samples, macerate or blend to a uniform consistency.

2. Extraction:

  • Add 10-15 mL of acetonitrile (containing 1% acetic acid for better recovery of certain metabolites) to the centrifuge tube.[2][7]

  • Add QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) or 6 g MgSO₄ and 1.5 g sodium acetate (NaOAc).[2][12]

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) - Clean-up:

  • Transfer a 1-6 mL aliquot of the upper acetonitrile layer into a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents.

  • For most matrices, a combination of 150 mg anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA) sorbent per mL of extract is effective for removing interferences like fatty acids and sugars.[2][5] For matrices with high fat content (e.g., beeswax, oilseeds), add 25-50 mg of C18 sorbent.[8]

  • Vortex the tube for 30-60 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Preparation:

  • Carefully collect the supernatant.

  • Filter the extract through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for extracting Imidacloprid and its metabolites from water samples.[10][11]

1. Cartridge Conditioning:

  • Use a polymeric reversed-phase SPE cartridge (e.g., Bond Elut Plexa or similar).[10]

  • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Dry the cartridge thoroughly under a vacuum for 10-15 minutes to remove residual water.

4. Elution:

  • Elute the retained analytes by passing 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol, through the cartridge.

  • Collect the eluate in a collection tube.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase (e.g., 20:80 acetonitrile:water) for LC-MS/MS analysis.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for sample preparation using the QuEChERS methodology.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Clean-up cluster_analysis Step 3: Final Analysis Sample 1. Homogenized Sample (10-15g in 50mL tube) AddSolvent 2. Add Acetonitrile (+/- 1% Acetic Acid) Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl/NaOAc) AddSolvent->AddSalts Shake 4. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Transfer 6. Transfer Supernatant (1-6 mL) Centrifuge1->Transfer Acetonitrile Layer AddSorbents 7. Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer->AddSorbents Vortex 8. Vortex (30-60 sec) AddSorbents->Vortex Centrifuge2 9. Centrifuge (≥4000 rpm, 5 min) Vortex->Centrifuge2 Filter 10. Filter Extract (0.22 µm Syringe Filter) Centrifuge2->Filter Clean Extract Analysis 11. LC-MS/MS Analysis Filter->Analysis

Caption: General workflow for the QuEChERS sample preparation method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Imidacloprid Urea Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with matrix effects in the analysis of Imidacloprid and its metabolite, Imidacloprid urea, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape or Peak Splitting for this compound

  • Question: I'm observing tailing or fronting for my this compound peak, and sometimes even peak splitting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape for polar analytes like this compound is a common issue. Here are the likely causes and solutions:

    • Secondary Interactions with Column Hardware: Standard stainless steel column hardware can have active sites that interact with analytes, especially those with chelating properties.[1] This can lead to adsorption, sample loss, and poor peak shape.[1]

      • Solution: Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[1]

    • Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly affect the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Experiment with modifying the mobile phase pH. For amine-containing compounds, a slightly acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) can improve peak shape by ensuring consistent protonation.[2] One study found that acidifying the mobile phase with 0.1% acetic acid resulted in a sharp peak for the related metabolite, 6-chloronicotinic acid.[2]

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

  • Question: My signal for this compound is much lower in my sample matrix compared to the standard in a pure solvent. In some cases, the signal is completely gone. What is happening?

  • Answer: You are likely experiencing ion suppression, a significant matrix effect where co-eluting endogenous compounds from your sample interfere with the ionization of your target analyte in the mass spectrometer's ion source.[3][4]

    • Cause 1: Co-elution with Matrix Components: Phospholipids, salts, and other small molecules from the sample matrix can co-elute with this compound and compete for ionization, reducing its signal.[3]

      • Solution 1: Improve Chromatographic Separation: Optimize your LC gradient to better separate this compound from the region where most matrix components elute (often called the "void volume"). A slower, more shallow gradient can improve resolution.

      • Solution 2: Enhance Sample Cleanup: A more rigorous sample preparation method can remove a larger portion of interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at this than simple protein precipitation.[5] For complex matrices, consider using more selective SPE sorbents like those based on molecularly imprinted polymers (MIPs).[6]

    • Cause 2: Insufficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering substances.

      • Solution: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis and can be very effective.[2][7][8] Ensure you are using the appropriate sorbents during the dispersive SPE cleanup step. For example, Primary Secondary Amine (PSA) is commonly used to remove fatty acids and sugars.

Issue 3: Inconsistent and Irreproducible Quantitative Results

  • Question: I'm analyzing a batch of samples, and my quality control (QC) samples are showing high variability. Why are my quantitative results not reproducible?

  • Answer: Inconsistent results are often a symptom of variable matrix effects between samples.

    • Cause: The composition of the biological or environmental matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.[9]

      • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for variable matrix effects.[10] An SIL-IS, such as Imidacloprid-d4, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, you can achieve accurate quantification.

      • Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[11] This helps to ensure that your calibrants and samples experience similar matrix effects, leading to more accurate quantification.[2][9][12]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A1: A matrix effect is the alteration of an analyte's response (signal) due to the presence of other components in the sample matrix.[13] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification in LC-MS/MS analysis.[9][12]

Q2: How can I quantitatively assess the matrix effect for my this compound analysis?

A2: You can quantify the matrix effect using the post-extraction spike method.[9] The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into a blank matrix extract after sample preparation with the peak area of the analyte in a pure solvent at the same concentration.

Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

If you are using an internal standard (IS), you can calculate an IS-normalized matrix factor to see if the IS effectively compensates for the matrix effect.[2]

Q3: Is simple dilution of my sample a valid strategy to overcome matrix effects?

A3: Yes, dilution can be a very effective and simple strategy.[9][12] Diluting the sample extract reduces the concentration of interfering matrix components, which can significantly decrease ion suppression.[12] However, you must ensure that after dilution, the concentration of this compound is still well above the method's limit of quantification (LOQ).[9] A dilution factor of 15 has been shown to be sufficient to eliminate most matrix effects in the analysis of some pesticides.[12]

Q4: What are the most common sample preparation techniques to reduce matrix effects for Imidacloprid analysis?

A4: The most common and effective techniques are:

  • QuEChERS: This method involves an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is widely used for pesticide residue analysis in various matrices.[2][7][8]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than d-SPE and can be optimized to selectively isolate the analytes of interest while removing a larger portion of the matrix.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[5]

Q5: Should I use matrix-matched calibration or an internal standard?

A5: The best practice is to use both. A stable isotope-labeled internal standard is the preferred choice to correct for variability in both sample preparation (recovery) and matrix effects.[10] Matrix-matched calibration helps to account for any consistent ion suppression or enhancement that the internal standard may not fully compensate for.[11] This combined approach provides the highest level of accuracy and reliability.

Data Presentation

The following table summarizes matrix effect data from a study on Imidacloprid and its metabolites in different crayfish tissues, illustrating how the effect can vary significantly between analytes and matrices.

Table 1: Matrix Effects of Imidacloprid and its Metabolites in Crayfish Tissues

CompoundMatrixMatrix Effect Observed
ImidaclopridCephalothoraxSignificant Ion Enhancement[2][14]
ImidaclopridHepatopancreaSignificant Ion Suppression[2]
ImidaclopridMuscleSignificant Ion Suppression[2]
This compound Muscle Significant Ion Enhancement [2][14]
This compound Hepatopancrea Significant Ion Suppression [2]
This compound Intestine Significant Ion Suppression [2]
5-hydroxy imidaclopridHepatopancreaSignificant Ion Suppression[2]
Olefin imidaclopridHepatopancreaSignificant Ion Enhancement[2][14]

Data sourced from a study on Procambarus clarkii (crayfish) tissues.[2]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Biological Tissues

This protocol is a generalized procedure based on methods described for the analysis of Imidacloprid and its metabolites in complex biological matrices.[2][8]

  • Homogenization: Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., Imidacloprid-d4) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile containing 0.1% acetic acid.[2]

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • Add d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects

This protocol outlines the steps to quantitatively determine the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Solvent Standard): Prepare a standard solution of this compound in a pure solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (known not to contain this compound) and process it through the entire sample preparation protocol. In the final extract, spike this compound to the same concentration as in Set A.

    • Set C (Matrix-Matched Standard): Prepare a calibration curve by spiking known concentrations of this compound into blank matrix extracts obtained after the full sample preparation procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Let Peak Area A be the average peak area from Set A.

    • Let Peak Area B be the average peak area from Set B.

    • Calculate the Matrix Factor (MF) as: MF = Peak Area B / Peak Area A.

  • Interpretation:

    • MF << 1: Strong ion suppression.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • Slope of Set C / Slope of Solvent Curve: Provides an overall measure of the matrix effect across a concentration range.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Plasma) Homogenize Homogenize & Weigh Sample->Homogenize Spike_IS Spike with Internal Standard (e.g., IMI-d4) Homogenize->Spike_IS Extract Extract with Acetonitrile & QuEChERS Salts Spike_IS->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup d-SPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Integrate Integrate Peak Areas (Analyte & IS) LCMS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: QuEChERS sample preparation and analysis workflow.

G Start Inconsistent or Low Signal for this compound? Check_Prep Is Sample Cleanup Sufficient? Start->Check_Prep Start Here Dilute Dilute Sample Extract (e.g., 10x, 15x) Start->Dilute Quick Check Check_Chroma Is Chromatography Optimized? Check_Prep->Check_Chroma Yes Improve_Prep Implement QuEChERS, SPE, or LLE. Increase d-SPE sorbent amount. Check_Prep->Improve_Prep No Check_Cal How is Quantification Performed? Check_Chroma->Check_Cal Yes Modify_Grad Adjust LC Gradient to Separate from Matrix Check_Chroma->Modify_Grad No Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Check_Cal->Use_SIL_IS Solvent Cal. Use_MM_Cal Use Matrix-Matched Calibration Curve Check_Cal->Use_MM_Cal Solvent Cal. + no IS Improve_Prep->Check_Chroma End Accurate & Reproducible Results Dilute->End Modify_Grad->Check_Cal Use_SIL_IS->End Use_MM_Cal->End

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Optimizing Imidacloprid Urea Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Imidacloprid and its primary metabolite, Imidacloprid urea, from soil matrices. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to enhance your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Imidacloprid and its urea metabolite from soil?

A1: The most prevalent and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique for multi-residue pesticide analysis in various matrices, including soil.[1][2][3] It involves a two-step process of salting-out solid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[4]

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance the transfer of analytes from the soil matrix to the extraction solvent, improving yields and reducing extraction time.[5][6][7]

  • Solid-Phase Extraction (SPE): SPE is a cleanup and concentration technique that separates the analytes of interest from interfering compounds in the sample extract.[8] It is particularly useful for cleaning up complex soil extracts before chromatographic analysis.

  • Liquid-Liquid Extraction (LLE): A conventional method where the analytes are partitioned between two immiscible liquid phases.

  • Soxhlet Extraction: A classical and exhaustive extraction technique, though it is often more time-consuming and solvent-intensive compared to modern methods.[9]

Q2: What are the key physicochemical properties of Imidacloprid and this compound to consider during extraction?

A2: Understanding the properties of both the parent compound and its metabolite is crucial for optimizing extraction. Imidacloprid is a polar molecule with relatively high water solubility (610 mg/L).[10][11] this compound, a major metabolite, is also a polar compound.[12][13][14] The polarity of these compounds dictates the choice of extraction solvents and cleanup sorbents. For instance, polar solvents like acetonitrile and methanol are commonly used for their extraction.

Q3: Why is the extraction of this compound challenging?

A3: The primary challenge lies in its polarity. Highly polar metabolites can be difficult to extract from soil matrices with high efficiency using traditional non-polar solvents. Furthermore, this compound can compete with the parent Imidacloprid for adsorption sites on soil particles, potentially affecting the extraction of both compounds.[14][15] The presence of organic matter and clay minerals in the soil can also lead to strong adsorption, making quantitative extraction difficult.[15]

Q4: Which analytical techniques are most suitable for the determination of Imidacloprid and this compound after extraction?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometry (MS) detector (LC-MS/MS) is the most common and reliable method.[1][12][16][17][18] LC-MS/MS is particularly advantageous for detecting the low concentrations of these analytes often found in environmental samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Imidacloprid and this compound from soil.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection Imidacloprid and this compound are polar. Ensure you are using a polar extraction solvent such as acetonitrile or methanol. A mixture of acetonitrile and water (e.g., 80:20 v/v) can also be effective.[16] For highly polar metabolites, consider adding a small percentage of a stronger polar solvent or modifying the pH.
Strong Analyte-Matrix Interactions Soil organic matter and clay content can strongly bind the analytes.[15] Increase extraction time and consider using techniques that enhance desorption, such as ultrasound-assisted extraction (UAE) or shaking at an elevated temperature (if analytes are thermally stable). Pre-wetting the soil sample can also help to release bound residues.
Inefficient Phase Separation (QuEChERS) Ensure the correct type and amount of salting-out agents (e.g., MgSO₄, NaCl) are used to induce phase separation between the aqueous and organic layers. Inadequate shaking can also lead to poor partitioning.
Analyte Loss During Cleanup The choice of d-SPE sorbent is critical. For polar compounds like this compound, sorbents like PSA (Primary Secondary Amine) are used to remove organic acids and other polar interferences. However, using too much or the wrong type of sorbent can lead to analyte loss. Optimize the amount of d-SPE sorbent used.
Analyte Degradation Imidacloprid can be unstable under certain pH conditions. Ensure the pH of your extraction solvent and final extract is appropriate. For instance, Imidacloprid is more stable in acidic to neutral conditions.[10]
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Insufficient Cleanup Soil extracts are complex and contain many co-extractives that can cause ion suppression or enhancement in the MS source. Optimize the d-SPE cleanup step in the QuEChERS method by adjusting the type and amount of sorbents (e.g., PSA, C18, GCB). Alternatively, incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.
Co-elution of Interferences Modify the HPLC gradient to better separate the analytes of interest from matrix components. A shallower gradient or a different stationary phase might be necessary.
High Concentration of Co-extractives Dilute the final extract before injection. While this will also dilute the analyte, it can significantly reduce matrix effects. Ensure your instrument has sufficient sensitivity to detect the diluted analyte.
Matrix-Induced Signal Suppression/Enhancement Prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking blank soil extract with known concentrations of the analytes.
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inhomogeneous Soil Sample Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. Air-dry and sieve the soil to obtain a uniform particle size.
Inconsistent Extraction Procedure Standardize all extraction parameters, including shaking/vortexing time and speed, temperature, and solvent volumes. The use of automated extraction systems can improve reproducibility.
Variable Water Content in Soil The water content of the soil can significantly affect extraction efficiency. It is recommended to either air-dry the soil to a consistent moisture level or to determine the moisture content of each sample and adjust the initial sample weight accordingly. For the QuEChERS method, adding a specific amount of water to dry soil samples is a common practice to ensure consistent hydration.[19]
Inconsistent Final Extract Volume Be precise when evaporating and reconstituting the final extract. Use of a nitrogen evaporator and calibrated glassware is recommended.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the reported recovery efficiencies for different methods of extracting Imidacloprid from soil. Data for this compound is limited, but the methods suitable for the parent compound are generally applicable to its polar metabolites.

Extraction Method Solvent(s) Spiked Concentration Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Liquid ExtractionAcetonitrile, Methanol, Water1, 5, 10 mg/kg82.6 - 1091.9 - 5.6[9]
Soxhlet ExtractionAcetone, Hexane1, 5, 10 mg/kg82.6 - 1091.9 - 5.6[9]
Liquid ChromatographyAcetonitrile-Water (80:20, v/v)10, 25 µg/kg85 ± 6, 82 ± 4-[16]
Ultrasound-Assisted ExtractionEthyl Acetate, Methanol0.09-14.60 mg/kg79 - 105-[5]
QuEChERSAcetonitrile with 1% Acetic Acid0.01, 0.04, 0.1, 0.4 mg/kg70 - 120< 20[2]
Solid-Liquid ExtractionAcetonitrileNot Specified90 ± 2-[20]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Imidacloprid and Metabolites

This protocol is adapted for the simultaneous extraction of Imidacloprid and its polar metabolites, including this compound, from soil.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • If the soil is dry, add 10 mL of deionized water and let it hydrate for 30 minutes.
  • Add 10 mL of acetonitrile containing 1% acetic acid. The acid helps to stabilize the analytes.

2. Extraction:

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).
  • Cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at ≥ 5000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general workflow for UAE of Imidacloprid and its metabolites.

1. Sample Preparation:

  • Weigh 5 g of homogenized soil into a glass extraction vessel.
  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of ethyl acetate and methanol).

2. Extraction:

  • Place the extraction vessel in an ultrasonic bath.
  • Sonicate for 15-30 minutes. The optimal time may need to be determined experimentally.
  • After sonication, allow the sample to cool to room temperature.

3. Separation and Cleanup:

  • Decant the solvent into a centrifuge tube.
  • Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the soil particles.
  • The supernatant can be directly analyzed or subjected to a cleanup step (e.g., SPE) if necessary to remove matrix interferences.

4. Concentration and Reconstitution:

  • If necessary, the extract can be concentrated under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC method) to a final volume of 1 mL before analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Homogenized Soil Sample add_solvent Add Extraction Solvent (e.g., Acetonitrile) soil_sample->add_solvent extraction_method Extraction (QuEChERS or UAE) add_solvent->extraction_method centrifugation1 Centrifugation extraction_method->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant cleanup d-SPE or SPE Cleanup supernatant->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Collect Final Extract centrifugation2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: General workflow for the extraction and analysis of this compound from soil.

troubleshooting_logic start Low Analyte Recovery? cause1 Inappropriate Solvent? start->cause1 Check solution1 Use Polar Solvent (e.g., Acetonitrile) cause1->solution1 Yes cause2 Strong Matrix Binding? cause1->cause2 No solution2 Increase Extraction Time Use UAE cause2->solution2 Yes cause3 Loss During Cleanup? cause2->cause3 No solution3 Optimize d-SPE Sorbent cause3->solution3 Yes

Caption: Troubleshooting logic for low analyte recovery in soil extraction.

References

Technical Support Center: Analysis of Imidacloprid Urea by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Imidacloprid urea.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS/MS parameters for the analysis of this compound?

A1: For the analysis of this compound, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. Below are typical starting parameters, which should be optimized for your specific instrumentation and sample matrix.

Table 1: Typical Starting LC-MS/MS Parameters for this compound

ParameterTypical Value
LC Column C18 (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Acetic Acid or 5mM Ammonium Formate with 0.2% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Acetic Acid or 5mM Ammonium Formate with 0.2% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 212.0
Product Ions (m/z) 126.0, 128.0
Collision Energy (eV) 18 - 24

Source:[1][2][3]

Q2: How can I prepare my samples for this compound analysis?

A2: A common and effective method for sample preparation, especially for complex matrices like soil, agricultural products, and tissues, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][4][5] The general workflow involves an extraction step with an organic solvent followed by a cleanup step.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Solid Matrices

  • Homogenization: Homogenize a representative sample (e.g., 5-15 g) of the matrix.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 0.1% to 1% acetic acid can improve recovery for some metabolites).[1][5]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., primary secondary amine (PSA) sorbent and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 x g for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) for this compound

Possible Cause Recommended Solution
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of formic or acetic acid can improve peak shape.
Column Contamination or Aging Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6]
Injection Solvent Mismatch The injection solvent should be weaker than or the same as the initial mobile phase composition to avoid peak distortion.[6] Dilute the sample in the starting mobile phase if necessary.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[6]

Problem 2: Low Signal Intensity or Sensitivity

Possible Cause Recommended Solution
Suboptimal MS Source Parameters Optimize ESI source parameters such as capillary voltage, gas temperature, gas flow, and nebulizer pressure. A systematic approach like Design of Experiments (DoE) can be beneficial.[7]
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of co-eluting matrix components. Improve sample cleanup to remove interfering substances. A matrix-matched calibration curve is crucial for accurate quantification.[2][8]
Incorrect Precursor/Product Ion Selection Confirm the m/z values for the precursor and product ions of this compound. Infuse a standard solution directly into the mass spectrometer to verify the optimal transitions. For this compound, the precursor ion is [M+H]⁺ at m/z 212.0, with product ions around m/z 126 and 128.[1]
Mobile Phase Additive Incompatibility Ensure mobile phase additives are volatile and compatible with MS detection. Non-volatile buffers (e.g., phosphate) should be avoided.

Problem 3: High Backpressure

Possible Cause Recommended Solution
Column or Frit Blockage Filter all samples and mobile phases to remove particulates.[6] Reverse flush the column according to the manufacturer's instructions. If the pressure remains high, replace the in-line filter or the column.
Precipitation in the System Ensure the sample is fully soluble in the mobile phase.[9] If switching between incompatible solvents, ensure the system is thoroughly flushed with an intermediate solvent.
Buffer Precipitation Avoid high concentrations of buffers, especially when using high percentages of organic solvent. Prepare fresh mobile phase daily.[6]

Problem 4: Carryover (Ghost Peaks)

Possible Cause Recommended Solution
Late Eluting Compounds from Previous Injection Extend the run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.[9]
Injector Contamination Implement a robust needle wash protocol using a strong solvent to clean the injector port and needle between injections.
System Contamination Clean the autosampler, injection valve, and sample loop if contamination is suspected.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample 1. Homogenized Sample extraction 2. Add Acetonitrile & Salts sample->extraction centrifuge1 3. Vortex & Centrifuge extraction->centrifuge1 cleanup 4. Transfer Supernatant to d-SPE centrifuge1->cleanup centrifuge2 5. Vortex & Centrifuge cleanup->centrifuge2 filtration 6. Filter Supernatant centrifuge2->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject esi_source ESI Source (Positive Ionization) lc_separation->esi_source ms_analysis Tandem MS (MRM Mode) esi_source->ms_analysis data_acquisition Data Acquisition ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification troubleshooting_logic cluster_peak_shape Poor Peak Shape? cluster_sensitivity Low Sensitivity? cluster_pressure High Backpressure? start LC-MS/MS Issue Identified ps_yes Yes start->ps_yes sen_yes Yes start->sen_yes press_yes Yes start->press_yes ps_cause1 Check Mobile Phase pH & Injection Solvent ps_yes->ps_cause1 ps_no No ps_cause2 Flush/Replace Column ps_cause1->ps_cause2 ps_cause2->ps_no sen_cause1 Optimize Source Parameters sen_yes->sen_cause1 sen_no No sen_cause2 Address Matrix Effects sen_cause1->sen_cause2 sen_cause2->sen_no press_cause1 Check for Blockages (Filter, Frit) press_yes->press_cause1 press_no No press_cause2 Ensure Sample/Buffer Solubility press_cause1->press_cause2 press_cause2->press_no

References

Technical Support Center: Enhancing Sensitivity of Imidacloprid and Urea Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of imidacloprid and urea detection in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of imidacloprid and urea, offering potential causes and solutions to improve assay sensitivity and accuracy.

Imidacloprid Detection
Question/Issue Potential Cause(s) Suggested Solution(s)
Low sensitivity or high limit of detection (LOD) in electrochemical sensing. 1. Bare or unmodified electrode surface with slow electron transfer kinetics.[1]2. Insufficient active surface area on the electrode.[2]3. Low concentration of the target analyte in the sample.1. Modify the electrode with nanomaterials like graphene oxide, gold nanoparticles (AuNPs), or carbon nanotubes to enhance catalytic activity and signal amplification.[2][3]2. Utilize materials like β-cyclodextrin which can capture imidacloprid molecules, preconcentrating them on the electrode surface.[2]3. For samples with very low concentrations, consider a preconcentration step such as solid-phase extraction (SPE).[4][5]
Poor reproducibility of results. 1. Inconsistent electrode surface preparation.2. Instability of the modified electrode surface.3. Variations in sample matrix affecting the sensor's response.1. Standardize the electrode cleaning and modification protocol. Electrochemical activation of glassy carbon electrodes can improve reproducibility.[1]2. Use stable modification materials. For instance, molecularly imprinted polymers (MIPs) offer high selectivity and stability.[2][4]3. Perform a matrix-matched calibration or use the standard addition method to compensate for matrix effects.[6]
Interference from other pesticides or sample components. Co-existing electroactive compounds in the sample that have a similar reduction potential to imidacloprid.[7]1. Employ a highly selective recognition element, such as a molecularly imprinted polymer (MIP) designed specifically for imidacloprid.[2][4]2. Use a separation technique like High-Performance Liquid Chromatography (HPLC) prior to detection.[5]3. For immunoassays, ensure the antibody used has high specificity for imidacloprid with minimal cross-reactivity to its metabolites or other neonicotinoids.[8]
False positives in ELISA or Lateral Flow Immunoassay (LFIA). Matrix effects from the sample, particularly in complex samples like fruit extracts, can interfere with the antibody-antigen binding.[9]1. Dilute the sample extract to minimize the concentration of interfering substances. A dilution of at least 40-fold has been shown to be effective for plant tissue extracts.[9]2. Incorporate a sample clean-up step, although this may increase analysis time and cost.[9]
Urea Detection
Question/Issue Potential Cause(s) Suggested Solution(s)
Low sensitivity in urease-based biosensors. 1. Low activity of the immobilized urease enzyme.2. Poor signal transduction from the enzymatic reaction to the electrode.3. Suboptimal pH of the working buffer.1. Optimize the enzyme immobilization technique to preserve its activity. Covalent immobilization is often more stable than physical adsorption.[10]2. Use a transducer material that efficiently detects the products of urea hydrolysis (ammonium ions or pH change).[11] Ion-selective field-effect transistors (ISFETs) are sensitive to pH changes.[11][12]3. The optimal pH for urease activity is typically around 7.4. Ensure the buffer capacity is sufficient to maintain this pH.[12]
Signal instability or drift in potentiometric urea biosensors. 1. Leaching of the immobilized enzyme from the electrode surface.[13]2. Denaturation of the urease enzyme over time.[14]3. Fouling of the electrode surface by proteins or other components in biological samples.1. Employ cross-linking agents like glutaraldehyde to create a more stable enzyme layer.[13][15]2. Store the biosensor at a low temperature (e.g., 4°C) when not in use to prolong enzyme activity.3. For complex samples like blood serum, a dilution step is necessary to reduce protein concentration and minimize fouling. A 25-fold dilution has been shown to yield reliable measurements.[12]
Interference from ammonia present in the sample. Urease-based methods that detect ammonia will also measure the ammonia already present in the sample, leading to falsely elevated urea readings.[16]1. Use a detection method that is not based on ammonia, such as a CO2 microsensor to detect the other product of urea hydrolysis.[13]2. Perform a baseline measurement of ammonia in the sample before adding urease and subtract this from the final reading.[17]3. Use a chemical assay, such as a modified Jung reagent method, which is specific for urea and unaffected by ammonia.[16]
Inaccurate results in complex biological fluids (e.g., blood serum, saliva). 1. The sample's buffer capacity can interfere with pH-based detection methods.[11]2. Presence of other ions (Na+, K+) can interfere with ammonium-selective electrodes.[13][18]3. High protein levels can decrease the biosensor's response.[12]1. Use a biosensor based on the detection of CO2 or conductometric principles, which are less affected by the sample's buffer capacity.2. Incorporate a protective membrane or film to enhance the selectivity of the ion-selective electrode.3. Dilute the sample to a level where matrix effects are minimized. For serum, a 25-fold dilution is recommended.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of sensitivity in imidacloprid and urea detection.

Imidacloprid Detection

1. How can nanomaterials improve the sensitivity of imidacloprid electrochemical sensors?

Nanomaterials like graphene, gold nanoparticles, and carbon nanotubes significantly enhance sensitivity in several ways[2][19]:

  • Increased Surface Area: They provide a larger surface area for the electrochemical reaction to occur, leading to a stronger signal.

  • Enhanced Electrocatalytic Activity: They can catalyze the electrochemical reduction of imidacloprid, lowering the energy required for the reaction and increasing the signal.[2]

  • Improved Signal Amplification: They facilitate faster electron transfer between the electrode and imidacloprid molecules.

2. What is a molecularly imprinted polymer (MIP) and how does it enhance selectivity for imidacloprid?

A molecularly imprinted polymer (MIP) is a synthetic polymer engineered to have binding sites that are complementary in shape, size, and functional groups to a specific target molecule (the "template"), in this case, imidacloprid. This "lock-and-key" mechanism provides very high selectivity, allowing the sensor to distinguish imidacloprid from other structurally similar molecules and reducing interference from the sample matrix.[2][4]

3. What are the most sensitive methods for detecting low levels of imidacloprid?

Electrochemical sensors, particularly those modified with nanomaterials and MIPs, offer very high sensitivity with detection limits in the nanomolar (nM) and even picomolar (pM) range.[2][3] Additionally, immunoassays like lateral flow immunoassay (LFIA) and enzyme-linked immunosorbent assay (ELISA) can achieve high sensitivity, with some advanced LFIA techniques reaching instrumental detection limits as low as 0.002 ng/mL.[8]

Urea Detection

1. What is the principle behind enzymatic urea biosensors?

The vast majority of urea biosensors are enzymatic, utilizing the enzyme urease.[20] Urease specifically catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂).[11] The sensor then detects this reaction by measuring a resulting change in the local environment, such as:

  • A change in pH due to the production of ammonia (which forms ammonium ions, NH₄⁺, consuming H⁺).[11]

  • An increase in the concentration of ammonium ions, detected by an ion-selective electrode.[17]

  • A change in conductivity of the solution.

  • The direct detection of CO₂.[13]

2. How can I improve the stability and lifespan of a urease-based biosensor?

Enzyme stability is a critical factor for the longevity of the biosensor.[20] To improve it:

  • Immobilization Technique: Use covalent bonding or cross-linking with agents like glutaraldehyde to firmly attach the urease to the sensor surface. This prevents the enzyme from leaching out.[13][15]

  • Storage Conditions: Store the biosensor in a cool, stable environment (e.g., refrigerated at 4°C in a buffer solution) when not in use.

  • Stabilizing Agents: Incorporating substances like bovine serum albumin (BSA) into the enzyme immobilization matrix can help stabilize the urease structure.[13]

3. Are there non-enzymatic methods for sensitive urea detection?

Yes, non-enzymatic electrochemical sensors are being developed to overcome the stability issues associated with enzymes.[21] These sensors typically use nanomaterials, such as nickel nanoparticles, that can directly catalyze the oxidation of urea on the electrode surface.[21] This approach eliminates the need for urease, potentially leading to more robust and cost-effective sensors.

Data Presentation

Table 1: Comparison of Sensitive Imidacloprid Detection Methods
MethodKey FeatureLinear RangeLimit of Detection (LOD)Sample MatrixReference(s)
Electrochemical Sensor (GCE/NiNPs) Nickel Nanoparticle Modification0.085 - 3.10 mmol/L60.0 µmol/LBiological Fluids[21]
Electrochemical Sensor (MIP/FcHT/AuNPs) Molecularly Imprinted PolymerNot SpecifiedNot SpecifiedNot Specified[2]
Electrochemical Sensor (GO/Au NPs/β-CD) Graphene Oxide & Gold Nanoparticles5x10⁻¹⁰ - 3000x10⁻¹⁰ mol/L1.33x10⁻¹⁰ mol/LNot Specified[3]
Lateral Flow Immunoassay (LFIA) Indirect Antibody-Label CouplingNot Specified0.2 ng/mL (visual), 0.002 ng/mL (instrumental)Fruits, Berries[8]
HPLC-UV High-Performance Liquid ChromatographyNot Specified0.5 µg/L (water), 5 µg/kg (soil)Water, Soil[5]
LC/Q-TOF/MS with MMIP Magnetic Molecularly Imprinted Polymer10.0 - 500.0 µg/LNot SpecifiedWater, Apple[4]
Table 2: Comparison of Sensitive Urea Detection Methods
MethodKey FeatureLinear RangeLimit of Detection (LOD)Sample MatrixReference(s)
Potentiometric Biosensor (Polyazulene) Urease Immobilization0.01 - 20 mMNot SpecifiedHuman Saliva[17]
Biosensor (ISFET) Ion-Sensitive Field-Effect TransistorUp to 2 mMNot SpecifiedBlood Serum[12]
Biosensor (CO₂ Microsensor) CO₂ Detection0 - 1000 µM1 µMBlood Serum[13]
Potentiometric Biosensor (Ur-DSP/SPGE) Covalent Urease Immobilization0 - 600 µM5.0 µMMilk, Saliva, Water[18]
Colorimetric Assay Diacetylmonoxime ReactionNot SpecifiedNot SpecifiedBiological Fluids[22]
Non-Enzymatic Sensor (GCE/NiNPs) Nickel Nanoparticle Modification0.085 - 3.10 mmol/L60.0 µmol/LBiological Fluids[21]

Experimental Protocols

Protocol 1: Sample Preparation for Imidacloprid Analysis in Soil by HPLC

This protocol is adapted from Baskaran et al. (1997).[5]

  • Soil Extraction:

    • Weigh 50 g of air-dried soil into a flask.

    • Add 100 mL of an acetonitrile-water mixture (80:20, v/v).

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Allow the soil to settle, then filter the supernatant through Whatman No. 1 filter paper.

  • Concentration:

    • Transfer the filtrate to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at 40°C until approximately 1-2 mL of the aqueous phase remains.

  • Reconstitution:

    • Redissolve the concentrated extract in 1 mL of acetonitrile-water (20:80, v/v).

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

Protocol 2: Urease Immobilization on an Electrode for a Potentiometric Biosensor

This protocol describes a general method for enzyme immobilization using glutaraldehyde cross-linking.

  • Electrode Preparation:

    • Thoroughly clean the surface of the working electrode (e.g., glassy carbon, gold) by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

  • Formation of Self-Assembled Monolayer (SAM) (for gold electrodes):

    • Immerse the clean gold electrode in a solution of a bifunctional linker (e.g., 3-mercaptopropionic acid) for several hours to form a carboxyl-terminated SAM.

  • Activation of Carboxyl Groups:

    • Activate the carboxyl groups on the electrode surface by immersing it in a freshly prepared aqueous solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Enzyme Immobilization:

    • Pipette a small volume of urease solution (dissolved in a suitable buffer, e.g., phosphate buffer pH 7.4) onto the activated electrode surface.

    • Add a small amount of glutaraldehyde solution (e.g., 2.5%) to the urease drop to cross-link the enzyme molecules, forming a stable layer.

    • Allow the reaction to proceed in a humid environment for 1-2 hours.

  • Final Steps:

    • Gently rinse the electrode with buffer solution to remove any unbound enzyme and reagents.

    • The biosensor is now ready for use. Store it in a buffer solution at 4°C when not in use.

Visualizations

experimental_workflow_imidacloprid cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil/Water Sample extraction Extraction (e.g., Acetonitrile/Water) soil_sample->extraction concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution hplc HPLC Separation reconstitution->hplc Filtered Extract detector UV/MS Detector hplc->detector data Data Analysis (Quantification) detector->data

Caption: Workflow for Imidacloprid Analysis by HPLC.

signaling_pathway_urea_biosensor cluster_reaction Enzymatic Reaction on Electrode Surface cluster_detection Signal Transduction and Detection Urea Urea CO(NH₂)₂ Urease Immobilized Urease Urea->Urease Products Ammonia (2NH₃) + Carbon Dioxide (CO₂) Urease->Products Hydrolysis NH3_reaction NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ Products->NH3_reaction CO2_detection [CO₂] Increase Products->CO2_detection pH_change pH Increase (↓ [H⁺]) NH3_reaction->pH_change NH4_detection [NH₄⁺] Increase NH3_reaction->NH4_detection Potentiometric Potentiometric Signal (e.g., ISFET) pH_change->Potentiometric NH4_detection->Potentiometric Amperometric Amperometric Signal NH4_detection->Amperometric Gas_Sensor Gas Sensor Signal CO2_detection->Gas_Sensor

Caption: Detection Principle of an Enzymatic Urea Biosensor.

References

Troubleshooting peak shape issues in Imidacloprid urea chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during the chromatographic analysis of Imidacloprid and Urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems in HPLC?

A1: The most common peak shape issues encountered in High-Performance Liquid Chromatography (HPLC) are peak tailing, peak fronting, and split peaks. These distortions can negatively impact the accuracy of quantification and the overall resolution of the separation.

Q2: What chemical properties of Imidacloprid and Urea should be considered for chromatography?

A2: Imidacloprid is a neonicotinoid insecticide, while urea is a small, highly polar organic compound. The significant difference in their polarity is a key consideration for developing a simultaneous HPLC method. Urea is poorly retained on traditional reversed-phase columns, often requiring alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC). Imidacloprid, being moderately polar, is amenable to reversed-phase chromatography.

Q3: Can Imidacloprid and Urea be analyzed in a single chromatographic run?

A3: Simultaneous analysis is challenging due to their differing polarities but can be achieved. A common approach is the use of HILIC, which is well-suited for retaining polar compounds like urea. Imidacloprid can also be retained under HILIC conditions. Alternatively, a reversed-phase method can be used, but it would require significant mobile phase modification to achieve adequate retention of urea. A study determining imidacloprid and its metabolites, including imidacloprid-urea, utilized reversed-phase chromatography, suggesting that with careful method development, related compounds can be analyzed together[1].

Troubleshooting Guides for Peak Shape Issues

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Possible Causes and Solutions

CauseSolution
Secondary Silanol Interactions The stationary phase in silica-based columns can have residual acidic silanol groups that interact with basic analytes like Imidacloprid. This can be addressed by: - Using a lower pH mobile phase (e.g., adding 0.1% formic or acetic acid) to suppress silanol ionization. - Employing an end-capped column or a column with a different stationary phase (e.g., polymer-based).
Column Overload Injecting too much sample can saturate the stationary phase. - Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing. - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Dead Volume Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening and tailing. - Use tubing with a smaller internal diameter and ensure all fittings are secure and properly seated.

G start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Lower mobile phase pH or use end-capped column. cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end_node Peak Shape Improved solution1->end_node solution2 Reduce injection volume or sample concentration. cause2->solution2 Yes cause3 Column Contamination/Degradation? cause2->cause3 No solution2->end_node solution3 Flush or replace column. cause3->solution3 Yes cause4 Excessive Dead Volume? cause3->cause4 No solution3->end_node solution4 Optimize tubing and fittings. cause4->solution4 Yes solution4->end_node

Caption: Logical workflow for troubleshooting peak tailing.

Problem 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Possible Causes and Solutions

CauseSolution
Sample Overload Injecting a highly concentrated sample can lead to peak fronting. - Dilute the sample or reduce the injection volume.
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can cause peak fronting. - Ensure the sample is completely dissolved in the initial mobile phase or a weaker solvent.
Column Collapse Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse. - Verify and adjust the mobile phase pH and column temperature to be within the manufacturer's specifications.
Injection Solvent Incompatibility If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column. - Whenever possible, dissolve the sample in the mobile phase.

G start Peak Fronting Observed cause1 Sample Overload? start->cause1 solution1 Dilute sample or reduce injection volume. cause1->solution1 Yes cause2 Poor Sample Solubility? cause1->cause2 No end_node Peak Shape Improved solution1->end_node solution2 Ensure complete sample dissolution. cause2->solution2 Yes cause3 Column Collapse? cause2->cause3 No solution2->end_node solution3 Verify and adjust pH/temperature. cause3->solution3 Yes cause4 Injection Solvent Mismatch? cause3->cause4 No solution3->end_node solution4 Dissolve sample in mobile phase. cause4->solution4 Yes solution4->end_node

Caption: Logical workflow for troubleshooting peak fronting.

Problem 3: Split Peaks

Split peaks appear as two or more peaks for a single analyte.

Possible Causes and Solutions

CauseSolution
Clogged Column Frit A partially blocked frit at the column inlet can cause the sample to be introduced unevenly. - Back-flush the column. If this does not resolve the issue, the frit may need to be replaced.
Void in the Column A void or channel in the packing material at the head of the column can lead to a split flow path. - This often requires replacing the column.
Sample Solvent Incompatibility If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to distort and split. - Dissolve the sample in the mobile phase or a weaker solvent.
Co-elution What appears to be a split peak may actually be two different compounds eluting very close together. - Adjust the mobile phase composition, gradient, or temperature to improve separation.

G start Split Peaks Observed cause1 Clogged Column Frit? start->cause1 solution1 Back-flush or replace frit. cause1->solution1 Yes cause2 Void in Column? cause1->cause2 No end_node Peak Shape Improved solution1->end_node solution2 Replace column. cause2->solution2 Yes cause3 Sample Solvent Mismatch? cause2->cause3 No solution2->end_node solution3 Dissolve sample in mobile phase. cause3->solution3 Yes cause4 Co-elution? cause3->cause4 No solution3->end_node solution4 Optimize separation method. cause4->solution4 Yes solution4->end_node

Caption: Logical workflow for troubleshooting split peaks.

Experimental Protocols

The following are starting point methodologies for the analysis of Imidacloprid and Urea. Method optimization will likely be required for specific sample matrices and instrument configurations.

Method 1: Reversed-Phase HPLC for Imidacloprid

This method is suitable for the analysis of Imidacloprid in various samples.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with 20% B, hold for 1 minute.

    • Increase to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 20% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm[2][3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).

Method 2: HILIC for Urea (and potentially Imidacloprid)

This method is a starting point for the analysis of Urea and may be adapted for the simultaneous analysis of Imidacloprid.

  • Column: HILIC (e.g., Amide or Zwitterionic phase), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0)

    • B: Acetonitrile

  • Gradient:

    • Start with 95% B, hold for 2 minutes.

    • Decrease to 50% B over 10 minutes.

    • Hold at 50% B for 3 minutes.

    • Return to 95% B and equilibrate for 7 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm for Urea (note: Imidacloprid also absorbs at this wavelength). A mass spectrometer is often preferred for HILIC.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape for early eluting compounds in HILIC.

Quantitative Data Summary

The following table provides a summary of typical starting parameters for the chromatographic analysis of Imidacloprid and Urea.

ParameterImidacloprid (Reversed-Phase)Urea (HILIC)
Column Type C18HILIC (Amide, Zwitterionic)
Mobile Phase A Water + 0.1% AcidAqueous Buffer (e.g., 10 mM Ammonium Formate)
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Typical Gradient Increasing OrganicDecreasing Organic
Flow Rate 0.8 - 1.2 mL/min0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C30 - 45 °C
Detection Wavelength ~270 nm~210 nm (or MS)
Injection Solvent Mobile Phase or weakerHigh Organic (e.g., >80% Acetonitrile)

References

Technical Support Center: Analysis of Imidacloprid Urea by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Imidacloprid urea and related compounds using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: What is ion suppression and why is it a concern when analyzing this compound by ESI-MS?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound, in the ESI source. This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity, poor sensitivity, and potentially inaccurate quantification.[1][2] In the worst-case scenario, the analyte signal may be completely suppressed, leading to false-negative results.[1] ESI is particularly susceptible to ion suppression, making it a critical consideration for achieving reliable results.[2]

Q2: I'm observing significant ion suppression for this compound in my samples. What are the likely causes?

A2: Significant ion suppression for this compound can stem from various sources within your sample matrix and analytical method. Common culprits include:

  • Co-eluting Matrix Components: Endogenous materials like salts, lipids, and proteins from the sample can interfere with the ionization process.

  • Sample Preparation Reagents: Non-volatile buffers (e.g., phosphate buffers), detergents, and ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[1][3]

  • High Concentrations of Other Analytes: If other compounds are present at much higher concentrations, they can outcompete this compound for ionization.[2]

  • Mobile Phase Additives: While some additives are necessary, high concentrations can be detrimental. For instance, strong bases like triethylamine (TEA) in positive ion mode can suppress the signal.[1]

Q3: What are the most effective strategies to minimize ion suppression for this compound?

A3: A multi-pronged approach involving sample preparation, chromatographic separation, and MS parameter optimization is the most effective way to combat ion suppression.

  • Rigorous Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simpler methods like protein precipitation.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective technique for pesticide analysis, including Imidacloprid and its metabolites.[5]

  • Chromatographic Optimization: Adjusting your HPLC/UHPLC method to achieve chromatographic separation between this compound and interfering matrix components is crucial. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Dilution of the Sample: A simple yet effective method is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering species, which can lessen the competition for ionization.[2][6] However, this approach may not be suitable for trace-level analysis where sensitivity is paramount.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for ion suppression. Since the SIL-IS co-elutes and experiences similar matrix effects as the analyte, the ratio of their signals remains consistent, leading to more accurate quantification.

  • Optimization of ESI-MS Parameters: Fine-tuning parameters such as spray voltage, gas flow rates (nebulizing and drying gas), and source temperature can help improve ionization efficiency and reduce suppression.[3]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Soil and Plant Matrices

This protocol is adapted from methods developed for the extraction of Imidacloprid and its metabolites from complex matrices.[5][7]

  • Sample Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, finely chopped plant material) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization for this compound

This protocol provides a starting point for optimizing your mass spectrometer settings.

  • Infusion and Tuning: Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water) and infuse it directly into the mass spectrometer using a syringe pump.

  • Ionization Mode Selection: Acquire full scan mass spectra in both positive (ESI+) and negative (ESI-) ionization modes. This compound generally shows a good response in positive mode as the [M+H]⁺ ion.[5]

  • MS/MS Transition Optimization:

    • Select the precursor ion (e.g., the [M+H]⁺ of this compound).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for each fragment ion to maximize its intensity.

    • Select at least two MRM (Multiple Reaction Monitoring) transitions for quantification and confirmation.

  • Source Parameter Optimization: While infusing the standard solution, systematically adjust the following parameters to maximize the signal intensity of the target MRM transition:

    • Spray Voltage: Typically 3-5 kV for positive mode.

    • Capillary/Source Temperature: Usually in the range of 250-400 °C.

    • Nebulizing Gas Flow (e.g., Nitrogen): Adjust to achieve a stable spray.

    • Drying Gas Flow (e.g., Nitrogen): Optimize for efficient desolvation.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Recovery (%)Reference
Protein PrecipitationGeneric DrugPlasma-4585-95[2]
Liquid-Liquid Extraction (LLE)Generic DrugPlasma-2070-90[2]
Solid-Phase Extraction (SPE)Generic DrugPlasma-1580-100[2]
QuEChERSThis compoundCrayfish IntestineSignificant Suppression80-112[5]
QuEChERSImidacloprid & MetabolitesMaizeNot specified>78[7]

Note: Matrix effect (%) is often calculated as (1 - [Peak area in matrix / Peak area in solvent]) * 100. A negative value indicates ion suppression. Data is illustrative and compiled from multiple sources.

Table 2: Optimized LC-MS/MS Parameters for Imidacloprid Analysis
ParameterOptimized ValueReference
LC Conditions
ColumnC18 (e.g., 150 mm x 4.6 mm, 4.6 µm)[8]
Mobile PhaseAcetonitrile:Water (50:50, v/v) with 0.1% Acetic Acid[8]
Flow Rate0.3 mL/min[8]
Injection Volume10 µL[8]
MS/MS Conditions
Ionization ModeESI Positive[8]
Cone Voltage25 V[8]
Collision Energy15 eV[8]
MRM Transition (Quant/Qual)m/z 256 -> 209 / m/z 256 -> 175 (for Imidacloprid)[8]

Note: These are example parameters for Imidacloprid and may require further optimization for this compound.

Visualizations

Ion_Suppression_Workflow cluster_troubleshooting Troubleshooting Loop start Sample with This compound & Matrix sample_prep Sample Preparation (QuEChERS, SPE, LLE) start->sample_prep Remove Interferences lc_separation LC Separation sample_prep->lc_separation Clean Extract esi_source ESI Source lc_separation->esi_source Separate Analyte from Matrix ms_detection MS Detection (MRM) esi_source->ms_detection Ionize Analyte data_analysis Data Analysis & Quantification ms_detection->data_analysis Acquire Signal end Reliable Results data_analysis->end ion_suppression Ion Suppression Detected? data_analysis->ion_suppression ion_suppression->end No optimize_prep Optimize Sample Prep ion_suppression->optimize_prep Yes optimize_prep->sample_prep optimize_lc Optimize LC Method optimize_lc->lc_separation

Caption: Workflow for minimizing ion suppression in ESI-MS analysis.

QuEChERS_Protocol sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile + Acetic Acid & QuEChERS Salts sample->extraction vortex1 3. Vortex (1 min) extraction->vortex1 centrifuge1 4. Centrifuge (4000 rpm, 5 min) vortex1->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Add to d-SPE Tube (MgSO4, PSA, C18) supernatant->dspe vortex2 7. Vortex (30 sec) dspe->vortex2 centrifuge2 8. Centrifuge (4000 rpm, 5 min) vortex2->centrifuge2 evaporate 9. Evaporate Aliquot to Dryness centrifuge2->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute filter 11. Filter (0.22 µm) reconstitute->filter analysis Ready for LC-MS/MS filter->analysis

Caption: Step-by-step QuEChERS sample preparation workflow.

References

Stability of Imidacloprid urea in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Imidacloprid-urea under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Imidacloprid-urea powder?

A1: For optimal stability, solid Imidacloprid-urea should be stored in a well-sealed container, protected from light and moisture. Recommended storage temperatures are:

  • -20°C for long-term storage (up to 3 years).

  • 4°C for short to medium-term storage (up to 2 years).

Q2: How should I store solutions of Imidacloprid-urea?

A2: The stability of Imidacloprid-urea in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (DMSO), the following storage conditions are recommended:

  • -80°C for long-term storage (up to 6 months).

  • -20°C for short-term storage (up to 1 month).

It is advisable to prepare fresh solutions for critical experiments and to avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for Imidacloprid-urea?

A3: Imidacloprid-urea is a major degradation product of the insecticide Imidacloprid, primarily formed through hydrolysis and photodegradation.[1] While specific degradation pathways for Imidacloprid-urea itself are not extensively documented in readily available literature, it is susceptible to further breakdown under harsh conditions such as extreme pH, high temperatures, and intense light. The primary degradation pathways for the parent compound, imidacloprid, which lead to the formation of imidacloprid-urea, are hydrolysis (especially under alkaline conditions) and photodegradation.[2]

Q4: Can I use Imidacloprid-urea that has been stored improperly?

A4: Using improperly stored Imidacloprid-urea is not recommended as it may have degraded, leading to inaccurate experimental results. If you suspect degradation, it is best to use a fresh, properly stored standard. If this is not possible, the purity of the stored standard should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of Imidacloprid-urea standard.- Verify the storage conditions and duration of your Imidacloprid-urea standard. - Prepare a fresh working solution from a properly stored stock. - If the problem persists, use a new vial of Imidacloprid-urea. - Confirm the purity of the standard using HPLC analysis.
Visible changes in the physical appearance of the solid powder (e.g., discoloration, clumping). Exposure to moisture, light, or high temperatures.- Discard the material as its purity is compromised. - Review your storage procedures to prevent future occurrences. Ensure containers are tightly sealed and stored in a dark, dry environment at the recommended temperature.
Precipitation observed in a previously clear solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.- Gently warm the solution to room temperature and vortex to redissolve the precipitate. - If the precipitate does not dissolve, it may indicate degradation or contamination. In this case, the solution should be discarded. - To prevent solvent evaporation, ensure vials are tightly capped.

Data Presentation: Summary of Storage Conditions and Stability

Form Storage Temperature Solvent Reported Stability Duration
Solid Powder-20°CN/AUp to 3 years
Solid Powder4°CN/AUp to 2 years
Solution-80°CDMSOUp to 6 months
Solution-20°CDMSOUp to 1 month

Note: The stability data presented is based on information from commercial suppliers and should be used as a guideline. It is recommended to perform your own stability assessments for critical applications.

Experimental Protocols

Protocol: Stability Testing of Imidacloprid-Urea Standard

This protocol outlines a general procedure for conducting a stability study of an Imidacloprid-urea reference standard.

1. Objective: To evaluate the stability of Imidacloprid-urea under defined storage conditions over a specified period.

2. Materials:

  • Imidacloprid-urea reference standard

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Environmental chambers or ovens for controlled temperature and humidity

  • Light source for photostability testing (optional)

3. Method:

  • Initial Analysis (Time Zero):

    • Accurately weigh and prepare a stock solution of Imidacloprid-urea in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Develop and validate a stability-indicating HPLC method for the quantification of Imidacloprid-urea. The method should be able to separate the parent compound from any potential degradation products.[3]

    • Analyze the freshly prepared stock solution and calibration standards to establish the initial concentration and purity of the Imidacloprid-urea standard.

  • Storage of Stability Samples:

    • Aliquot the Imidacloprid-urea standard (solid or solution) into multiple vials.

    • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

    • For photostability testing, expose a set of samples to a controlled light source.

  • Analysis at Designated Time Points:

    • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Prepare a sample solution for HPLC analysis at the same concentration as the initial analysis.

    • Analyze the sample using the validated HPLC method.

  • Data Evaluation:

    • Compare the concentration and purity of the stored samples to the initial (time zero) results.

    • Calculate the percentage of degradation.

    • Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visualizations

experimental_workflow start Start: Obtain Imidacloprid-Urea Standard prep_stock Prepare Stock Solution (Time Zero) start->prep_stock hplc_initial Initial HPLC Analysis (Purity & Concentration) prep_stock->hplc_initial storage Store Aliquots under Different Conditions (-20°C, 4°C, 25°C, Light, etc.) hplc_initial->storage timepoint Retrieve Samples at Pre-defined Time Points storage->timepoint hplc_timepoint HPLC Analysis of Stored Samples timepoint->hplc_timepoint hplc_timepoint->timepoint Next Time Point data_analysis Compare with Time Zero Data (Calculate Degradation) hplc_timepoint->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: Experimental workflow for a stability study of Imidacloprid-urea.

troubleshooting_guide start Inconsistent Experimental Results check_storage Check Storage Conditions of Imidacloprid-Urea Standard start->check_storage proper_storage Storage Conditions Correct? check_storage->proper_storage improper_storage Action: Use a Fresh Standard. Review Storage Procedures. proper_storage->improper_storage No fresh_solution Prepare Fresh Working Solution proper_storage->fresh_solution Yes problem_resolved Problem Resolved? fresh_solution->problem_resolved yes_resolved End Troubleshooting problem_resolved->yes_resolved Yes no_not_resolved Consider Other Experimental Variables (e.g., instrument, reagents, protocol) problem_resolved->no_not_resolved No

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Imidacloprid and Urea Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Imidacloprid and urea analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common sources of high background noise in our Imidacloprid and urea analysis using LC-MS?

High background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can originate from various sources, significantly impacting the sensitivity and accuracy of your results.[1][2] The primary culprits can be broadly categorized as contamination and matrix effects.

Common Sources of Contamination:

  • Solvents and Reagents: Impurities in solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate) are a major source of background noise.[1][2] Using high-purity, MS-grade solvents and reagents is crucial.[3]

  • Sample Handling: Contamination can be introduced from sample collection containers, pipette tips, vials, and septa.[4][5] Plasticizers and other leachable compounds are common contaminants.

  • LC System: Leaching from tubing, seals, and pump components can contribute to background noise. Microbial growth in solvent bottles, particularly aqueous mobile phases, is another potential issue.[2]

  • MS Ion Source: A dirty ion source is a frequent cause of increased background noise.[6] Residue from previous analyses can accumulate on components like the cone, needle, and transfer tube.[6]

Matrix Effects:

  • Matrix effects occur when co-eluting endogenous or exogenous substances from the sample matrix interfere with the ionization of the target analytes (Imidacloprid and urea).[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[7][8][9]

  • Common interfering substances in biological matrices include salts, lipids, carbohydrates, and peptides.[7] For environmental samples like soil and water, humic acids and other organic matter can cause significant matrix effects.[10][11]

Q2: We are observing significant signal suppression for Imidacloprid when analyzing soil samples. How can we mitigate this matrix effect?

Signal suppression in soil samples is often due to the presence of complex matrix components like humic and fulvic acids.[11] Several sample preparation strategies can be employed to remove these interferences before LC-MS analysis.

Recommended Sample Preparation Techniques:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analytes of interest.[12][13][14] For Imidacloprid, a polar compound, a reversed-phase sorbent like C18 or a polymeric sorbent can be effective.[12]

  • QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental matrices.[12] It involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition Imidacloprid from the aqueous sample extract into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[13]

Experimental Protocol: Solid-Phase Extraction (SPE) for Imidacloprid in Soil

  • Extraction:

    • Homogenize 10 g of soil with 20 mL of acetonitrile.

    • Shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 5 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the Imidacloprid with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS analysis.

Q3: Our urea analysis in plasma samples shows high variability and poor reproducibility. What could be the cause and how can we improve it?

High variability in plasma urea analysis can be attributed to matrix effects from endogenous substances like proteins and phospholipids, as well as issues with sample preparation.[7]

Troubleshooting Steps:

  • Protein Precipitation: Proteins in plasma can interfere with the analysis and clog the LC column. A simple protein precipitation step is essential.[12]

  • Phospholipid Removal: Phospholipids are a major cause of ion suppression in ESI-MS.[12] Using specific phospholipid removal plates or cartridges can significantly improve data quality.

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N₂-urea) can compensate for matrix effects and variations in sample preparation and instrument response, thereby improving accuracy and precision.[9]

Experimental Protocol: Protein Precipitation for Urea Analysis in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new vial for LC-MS analysis.

  • Dilution (if necessary):

    • If the urea concentration is high, further dilute the supernatant with the initial mobile phase to bring it within the calibration range.[13]

Data and Method Comparison

For effective reduction of background noise, the choice of sample preparation technique is critical. The following table summarizes the effectiveness of different methods for Imidacloprid and urea analysis in common matrices.

Analyte Matrix Technique Typical Recovery (%) Relative Standard Deviation (RSD) (%) Key Advantages
ImidaclopridSoilLiquid Extraction82.6 - 1091.9 - 5.6Simple and fast.[15]
ImidaclopridSoilSoxhlet Extraction82.6 - 1091.9 - 5.6More exhaustive extraction.[15]
ImidaclopridTomatoQuEChERS-HPLC-UV85.20 - 93.15< 5Effective cleanup for complex matrices.[16]
ImidaclopridRiceQuEChERS-UHPLCNot Specified< 15High throughput and reduced solvent consumption.[17]
UreaPet FoodLC/ESI-HRMSNot SpecifiedNot SpecifiedHigh accuracy for complex matrices.[18]
UreaMilk PowderGC/IDMSNear 1000.18 - 0.65Excellent precision and accuracy.[18]

Visual Troubleshooting Guides

Workflow for Identifying the Source of Background Noise

Troubleshooting High Background Noise A High Background Noise Observed B Run a Blank Gradient (Mobile Phase Only) A->B C Is Background Still High? B->C D Source is Likely LC System or Solvents C->D Yes E Source is Likely Sample-Related or Carryover C->E No F Check Solvents & Additives (Use fresh, high-purity solvents) D->F I Inject a Solvent Blank (after a sample injection) E->I G Flush LC System F->G H Clean Ion Source G->H J Is Background High in Solvent Blank? I->J K Issue is Carryover J->K Yes L Issue is Matrix Effect or Sample Contamination J->L No N Optimize Wash Steps in Autosampler K->N M Improve Sample Cleanup (e.g., SPE, LLE, d-SPE) L->M

Caption: A logical workflow to diagnose high background noise.

Sample Preparation Workflow for Reducing Matrix Effects

Sample Preparation for Matrix Effect Reduction cluster_0 Sample Extraction cluster_1 Cleanup cluster_2 Analysis Start Raw Sample (e.g., Plasma, Soil) Extract Extraction (e.g., Acetonitrile) Start->Extract Cleanup Select Cleanup Method Extract->Cleanup SPE Solid-Phase Extraction (SPE) Cleanup->SPE Complex Matrix LLE Liquid-Liquid Extraction (LLE) Cleanup->LLE Liquid Samples PPT Protein Precipitation (PPT) Cleanup->PPT Biological Fluids Reconstitute Evaporation & Reconstitution SPE->Reconstitute LLE->Reconstitute Analysis LC-MS Analysis PPT->Analysis Reconstitute->Analysis

Caption: Decision workflow for sample cleanup.

References

Technical Support Center: Analysis of Imidacloprid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of imidacloprid and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analysis of imidacloprid and its metabolites?

A1: The primary challenges include managing matrix effects from complex sample types (e.g., soil, plant tissues), achieving low limits of detection (LOD) and quantification (LOQ) for trace-level analysis, preventing the degradation of analytes during sample preparation, and resolving co-eluting peaks of metabolites with similar chemical properties.[1][2][3]

Q2: Which analytical technique is most suitable for the simultaneous determination of imidacloprid and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous analysis of imidacloprid and its key metabolites, such as 5-hydroxy-imidacloprid, olefin-imidacloprid, imidacloprid-urea, and 6-chloronicotinic acid.[1][4][5] This technique offers high sensitivity and selectivity, which are crucial for detecting these compounds at low concentrations in complex matrices.[2]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, can be mitigated by several strategies.[6] These include the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and robust sample cleanup procedures like solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][4][5]

Q4: What are the typical extraction methods for imidacloprid and its metabolites from different sample types?

A4: The choice of extraction method depends on the sample matrix.

  • Water: Solid-phase extraction (SPE) is commonly used for pre-concentration and cleanup.[7]

  • Soil: Extraction with organic solvents like acetonitrile or methanol, often mixed with water, is a standard approach.[7][8]

  • Plant and Animal Tissues: The QuEChERS method is widely adopted for its efficiency and effectiveness in removing interfering matrix components.[4][5] It typically involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal for all metabolites, some of which have different polarities.Optimize the extraction solvent system. For instance, using acetonitrile with a small percentage of acetic or formic acid can improve the extraction efficiency of more polar metabolites.[4][5] Consider increasing the extraction time or using techniques like sonication or pressurized liquid extraction.
Analyte Degradation: Imidacloprid can degrade in the presence of light.[9]Protect samples from light by using amber vials and minimizing exposure during sample preparation.[9] Ensure the pH of the extraction solvent is suitable to prevent hydrolysis.
Poor Cleanup: Matrix components are interfering with the analyte signal.Refine the cleanup step. For QuEChERS, experiment with different dSPE sorbents like PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (graphitized carbon black) to remove pigments.[5] For SPE, optimize the washing and elution steps.
Poor Peak Shape or Tailing Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analytes.Optimize the mobile phase. The addition of a small amount of formic acid or acetic acid can improve the peak shape of imidacloprid and its metabolites during reverse-phase chromatography.[4]
Column Overload: Injecting too high a concentration of the sample.Dilute the sample extract before injection.
Contaminated Guard Column or Column: Accumulation of matrix components.Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.
High Signal Suppression or Enhancement (Matrix Effects) Insufficient Sample Cleanup: Co-eluting matrix components are affecting the ionization of the target analytes.Implement a more rigorous cleanup procedure as described under "Low Analyte Recovery."
Inappropriate Ionization Source Settings: The electrospray ionization (ESI) source parameters are not optimized.Optimize ESI parameters such as capillary voltage, gas flow, and temperature to maximize analyte signal and minimize matrix effects.
Calibration Strategy: External calibration without accounting for matrix effects.Use matrix-matched calibration curves or stable isotope-labeled internal standards to compensate for signal suppression or enhancement.[1]
Inconsistent Results/Poor Reproducibility Variable Extraction Efficiency: Inconsistent sample homogenization or extraction procedure.Ensure thorough homogenization of solid samples. Standardize all steps of the extraction and cleanup procedure, including shaking times and solvent volumes.
Instrument Instability: Fluctuations in the LC or MS system.Perform regular system suitability tests to check for pressure fluctuations, retention time shifts, and signal intensity variations. Clean the ion source of the mass spectrometer regularly.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of imidacloprid and its metabolites using LC-MS/MS.

Table 1: Recovery Rates in Various Matrices

AnalyteMatrixRecovery (%)Reference
ImidaclopridCrayfish Tissues80.6 - 112.7[4]
5-hydroxy imidaclopridCrayfish Tissues80.6 - 112.7[4]
Olefin imidaclopridCrayfish Tissues80.6 - 112.7[4]
Imidacloprid ureaCrayfish Tissues80.6 - 112.7[4]
6-chloronicotinic acidCrayfish Tissues80.6 - 112.7[4]
ImidaclopridMaize & Soil>78[5]
Imidacloprid MetabolitesMaize & Soil>78[5]
ImidaclopridParsley & Rocket94.5 - 103.5[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
ImidaclopridCrayfish Tissues0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)[4]
5-hydroxy imidaclopridCrayfish Tissues0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)[4]
Olefin imidaclopridCrayfish Tissues0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)[4]
This compoundCrayfish Tissues0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)[4]
6-chloronicotinic acidCrayfish Tissues0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)[4]
ImidaclopridPlant Matrices-5[1]
5-hydroxy imidaclopridPlant Matrices-5[1]
Olefin imidaclopridPlant Matrices-10[1]

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of Imidacloprid and its Metabolites in Plant Tissues

This protocol is adapted from validated methods for the analysis of imidacloprid and its metabolites in complex matrices.[4][5]

1. Sample Preparation and Homogenization:

  • Weigh 10 g of a homogenized plant sample into a 50 mL centrifuge tube.

  • For recovery studies, spike the sample with a known concentration of imidacloprid and its metabolite standards.

2. Extraction:

  • Add 10 mL of acetonitrile (containing 0.1% acetic acid) to the centrifuge tube.[4]

  • Add internal standards if being used.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

4. LC-MS/MS Analysis:

  • Take an aliquot of the cleaned-up extract and dilute it with the initial mobile phase if necessary.

  • Inject the sample into the LC-MS/MS system.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent compound and its metabolites.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for imidacloprid and each metabolite.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenization 1. Sample Homogenization (10g Plant Material) Extraction 2. Extraction (Acetonitrile + 0.1% Acetic Acid) Homogenization->Extraction Salts 3. Add QuEChERS Salts Extraction->Salts Centrifuge1 4. Centrifugation Salts->Centrifuge1 Supernatant 5. Take Supernatant Centrifuge1->Supernatant Transfer Supernatant dSPE 6. Add to dSPE Tube (MgSO4 + PSA) Supernatant->dSPE Vortex 7. Vortex dSPE->Vortex Centrifuge2 8. Centrifugation Vortex->Centrifuge2 Final_Extract 9. Collect Final Extract Centrifuge2->Final_Extract Collect Cleaned Extract LCMS 10. LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for imidacloprid metabolite analysis.

troubleshooting_logic Start Problem: Low Analyte Recovery Check_Extraction Is Extraction Complete? Start->Check_Extraction Check_Degradation Is Analyte Degrading? Check_Extraction->Check_Degradation No Optimize_Solvent Optimize Extraction Solvent (e.g., add acid) Check_Extraction->Optimize_Solvent Yes Check_Cleanup Is Cleanup Effective? Check_Degradation->Check_Cleanup No Protect_Light Protect from Light Check_Degradation->Protect_Light Yes Refine_dSPE Refine dSPE Sorbents Check_Cleanup->Refine_dSPE Yes Solution Recovery Improved Check_Cleanup->Solution No Optimize_Solvent->Solution Protect_Light->Solution Refine_dSPE->Solution

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Optimizing QuEChERS Cleanup for Imidacloprid and its Metabolites in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Imidacloprid and its urea metabolite in complex fatty matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using the QuEChERS method for fatty matrices?

A1: Fatty matrices, such as edible oils, nuts, and avocados, present significant challenges in QuEChERS analysis due to the high lipid content. These lipids can cause matrix effects in both liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) analysis, leading to ion suppression or enhancement, and can also contaminate the analytical instruments.[1][2] The primary goal of optimizing the QuEChERS cleanup step is to effectively remove these lipids while ensuring high recovery of the target analytes, Imidacloprid and Imidacloprid urea.

Q2: Which d-SPE sorbents are most effective for removing lipids?

A2: Several dispersive solid-phase extraction (d-SPE) sorbents are used to remove lipids from the sample extract. The most common choices for fatty matrices include:

  • C18 (Octadecylsilane): This is a non-polar sorbent that effectively removes a broad range of lipids and other non-polar interferences.[3] It is often used in combination with other sorbents.

  • PSA (Primary Secondary Amine): While primarily used to remove sugars and organic acids, PSA can also help in removing some polar lipids.[4]

  • Z-Sep and Z-Sep+: These are zirconia-based sorbents that have a high affinity for lipids and are very effective in cleanup.

  • EMR-Lipid (Enhanced Matrix Removal—Lipid): This is a specially designed sorbent for highly selective removal of lipids with minimal retention of target analytes.[5]

  • Graphitized Carbon Black (GCB): GCB is effective at removing pigments and sterols, but it can also retain planar molecules like Imidacloprid, potentially leading to lower recoveries if not used judiciously.[3][6]

Q3: Can a freezing step help in lipid removal?

A3: Yes, a low-temperature precipitation or "freezing out" step is a common and effective modification to the QuEChERS protocol for high-fat samples. After the initial extraction with acetonitrile, the extract is placed in a freezer (typically at -20°C or lower) for a period of time (e.g., overnight). This causes the lipids to solidify and precipitate out of the solution. The supernatant can then be decanted for further d-SPE cleanup. This step significantly reduces the lipid load on the d-SPE sorbents, improving their efficiency.[7]

Q4: What are typical recovery rates for Imidacloprid and this compound in fatty matrices?

A4: Acceptable recovery rates for pesticide residue analysis are generally within the 70-120% range with a relative standard deviation (RSD) below 20%. Achieving this for both the parent compound and its more polar metabolite in a fatty matrix requires careful optimization of the cleanup step. The choice of sorbent and the overall methodology will significantly impact the recovery. Below is a summary of recovery data from a study on a high-fat matrix.

Quantitative Data Summary

Table 1: Recovery of Imidacloprid and this compound in a High-Fat Matrix (Crawfish) using a Modified QuEChERS Protocol

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Imidacloprid595.27.8
2098.75.4
100101.34.2
This compound592.88.1
2096.56.3
10099.85.1

Data adapted from Abdallah et al. (2021). The method involved extraction with acetonitrile containing 0.1% acetic acid and cleanup with a neutral alumina column containing a primary secondary amine.[8]

Experimental Protocols

Protocol 1: Modified QuEChERS for High-Fat Solids (e.g., Avocado, Nuts)

  • Sample Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, add an appropriate amount of water to ensure at least 80% total water content.[1][2]

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

  • Freezing Step (Optional but Recommended):

    • Transfer the acetonitrile supernatant to a clean tube.

    • Place the tube in a freezer at ≤ -20°C for at least 2 hours or overnight to precipitate lipids.

    • Quickly decant the cold supernatant into a d-SPE tube.

  • Dispersive SPE Cleanup:

    • To an aliquot of the supernatant (e.g., 6 mL), add the d-SPE sorbents. A common combination for fatty matrices is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into a vial.

    • Acidify with a small amount of formic acid (e.g., 5 µL of 5% formic acid in acetonitrile per 1 mL of extract) to improve the stability of the analytes.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for Edible Oils

  • Sample Preparation: Weigh 10 g of the oil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge to separate the layers.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a combination of MgSO₄, PSA, and C18 (e.g., 1200 mg MgSO₄, 400 mg PSA, 400 mg C18 for a larger extract volume).

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Transfer the cleaned extract for LC-MS/MS analysis. Matrix-matched calibration standards are highly recommended for accurate quantification in oil matrices.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Imidacloprid - Co-elution with interfering matrix components. - Retention on GCB sorbent. [6]- Degradation of the analyte. - Optimize d-SPE cleanup: Increase the amount of C18 or try Z-Sep/EMR-Lipid sorbents.- Reduce or eliminate GCB: If pigments are not a major issue, avoid GCB. If needed, use a minimal amount.- Acidify the final extract: Add formic acid to improve the stability of Imidacloprid.
Low Recovery of this compound - The metabolite is more polar than the parent compound and may behave differently during cleanup. - Loss during the freezing step. - Evaluate different sorbent combinations: Test PSA/C18 vs. Z-Sep or EMR-Lipid to see which gives better recovery for the metabolite.- Validate the freezing step: Analyze the precipitated lipid layer to ensure the metabolite is not being lost.
Significant Matrix Effects (Ion Suppression/Enhancement) - Insufficient removal of co-extracted lipids. [1]- Improve cleanup: Incorporate a freezing step and use a more effective lipid-removing sorbent like Z-Sep or EMR-Lipid.- Dilute the final extract: A 1:1 or higher dilution with the initial mobile phase can significantly reduce matrix effects, but be mindful of the limits of quantification.- Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.[9]
Emulsion Formation After Extraction - High concentration of emulsifiers in the sample. - Centrifuge at higher speed or for a longer duration. - Add more salt during the extraction step to promote phase separation. - Dilute the sample with water before extraction. [10]
Instrument Contamination/Clogged LC System - Carryover of lipids from the sample. - Enhance the cleanup procedure as described above. - Use a guard column before the analytical column. - Perform regular system maintenance and flushing.

Visualizations

QuEChERS_Workflow cluster_optional Optional Path start Start: Homogenized Fatty Matrix Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Acetonitrile Supernatant (contains analytes + lipids) centrifuge1->supernatant freezing 2. Freezing Step (Optional, -20°C) supernatant->freezing Recommended for high-fat samples cleanup 3. Dispersive SPE Cleanup (MgSO4, PSA, C18/Z-Sep/EMR) supernatant->cleanup Direct Path freezing->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract 4. Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for fatty matrices.

Analyte_Structures cluster_imidacloprid Imidacloprid cluster_urea This compound imidacloprid imidacloprid_urea

Caption: Chemical structures of analytes.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Imidacloprid and Imidacloprid Urea Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of the neonicotinoid insecticide Imidacloprid and its metabolite, Imidacloprid urea. The information is intended for researchers, scientists, and drug development professionals involved in residue analysis and safety assessment.

Performance Comparison of Analytical Methods

The following table summarizes the performance of different analytical techniques for the quantification of Imidacloprid and this compound across various matrices. The methods vary in sensitivity, precision, and the complexity of the sample preparation.

AnalyteMethodMatrixLinearity (R²)Recovery (%)LODLOQ
This compound QuEChERS-HPLC-MS/MSCrayfish Tissues-80.6 - 112.70.02–0.5 μg·L⁻¹0.05–2.0 μg·L⁻¹[1]
Imidacloprid RP-HPLC-PDAGoat Tissues-92 - 980.01 µg/mL0.04 µg/mL[2][3]
Imidacloprid LC-MS/MSPlant Matrices-91 - 97-0.005 mg/kg[4]
Imidacloprid QuEChERS-LC-MS/MSMaize and Soil> 0.99> 78--
Imidacloprid TLC-DensitometryTomatoes-92.57 - 96.311.39 mg/kg-
Imidacloprid Indirect FluorimetryTomatoes0.999696.16 - 99.830.32 mg/kg-
Imidacloprid HPLC-UVTomatoes0.999885.20 - 93.150.12 mg/kg-
Imidacloprid LC-MS/MSParsley and Rocket0.996 - 0.99994.5 - 103.5-2.8 - 10.3 µg/kg[5]
Imidacloprid UPLC-UV-----

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols offer insights into the sample preparation, chromatographic separation, and detection parameters.

QuEChERS-HPLC-MS/MS for this compound in Crayfish Tissues

This method is suitable for the simultaneous determination of Imidacloprid and its metabolites, including this compound, in complex biological matrices.[1]

  • Sample Extraction:

    • Homogenize tissue samples (plasma, cephalothorax, hepatopancreas, gill, intestine, and muscle).

    • Extract with acetonitrile containing 0.1% acetic acid.[1]

    • Add anhydrous MgSO₄ and NaCl to facilitate partitioning.[1]

  • Sample Cleanup:

    • Use a neutral alumina column containing a primary secondary amine (PSA) for cleanup.[1]

    • For pigmented samples, graphitized carbon black (GCB) can be added to the cleanup column to remove pigments like astaxanthin.[1]

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) coupled with a triple quadrupole mass spectrometer (MS/MS).[1]

    • Column: Symmetry C18 column (100 × 2.1 mm, 3.5 μm) maintained at 35 °C.[1]

    • Mobile Phase: A gradient of Mobile Phase A (methanol with 0.1% acetic acid) and Mobile Phase B (water with 0.1% acetic acid).[1]

    • Flow Rate: 0.3 mL·min⁻¹.[1]

    • Injection Volume: 10 μL.[1]

  • Mass Spectrometry Detection:

    • Ion Source: Heating electrospray ionization (HESI) source.[1]

    • Scan Mode: Selected reaction monitoring (SRM) in both positive and negative ion modes.[1]

    • Precursor/Product Ions for this compound (Positive Ion Mode): 212.0 m/z (precursor) → 126/128 m/z (product ions).[1]

    • Collision Energy: 24/18 eV.[1]

RP-HPLC-PDA for Imidacloprid in Goat Tissues

A simple and rapid method for the determination of Imidacloprid residues in animal tissues.[2][3]

  • Sample Extraction:

    • Extract tissue samples with acetonitrile.[2][3]

    • Perform a cleanup step with a 50% mixture of acetonitrile and hexane.[2][3]

  • Chromatographic Separation:

    • System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photo Diode Array (PDA) detector.[2][3]

    • Column: C18 column (e.g., 5µ Luna C18(2); 250 × 4.6 mm).[3]

    • Mobile Phase: Acetonitrile and water (90:10 v/v).[2][3]

    • Flow Rate: 1 mL/min.[3]

    • Detection Wavelength: 270 nm.[3]

    • Retention Time: Approximately 3.30 minutes.[2][3]

LC-MS/MS for Imidacloprid in Plant Matrices

This method allows for the concurrent determination of Imidacloprid and its key metabolites in various plant materials.[4]

  • Sample Extraction:

    • Extract samples (pollen, flowers, leaves, nectar) with a methanol/water mixture.[4]

    • Subject the extracts to liquid-liquid partition on a diatomaceous earth column.[4]

    • Perform subsequent solid-phase extraction on a silica gel column.[4]

  • Chromatographic Separation and Detection:

    • System: Reversed-Phase HPLC with electrospray MS/MS detection.[4]

    • Quantification: Use external bracketing standards in the matrix to compensate for potential matrix effects.[4]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of quantitative data.

G Workflow for Analytical Method Validation A Method Development B Method Optimization A->B C Method Validation B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate Precision) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability C->K L Validated Method for Routine Analysis D->L E->L F->L G->L H->L I->L J->L K->L

Caption: A flowchart illustrating the key stages and parameters in the validation of an analytical method.

References

Comparative analysis of Imidacloprid and Imidacloprid urea toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of the neonicotinoid insecticide Imidacloprid and its primary soil metabolite, Imidacloprid urea. This document summarizes key experimental data, outlines methodologies for toxicity assessment, and visualizes relevant biological pathways to support further research and development.

Executive Summary

Imidacloprid, a widely used systemic insecticide, functions by targeting the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1][2] Its metabolite, this compound, is a primary degradation product found in soil.[3] While extensive toxicological data is available for Imidacloprid, quantifying the specific toxicity of this compound is less documented in publicly available literature. Existing studies suggest that this compound has "nonnegligible toxicity". For instance, in honeybees, it elicited close to 40% mortality at a dose of 1000 ng/bee. This guide compiles the available quantitative data for both compounds, details the experimental protocols for their assessment, and illustrates the known signaling pathway of Imidacloprid.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the acute and chronic toxicity data for Imidacloprid across various non-target organisms. Due to limited available data, a direct quantitative comparison with this compound is not fully possible at this time.

Table 1: Acute Toxicity of Imidacloprid

OrganismTest TypeEndpointValueUnitsReference
Apis mellifera (Honeybee)OralLD50 (48h)~60ng/bee[4]
Apis mellifera (Honeybee)OralLD50 (72-96h)~40ng/bee[4]
Apis mellifera (Honeybee)ContactLD500.024µ g/bee [1]
Rattus norvegicus (Rat)OralLD50450mg/kg[5]
Rattus norvegicus (Rat)DermalLD50>5000mg/kg[5]
Rattus norvegicus (Rat)Inhalation (dust)LC50>5323mg/m³[5]
Rattus norvegicus (Rat)Inhalation (aerosol)LC5069mg/m³[5]
Colinus virginianus (Bobwhite Quail)OralLD50 (14-day)152mg/kg[1]
Aquatic InvertebratesAcuteEC500.037 - 0.115ppm[1]
Daphnia magna48-hourEC5085mg/L[5]
Oncorhynchus mykiss (Rainbow Trout)96-hourLC50211mg/L[5]

Table 2: Chronic Toxicity of Imidacloprid

OrganismTest TypeEndpointValueUnitsReference
Aquatic InvertebratesChronicNOAEC/LOAEC (Daphnids)1.8/3.6ppm[1]
Aquatic InvertebratesChronicNOAEC (Chironomus midge)0.001ppm[1]
Aquatic InvertebratesChronicNOAEC/LOAEC (Mysid shrimp)0.00006/0.0013ppm[1]
Colinus virginianus (Bobwhite Quail)5-day dietaryLC501420mg/kg diet[1]
Colinus virginianus (Bobwhite Quail)5-day dietaryNOAEC<69mg/kg diet[1]
Colinus virginianus (Bobwhite Quail)5-day dietaryLOAEC69mg/kg diet[1]

Note on this compound Toxicity: While specific LD50 or EC50 values for this compound are not widely reported in the reviewed literature, one study on Apis mellifera indicated that at a concentration of 1,000 ng/bee, this compound caused approximately 40% mortality, highlighting its potential for toxicity.[4] Further research is required to establish a comprehensive toxicological profile for this metabolite.

Experimental Protocols

The toxicity data presented in this guide are derived from studies that generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and comparability across different laboratories.

Acute Oral Toxicity Testing (Following OECD Guideline 423 & 425)
  • Test Animals: Typically, young adult rodents (e.g., rats) or other relevant species are used. For insects like honeybees, worker bees of a specific age range are selected.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before substance administration.

  • Dose Administration: The test substance (Imidacloprid or this compound) is administered orally, usually via gavage for mammals or mixed with a sucrose solution for bees. A range of doses is tested to determine the lethal dose.

  • Observation Period: Animals are observed for a specified period (e.g., 48 to 96 hours for acute tests) for signs of toxicity and mortality.

  • Data Analysis: The dose-response relationship is analyzed to calculate the LD50, the dose that is lethal to 50% of the test population.

Chronic Toxicity Testing (Following OECD Guideline 452)
  • Test Animals and Housing: Similar to acute testing, but the study duration is extended (e.g., 90 days or longer in rodents).

  • Dose Administration: The test substance is typically administered daily in the diet or drinking water at several dose levels.

  • Endpoints Measured: In addition to mortality, a wide range of sublethal endpoints are evaluated, including changes in body weight, food/water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathology of major organs.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Aquatic Toxicity Testing (Following OECD Guidelines 202 & 203)
  • Test Organisms: Standard aquatic invertebrate species (e.g., Daphnia magna) and fish species (e.g., Rainbow Trout) are used.

  • Test Conditions: Tests are conducted in a controlled aquatic environment with specified water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Organisms are exposed to a range of concentrations of the test substance in the water.

  • Endpoints: For acute tests, the primary endpoint is mortality (LC50) or immobilization (EC50). For chronic tests, sublethal endpoints such as growth and reproduction are also assessed.

Mandatory Visualization

Signaling Pathway of Imidacloprid

Imidacloprid exerts its insecticidal effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death. The diagram below illustrates this mechanism.

Imidacloprid_Signaling_Pathway cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic->Acetylcholine Releases Postsynaptic Postsynaptic Neuron Overstimulation Continuous Nerve Stimulation (Overstimulation) Postsynaptic->Overstimulation Leads to nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Imidacloprid Imidacloprid Imidacloprid->nAChR Binds to (Agonist) Acetylcholine->nAChR Binds to Nerve_Impulse Nerve Impulse Ion_Channel->Postsynaptic Depolarizes Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Mechanism of action of Imidacloprid at the insect nicotinic acetylcholine receptor.

Experimental Workflow for Acute Oral Toxicity

The following diagram outlines a typical workflow for an acute oral toxicity study, based on OECD guidelines.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Dose Groups Animal_Acclimatization->Randomization Dose_Preparation Dose Formulation (Imidacloprid/Imidacloprid Urea) Dosing Oral Administration (Gavage) Dose_Preparation->Dosing Fasting Fasting Period Randomization->Fasting Fasting->Dosing Clinical_Observation Clinical Signs (48-96 hours) Dosing->Clinical_Observation Mortality_Check Mortality Recording Clinical_Observation->Mortality_Check Data_Collection Data Collection Mortality_Check->Data_Collection LD50_Calculation LD50 Calculation (Statistical Analysis) Data_Collection->LD50_Calculation

Caption: Generalized workflow for an acute oral toxicity study.

References

A Comparative Analysis of Imidacloprid Urea and Imidacloprid-Olefin Plant Uptake and Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plant uptake and distribution of two key metabolites of the neonicotinoid insecticide imidacloprid: imidacloprid urea and imidacloprid-olefin. The information presented is compiled from peer-reviewed scientific literature to aid in understanding the fate of imidacloprid in agricultural environments and its implications for plant metabolism and residue analysis.

Introduction

Imidacloprid is a systemic insecticide that, once applied to the soil or foliage, is absorbed by plants and translocated throughout their tissues.[1][2] In the environment and within the plant, imidacloprid undergoes transformation into various metabolites. Among the most significant are this compound, a primary soil metabolite, and imidacloprid-olefin, a major metabolite found within plant tissues that is noted to be more toxic to certain insects than the parent compound.[3][4] Understanding the differential uptake and distribution of these metabolites is crucial for assessing the overall efficacy and environmental impact of imidacloprid.

Quantitative Data Summary

A key study investigating the distribution of imidacloprid and its metabolites in rapeseed (Brassica napus) provides valuable quantitative insights. The following table summarizes the molar ratios of imidacloprid to imidacloprid-olefin and imidacloprid to imidacloprid-urea in different plant parts and the soil after four weeks of exposure to two different concentrations of imidacloprid.

Treatment ConcentrationSample MatrixImidacloprid / Imidacloprid-Olefin Molar RatioImidacloprid / Imidacloprid-Urea Molar Ratio
250 µg/kg Soil Green Plant Tissue2.24Data not specified, but imidacloprid-urea concentration increased >2-fold compared to the root
RootNot DetectedSimilar to soil ratio
SoilNot DetectedRatio decreased over time
2500 µg/kg Soil Green Plant Tissue1.47Data not specified, but imidacloprid-urea concentration increased >2-fold compared to the root
RootNot DetectedSimilar to soil ratio
SoilDetectedRatio decreased over time
Data sourced from a study on rapeseed (Brassica napus) after 4 weeks of exposure.[3]

The data clearly indicates that imidacloprid-olefin is a significant metabolite within the green tissues of the plant and its relative proportion to imidacloprid increases with a higher initial imidacloprid supply.[3] Conversely, imidacloprid-urea is present in the soil and is taken up by the roots, with a notable increase in its relative concentration in the green plant tissue compared to the roots.[3] The absence of imidacloprid-olefin in the roots strongly suggests it is formed within the plant's green tissues rather than being absorbed from the soil.[3]

Experimental Protocols

The following is a summary of the experimental methodology used to obtain the quantitative data presented above, based on the study by Česnik et al. (2016).[3]

1. Plant Cultivation and Treatment:

  • Rapeseed (Brassica napus) plants were grown in pots containing an artificially contaminated substrate.

  • Two treatment levels of imidacloprid were established in the potting soil: 250 µg/kg and 2500 µg/kg.

  • The plants were cultivated for four weeks under controlled conditions.

2. Sample Preparation and Extraction:

  • After the exposure period, the plants were harvested and separated into green plant tissues and roots. Soil samples were also collected.

  • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was likely employed for the extraction of imidacloprid and its metabolites from the plant and soil matrices, as this is a standard and effective technique mentioned in related literature for these analytes.[5][6]

3. Analytical Method:

  • The concentrations of imidacloprid, imidacloprid-olefin, and imidacloprid-urea in the extracts were determined using quantitative ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS).[3]

  • This technique provides high sensitivity and selectivity for the detection and quantification of the target analytes at low concentrations.[7]

Visualization of Metabolic Pathways and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the metabolic fate of imidacloprid in plants and the experimental workflow for its analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis soil Soil Contamination (250 & 2500 µg/kg Imidacloprid) cultivation Rapeseed Cultivation (4 weeks) soil->cultivation harvest Harvest & Separation (Roots, Green Tissues, Soil) cultivation->harvest extraction QuEChERS Extraction harvest->extraction uhplc UHPLC Separation extraction->uhplc msms QqQ-MS/MS Detection uhplc->msms data Data Analysis (Molar Ratios) msms->data imidacloprid_metabolism cluster_plant Plant System cluster_root Root Uptake cluster_translocation Xylem Translocation cluster_green_tissue Metabolism in Green Tissue imidacloprid_soil Imidacloprid (Soil) imidacloprid_xylem Imidacloprid imidacloprid_soil->imidacloprid_xylem Uptake imidacloprid_urea_soil Imidacloprid-Urea (Soil) imidacloprid_urea_xylem Imidacloprid-Urea imidacloprid_urea_soil->imidacloprid_urea_xylem Uptake imidacloprid_leaf Imidacloprid imidacloprid_xylem->imidacloprid_leaf Translocation hydroxylation Hydroxylation & Dehydration imidacloprid_leaf->hydroxylation Metabolic Pathway I other_metabolites Other Metabolites imidacloprid_leaf->other_metabolites Other Pathways imidacloprid_olefin Imidacloprid-Olefin hydroxylation->imidacloprid_olefin

References

Cross-Validation of HPLC and ELISA for the Detection of Imidacloprid Urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of pesticide residues are paramount. Imidacloprid, a widely used neonicotinoid insecticide, and its metabolite, imidacloprid urea, are of significant interest due to their potential environmental and health impacts. This guide provides a detailed comparison of two common analytical techniques for the detection of this compound: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

This publication outlines the performance, experimental protocols, and data comparison of both methods to assist researchers in selecting the most appropriate technique for their specific needs. While HPLC offers high specificity and accuracy, making it a gold standard for confirmatory analysis, ELISA provides a rapid and high-throughput screening alternative.

Performance Comparison

A summary of the key performance parameters for HPLC and ELISA in the detection of imidacloprid and its metabolites is presented below. It is important to note that while specific data for this compound is limited in direct comparative studies, the data for the parent compound, imidacloprid, provides a strong indication of the expected performance for its urea metabolite.

ParameterHigh-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation based on polarity, followed by detection using UV or Mass Spectrometry.Immunoassay based on the specific binding of an antibody to the target antigen.
Limit of Detection (LOD) 0.01 - 0.5 µg/L[1][2]0.06 - 0.2 ng/mL[3]
Limit of Quantification (LOQ) 0.04 - 2.0 µg/L[1][2]~0.4 ng/mL (50% B/B0)
Recovery 80.6% - 112.7%[2]>88%[4]
Specificity High, can distinguish between parent compound and metabolites.Can have cross-reactivity with related compounds. For example, major imidacloprid metabolites showed cross-reactivities of 0.93–26% in an imidacloprid ELISA kit.[5]
Throughput Lower, sequential sample analysis.High, suitable for screening large numbers of samples in parallel (e.g., 96-well plate format).
Cost per Sample Higher due to instrument cost, solvent consumption, and maintenance.Lower, especially for large sample numbers.
Analysis Time Longer, includes sample preparation, run time, and data analysis.Shorter, typically 1-4 hours.[6]
Confirmation Considered a confirmatory method.[7][8]Positive results often require confirmation by a chromatographic method like HPLC or GC/MS.[7][8]

Experimental Protocols

Detailed methodologies for both HPLC and ELISA are crucial for reproducible results. The following sections outline typical experimental protocols for the detection of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a synthesized method based on common practices for the analysis of imidacloprid and its metabolites.

1. Sample Preparation (QuEChERS Method) [2]

  • Extraction: Homogenize 10 g of the sample (e.g., soil, tissue) with 10 mL of acetonitrile containing 0.1% acetic acid.[2]

  • Salting Out: Add anhydrous MgSO₄ and NaCl to induce phase separation.[2]

  • Centrifugation: Centrifuge the mixture and collect the upper acetonitrile layer.

  • Clean-up (Dispersive Solid-Phase Extraction): Transfer the extract to a tube containing a suitable sorbent (e.g., neutral alumina column combined with graphitized carbon black (GCB)) to remove interfering matrix components.[2]

  • Final Preparation: Evaporate the cleaned-up extract to dryness and reconstitute in the mobile phase for injection into the HPLC system.

2. HPLC-DAD/MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water.[1][10] For example, a mobile phase of acetonitrile and water (90:10 v/v) has been used.[1]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Injection Volume: 20 µL.[12]

  • Detection:

    • Diode Array Detector (DAD): Wavelength set to the maximum absorbance of this compound (e.g., around 270 nm for imidacloprid).[1]

    • Mass Spectrometry (MS/MS): For higher sensitivity and specificity, using multiple reaction monitoring (MRM) in positive and negative ion modes.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on a direct competitive ELISA format, which is common for small molecule detection.

1. Sample Preparation

  • Extraction: Extract the sample with a suitable solvent such as methanol.[4] The final concentration of the organic solvent in the well should be minimized (e.g., up to 5% v/v) to avoid interference with the assay.[4]

  • Dilution: Dilute the sample extract with the provided sample diluent to bring the analyte concentration within the dynamic range of the assay.[4]

2. ELISA Procedure [7]

  • Standard and Sample Addition: Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Add the imidacloprid-enzyme (e.g., HRP) conjugate to each well.

  • Incubation: Incubate the plate, allowing the free analyte in the sample and the enzyme-conjugate to compete for binding to the immobilized antibodies.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a color signal.[7]

  • Stopping the Reaction: Stop the color development by adding a stop solution (e.g., dilute sulfuric acid).[7]

  • Measurement: Read the absorbance of each well using an ELISA plate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[7]

Visualizing the Methodologies

To better understand the workflows, the following diagrams illustrate the experimental processes for HPLC and ELISA, as well as the logic of cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction (Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Clean-up (dSPE) Centrifugation->Cleanup Final_Prep Evaporation & Reconstitution Cleanup->Final_Prep Injection Injection Final_Prep->Injection Separation C18 Column Separation Injection->Separation Detection Detection (DAD or MS/MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of this compound.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Sample Sample Extraction Extraction (Methanol) Sample->Extraction Dilution Dilution Extraction->Dilution Add_Sample Add Sample to Plate Dilution->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubation Add_Conjugate->Incubate Wash Washing Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Experimental workflow for ELISA analysis of this compound.

Cross_Validation cluster_hplc HPLC Analysis cluster_elisa ELISA Analysis Sample_Set Set of Samples HPLC_Analysis Quantitative Analysis Sample_Set->HPLC_Analysis ELISA_Analysis Screening Analysis Sample_Set->ELISA_Analysis HPLC_Results HPLC Results (Concentration) HPLC_Analysis->HPLC_Results Comparison Comparison & Correlation Analysis HPLC_Results->Comparison ELISA_Results ELISA Results (Concentration) ELISA_Analysis->ELISA_Results ELISA_Results->Comparison Validation Method Validation Comparison->Validation

Caption: Logical workflow for the cross-validation of HPLC and ELISA methods.

Conclusion

The choice between HPLC and ELISA for the detection of this compound depends on the specific requirements of the study. HPLC provides a robust, specific, and sensitive method for the accurate quantification of this compound and is considered a confirmatory technique. In contrast, ELISA offers a rapid, cost-effective, and high-throughput screening tool, which is particularly useful for analyzing a large number of samples. For comprehensive and reliable results, a cross-validation approach is recommended, where ELISA is used for initial screening, and positive findings are confirmed by HPLC. This integrated approach leverages the strengths of both methodologies, ensuring both efficiency and accuracy in the detection of this compound.

References

A Guide to the Inter-laboratory Analysis of Imidacloprid Urea: Methodologies and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of imidacloprid urea, a key metabolite of the widely used neonicotinoid insecticide imidacloprid, is crucial for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of analytical methods, their performance characteristics based on available experimental data, and detailed experimental protocols to assist in method selection and implementation.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for the determination of imidacloprid and its metabolites, offering high sensitivity and selectivity.[1][2][3] Alternative methods, such as those based on enzyme-linked immunosorbent assay (ELISA) and spectrophotometry, have also been developed.[4][5]

Below is a summary of performance data from various studies.

Table 1: Performance of QuEChERS-HPLC-MS/MS for Imidacloprid and its Metabolites

AnalyteMatrixLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundCrayfish Tissues0.02–0.50.05–2.080.6–112.74.2–12.6[1]
ImidaclopridMaize & Soil-->78<5.4[2][3]
Imidacloprid & MetabolitesCotton Flower, Pollen, Nectariferous Tissue, Honey-0.01 µg/g80.42–99.83<20[6]

Table 2: Performance of Other Analytical Methods for Imidacloprid

MethodAnalyteMatrixLOD (mg/kg)Recovery (%)Reference
TLC-DensitometryImidaclopridTomatoes1.3992.57–96.31[7]
Indirect FluorimetryImidaclopridTomatoes0.3296.16–99.83[7]
HPLC-UVImidaclopridTomatoes0.1285.20–93.15[7]
ELISAImidaclopridPhloem/Leaf Tissue- (LOQ ≈ 48 ng)93.5–94.5 (phloem)[4]
SpectrophotometryImidaclopridSoil & Water--[5]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical results. The following are summaries of key experimental protocols described in the cited literature.

1. QuEChERS-HPLC-MS/MS for Imidacloprid and its Metabolites in Crayfish Tissues [1]

  • Sample Preparation (QuEChERS):

    • Homogenize tissue samples (plasma, cephalothorax, hepatopancreas, gill, intestine, and muscle).

    • Extract with acetonitrile containing 0.1% acetic acid.

    • Clean up the extract using a neutral alumina column containing a primary secondary amine.

  • Chromatographic and Mass Spectrometric Conditions:

    • Separate the prepared samples using reverse-phase chromatography.

    • Scan in positive and negative ion multiple reaction-monitoring modes.

    • Establish molecular ion peaks for imidacloprid, its metabolites, and internal standards.

2. ELISA for Imidacloprid in Plant Material [4]

  • Extraction:

    • Extract imidacloprid residues from plant tissue (phloem or leaves) using an organic solvent such as methanol.

  • Assay:

    • Utilize a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Dilute the solvent-extracted samples with distilled water prior to analysis to minimize matrix effects.

    • Follow the manufacturer's instructions for the ELISA procedure.

3. Spectrophotometric Method for Imidacloprid [5]

  • Reaction:

    • Synthesize a novel azo dye by diazotizing imidacloprid.

    • Couple the diazotized imidacloprid with 5-amino-2-hydroxybenzoic acid in an alkaline medium (pH ~11.3) to yield a stable yellow azo compound.

  • Measurement:

    • Measure the absorbance of the resulting solution at its maximum absorbance wavelength (λmax) of 414.5 nm.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for an inter-laboratory comparison of this compound analysis, from sample distribution to data evaluation.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Analysis Participating Laboratories cluster_Evaluation Data Evaluation A Preparation of Test Material B Homogenization & Spiking A->B C Distribution to Participating Labs B->C D Sample Receipt & Storage C->D E Sample Preparation (e.g., QuEChERS) D->E F Instrumental Analysis (e.g., HPLC-MS/MS) E->F G Data Processing & Quantification F->G H Submission of Results G->H I Statistical Analysis (e.g., Z-scores) H->I J Performance Assessment I->J K Final Report J->K

Caption: Workflow for an inter-laboratory comparison study.

The following diagram illustrates the general steps involved in the QuEChERS extraction and HPLC-MS/MS analysis of this compound.

QuEChERS_Workflow start Sample Homogenization extraction Extraction with Acetonitrile & Acetic Acid start->extraction Step 1 cleanup Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup Step 2 analysis HPLC-MS/MS Analysis cleanup->analysis Step 3 quantification Data Quantification analysis->quantification Step 4

References

A Comparative Guide to the Accuracy and Precision of Imidacloprid and Imidacloprid Urea Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection of imidacloprid and its metabolites, such as imidacloprid urea, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Overview of Detection Methodologies

The detection of imidacloprid and its urea metabolite primarily relies on chromatographic techniques, immunoassays, and sensor-based methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are considered the gold standard for their high accuracy and sensitivity.[1] Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput and cost-effective screening alternative, while electrochemical and optical sensors are emerging as rapid and portable detection tools.

Quantitative Comparison of Detection Methods

The performance of various analytical methods for the detection of imidacloprid and this compound is summarized in the table below. Key parameters for comparison include the Limit of Detection (LOD), Limit of Quantitation (LOQ), recovery rates, and Relative Standard Deviation (RSD) as a measure of precision.

MethodAnalyteMatrixLODLOQRecovery (%)RSD (%)Reference
HPLC-MS/MS ImidaclopridCrayfish Tissues0.02-0.5 µg/L0.05-2.0 µg/L80.6-112.74.2-12.6[2]
This compoundCrayfish Tissues0.02-0.5 µg/L0.05-2.0 µg/L80.6-112.74.2-12.6[2]
Imidacloprid & MetabolitesPepper--70-120< 20[3]
Imidacloprid & MetabolitesMaize & Soil-->78< 5.4[4]
ImidaclopridPaddy Water & Soil0.15 µg/L (IDL)0.5 µg/L (IQL)90-100-[5]
HPLC-UV ImidaclopridSoil-0.17-0.25 µg/g81-87-[6]
ImidaclopridWater & Soil0.5 µg/L (Water), 5 µg/kg (Soil)-82-854-6[1]
ImidaclopridTomatoes0.12 mg/kg-85.20-93.15-[7]
ELISA ImidaclopridBiological Matrices----[8]
Electrochemical Sensors Imidacloprid-0.1 µM---
ImidaclopridHoney0.21 mg/L-88.0-105.02.6
TLC-Densitometry ImidaclopridTomatoes1.39 mg/kg-92.57-96.31-[7]
Indirect Fluorimetry ImidaclopridTomatoes0.32 mg/kg-96.16-99.83-[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

QuEChERS Sample Preparation for HPLC-MS/MS Analysis of Imidacloprid and its Metabolites

This protocol is adapted from the method described by Liu et al. (2021) for the analysis of crayfish tissues.[2]

  • Homogenization: Weigh 1.0 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 0.1% acetic acid. Vortex for 1 min. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 min, and centrifuge at 8000 rpm for 5 min.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄. Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

  • Final Preparation: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and redissolve the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Conditions for Imidacloprid and this compound
  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid or ammonium acetate).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a range of metabolites.[2] For imidacloprid and this compound, positive ion mode is typically used.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, selecting specific precursor and product ion transitions for each analyte.

ELISA Protocol for Imidacloprid Screening

This is a general protocol for a competitive ELISA.

  • Coating: Coat a 96-well microplate with anti-imidacloprid antibodies.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Competition: Add standards or samples containing imidacloprid, followed by the addition of an imidacloprid-enzyme conjugate. The free imidacloprid and the conjugate compete for binding to the immobilized antibodies.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measurement: Measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of imidacloprid in the sample.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the detection of imidacloprid and its urea metabolite using the QuEChERS and HPLC-MS/MS method.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample (e.g., Tissue, Soil, Water) homogenization Homogenization sample->homogenization extraction Acetonitrile Extraction + Salting Out homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE (PSA, MgSO4) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 evaporation Evaporation & Reconstitution centrifugation2->evaporation Supernatant hplc HPLC Separation (C18 Column) evaporation->hplc Final Extract msms MS/MS Detection (ESI, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification results Results (Concentration) quantification->results

Caption: Workflow for this compound Detection.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound detection is not applicable in the context of analytical chemistry, the logical relationship in method selection involves a trade-off between sensitivity, specificity, cost, and throughput. The following diagram illustrates this decision-making process.

method_selection cluster_criteria Key Selection Criteria cluster_methods Recommended Method start Define Analytical Needs sensitivity High Sensitivity & Specificity? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No lcms LC-MS/MS sensitivity->lcms Yes portability Field Portability Required? throughput->portability No elisa ELISA throughput->elisa Yes portability->lcms No sensors Sensors portability->sensors Yes

Caption: Decision Tree for Method Selection.

References

A Comparative Guide to Extraction Solvents for Imidacloprid Urea Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different solvents for the extraction of imidacloprid urea, a key metabolite of the widely used neonicotinoid insecticide, imidacloprid. Understanding the optimal extraction solvent is critical for accurate quantification in various matrices, including environmental and biological samples. This document summarizes experimental data, presents detailed protocols, and visualizes the extraction workflow to aid in method development and selection.

Data Summary: Solvent Extraction Efficiency for this compound

The selection of an appropriate solvent is paramount for achieving high recovery and minimizing matrix effects in the analysis of this compound. Experimental data, primarily from studies employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, points to the superior performance of acetonitrile, often with acidification.

Solvent SystemMatrixRecovery of this compoundRelative Standard Deviation (RSD)Citation
Acetonitrile with 0.1% Acetic Acid Crayfish Tissues>80%4.2% - 12.6%[1]
Acetonitrile with 1% Glacial Acetic Acid Pepper70% - 120%< 20%[2]
Ethyl Acetate Crayfish TissuesLower than AcetonitrileNot specified[1]
Methanol/Water Plant Material64% - 110% (for various metabolites)Not specified[3]

Key Findings:

  • Acetonitrile consistently demonstrates high extraction efficiency for this compound and other polar metabolites of imidacloprid.[1][2][4][5][6] The addition of a small percentage of acetic acid can further improve recovery rates.[1]

  • Ethyl acetate has been shown to yield lower recoveries of this compound compared to acetonitrile.[1]

  • Methanol , often in combination with water, is also utilized for the extraction of imidacloprid and its metabolites from plant tissues, showing a broad recovery range.[3][7][8]

Experimental Protocol: QuEChERS Method for this compound Extraction

The following protocol is a representative example of the widely adopted QuEChERS method for the extraction of this compound from a solid matrix, adapted from studies on complex biological samples.[1][2]

Materials:

  • Homogenized sample (e.g., plant tissue, soil, animal tissue)

  • Acetonitrile (ACN) with 0.1% - 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 1-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add a measured volume of acetonitrile (typically in a 1:1 or 2:1 ratio with the sample weight, e.g., 15 mL for a 15 g sample) containing 0.1% - 1% acetic acid.

  • Salting Out: Add anhydrous MgSO₄ (e.g., 4-6 g) and NaCl or NaOAc (e.g., 1-1.5 g). The salts aid in separating the acetonitrile layer from the aqueous phase and enhance the partitioning of the analytes into the organic solvent.

  • Extraction: Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the acetonitrile.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 3000-5000 rpm) for 5 minutes to separate the solid matrix and aqueous layer from the acetonitrile supernatant.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a microcentrifuge tube containing a mixture of anhydrous MgSO₄ (e.g., 150 mg) and PSA sorbent (e.g., 50 mg).

    • PSA is effective in removing polar matrix components such as organic acids, sugars, and fatty acids.

  • Final Centrifugation: Vortex the microcentrifuge tube for 1 minute and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or other suitable analytical instrumentation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the QuEChERS extraction process.

G cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) start Homogenized Sample add_solvent Add Acetonitrile (+ Acetic Acid) start->add_solvent add_salts Add MgSO4 and NaCl/NaOAc add_solvent->add_salts vortex_extract Vortex add_salts->vortex_extract centrifuge1 Centrifuge vortex_extract->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant Acetonitrile Layer add_dspe Add MgSO4 and PSA supernatant->add_dspe vortex_cleanup Vortex add_dspe->vortex_cleanup centrifuge2 Centrifuge vortex_cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS extraction and cleanup workflow.

G cluster_solvents Solvent Selection cluster_performance Performance Metrics acetonitrile Acetonitrile (+ Acid) high_recovery High Recovery (>80%) acetonitrile->high_recovery ethyl_acetate Ethyl Acetate low_recovery Lower Recovery ethyl_acetate->low_recovery methanol Methanol/Water variable_recovery Variable Recovery methanol->variable_recovery

Caption: Logical relationship of solvent to recovery.

References

Comparative Toxicity of Imidacloprid and Its Metabolites in Non-Target Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of the neonicotinoid insecticide Imidacloprid and its principal metabolites in non-target organisms. The information presented is supported by experimental data to facilitate informed risk assessment and the development of safer alternatives.

Imidacloprid, a systemic insecticide, is valued for its efficacy against a wide range of agricultural pests. However, its widespread use has raised concerns about its impact on non-target organisms. Upon entering the environment, Imidacloprid undergoes metabolic transformation, giving rise to various metabolites that can exhibit their own toxicological profiles. Understanding the relative toxicity of these metabolites is crucial for a comprehensive environmental risk assessment.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50/LC50) of Imidacloprid and its major metabolites in various non-target organisms. It is important to note that toxicity can vary significantly depending on the species, exposure route, and duration.

CompoundOrganismSpeciesExposure RouteDurationLD50/LC50UnitReference
Imidacloprid Honey BeeApis melliferaOral48-96 h40 - 60ng/bee[1][2][3]
Honey BeeApis melliferaContact48 h49 - 102ng/bee[4]
EarthwormEisenia andreiSoil14 d0.77mg/kg[5]
CollembolaFolsomia candidaSoil28 d0.84mg/kg[6]
RatRattus norvegicusOral-380 - 650mg/kg bw[7]
MouseMus musculusOral-130 - 170mg/kg bw[7]
Imidacloprid-olefin Honey BeeApis melliferaOral48 h< 36ng/bee[4]
MayflyCloeon dipterumAquatic96 hSimilar to IMIµg/L[8]
5-hydroxyimidacloprid Honey BeeApis melliferaOral48 h> 49ng/bee[4]
Desnitro-imidacloprid MouseMus musculusOral-7 - 24mg/kg bw[9]
6-chloronicotinic acid Honey BeeApis melliferaOral48 h> 121,500ng/bee[4]
Urea metabolite Honey BeeApis melliferaOral48 h> 99,500ng/bee[4]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in air or water that is lethal to 50% of a test population.

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols. Below are summaries of key methodologies for assessing the toxicity of chemical substances to various non-target organisms, primarily based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Invertebrate Acute Toxicity Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of substances to aquatic invertebrates, most commonly Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Substance Preparation: The test substance is dissolved in water to create a series of concentrations. A control group with no test substance is also prepared.

  • Exposure: Daphnids are exposed to the different concentrations of the test substance in glass vessels under controlled conditions of temperature (18-22°C) and light (16-hour light, 8-hour dark cycle).

  • Duration: The test duration is typically 48 hours.

  • Endpoint: The primary endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation. The EC50 (median effective concentration) for immobilization is calculated.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This guideline describes two methods for assessing the acute toxicity of chemicals to earthworms: a filter paper contact test and an artificial soil test.[3][7][8][10][11]

  • Filter Paper Contact Test (Screening Test):

    • Exposure: Earthworms (Eisenia fetida or Eisenia andrei) are individually placed in vials lined with filter paper treated with a range of concentrations of the test substance.[10]

    • Duration: The exposure period is 48 hours.[3][10]

    • Endpoint: Mortality is assessed to determine a potential toxicity range.[10]

  • Artificial Soil Test:

    • Test Medium: An artificial soil mixture is prepared according to OECD specifications. The test substance is uniformly mixed into the soil.

    • Exposure: A defined number of adult earthworms are introduced into containers with the treated soil.[10]

    • Duration: The test duration is 14 days.[7][10]

    • Endpoints: Mortality is recorded at 7 and 14 days to calculate the LC50. Sub-lethal effects, such as changes in body weight and behavior, are also observed.[8][10]

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of substances to birds.[1][2][12][13]

  • Test Species: Commonly used species include the Northern bobwhite quail (Colinus virginianus) or the Japanese quail (Coturnix japonica).

  • Administration: The test substance is administered orally to the birds, typically via gavage, in a single dose.

  • Dose Levels: A range of dose levels are tested to determine the dose-response relationship. A control group receives the vehicle only.

  • Observation Period: The birds are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Endpoint: The primary endpoint is the LD50, calculated from the observed mortality at different dose levels.

Signaling Pathway and Experimental Workflow

The primary mode of action for Imidacloprid and its metabolites is the agonistic binding to nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[8][14][15] This binding leads to the persistent activation of these receptors, causing a cascade of downstream effects that result in paralysis and death. The selective toxicity of neonicotinoids towards insects is attributed to their higher binding affinity for insect nAChRs compared to vertebrate nAChRs.[9] However, at high concentrations, effects on vertebrate nAChRs can also occur.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Imidacloprid Imidacloprid & Metabolites nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Agonistic Binding Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Cellular_Response Altered Cellular Response Depolarization->Cellular_Response Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Activation Ion_Influx->PI3K_Akt Ca2+ Signaling PI3K_Akt->Cellular_Response Neurotoxicity Neurotoxicity & Paralysis Cellular_Response->Neurotoxicity

Caption: Signaling pathway of Imidacloprid and its metabolites via nAChR activation.

The workflow for assessing the toxicity of Imidacloprid metabolites generally follows a tiered approach, starting with standardized laboratory assays and potentially moving to more complex, environmentally realistic studies.

G cluster_workflow Experimental Workflow Metabolite_ID Metabolite Identification & Synthesis Tier1 Tier 1: Acute Toxicity Screening (e.g., Daphnia, Earthworm filter paper) Metabolite_ID->Tier1 Tier2 Tier 2: Definitive Toxicity Testing (LD50/LC50 determination in soil/water) Tier1->Tier2 If toxic Tier3 Tier 3: Chronic & Sub-lethal Effects (Reproduction, Growth, Behavior) Tier2->Tier3 Risk_Assessment Environmental Risk Assessment Tier3->Risk_Assessment

Caption: Tiered experimental workflow for toxicity assessment.

Conclusion

The available data clearly indicate that several metabolites of Imidacloprid exhibit significant toxicity to non-target organisms, with some, such as Imidacloprid-olefin and desnitro-imidacloprid, being more potent than the parent compound in certain species.[4][8][9] This underscores the importance of considering the entire suite of metabolites in environmental risk assessments of pesticides. For researchers and professionals in drug development, this comparative guide highlights the need for designing pesticides that degrade into less toxic byproducts to minimize unintended ecological consequences. Future research should continue to expand the toxicological database for a wider range of non-target species and focus on the chronic and sub-lethal effects of these metabolites.

References

Unraveling the Soil Saga: A Comparative Look at the Fates of Imidacloprid and Its Urea Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental persistence, mobility, and binding characteristics of the widely used insecticide, imidacloprid, and its primary soil metabolite, imidacloprid-urea, reveals distinct behaviors that influence their environmental impact. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of their fates in the soil environment.

Imidacloprid, a systemic neonicotinoid insecticide, undergoes transformation in the soil, with imidacloprid-urea being one of its major breakdown products. Understanding the comparative fate of the parent compound and its metabolite is crucial for a comprehensive assessment of its environmental risk profile. This guide presents a side-by-side comparison of their degradation kinetics, sorption behavior, and mobility in soil, supported by experimental data and detailed methodologies.

Degradation Dynamics: A Tale of Two Half-Lives

The persistence of a pesticide in the environment is a key factor in determining its potential for long-term impact. This is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. While extensive data exists for imidacloprid, information on the degradation of its urea metabolite is less common, making direct comparisons challenging. However, available research provides valuable insights.

Imidacloprid's half-life in soil can vary significantly depending on environmental conditions such as soil type, moisture, and microbial activity, with reported values ranging from 26.5 to 229 days.[1] In some studies, under specific conditions, the half-life of total imidacloprid residues has been observed to be as short as 10 to 12 days.[2] One study found the half-life of imidacloprid in soil to be between 32 and 43 days depending on the soil type.[3]

Table 1: Comparative Degradation of Imidacloprid

CompoundHalf-life (DT50) in SoilConditionsReference
Imidacloprid26.5 - 229 daysVaried soil types[1]
Imidacloprid32 - 43 daysSandy loam, loamy sand, clay loam[3]
Imidacloprid~60 days (photodegradation)Soil surface under sunlight[4]
Imidacloprid-ureaData not directly comparable--

Note: A direct comparison of the half-life of imidacloprid-urea under the same conditions as imidacloprid was not found in the reviewed literature.

Soil Sorption: The Tug-of-War for Soil Particles

The extent to which a chemical binds to soil particles, a process known as sorption, significantly influences its mobility and bioavailability. This is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A higher value indicates stronger binding and lower mobility.

A key study directly compared the sorption of imidacloprid and imidacloprid-urea in various soil profiles. The results, summarized in Table 2, demonstrate that both compounds exhibit a range of sorption behaviors depending on the soil's physical and chemical properties, such as organic carbon content and clay content.

Table 2: Comparative Soil Sorption Coefficients of Imidacloprid and Imidacloprid-Urea

Soil Depth (cm)CompoundKd (L/kg)Koc (L/kg)Soil Organic Carbon (%)Reference
0-15Imidacloprid1.8 - 4.5150 - 2501.2 - 1.8Papiernik et al., 2006[5][6][7][8]
0-15Imidacloprid-urea0.9 - 2.575 - 1501.2 - 1.8Papiernik et al., 2006[5][6][7][8]
75-90Imidacloprid0.5 - 1.5100 - 3000.3 - 0.5Papiernik et al., 2006[5][6][7][8]
75-90Imidacloprid-urea0.2 - 0.840 - 1600.3 - 0.5Papiernik et al., 2006[5][6][7][8]

Data extracted from Papiernik et al. (2006). Values are approximate ranges observed across different soil profiles.

The data indicates that in topsoil layers with higher organic carbon content, both imidacloprid and imidacloprid-urea exhibit stronger sorption. However, imidacloprid generally shows a higher sorption affinity (higher Kd and Koc values) compared to its urea metabolite in the same soil layer. This suggests that imidacloprid-urea is likely to be more mobile in the soil than the parent imidacloprid .

Furthermore, competitive sorption studies have shown that the presence of imidacloprid-urea can reduce the sorption of imidacloprid on soil components like clay minerals and humic acids.[9] This implies that as imidacloprid degrades to imidacloprid-urea, the metabolite can compete for binding sites, potentially leading to increased leaching of the parent compound.[9]

Experimental Protocols

The following are generalized experimental protocols for assessing the degradation and sorption of pesticides in soil, based on established methodologies such as the OECD guidelines.

Soil Degradation Kinetics Study

This experiment aims to determine the rate of degradation and the half-life of a test substance in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., through a 2 mm sieve) and adjust its moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Prepare a stock solution of the test substance (imidacloprid or imidacloprid-urea). Apply the solution to the soil samples to achieve a desired initial concentration.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C). Use flow-through systems or periodic aeration to maintain aerobic conditions.

  • Sampling and Analysis: At predetermined time intervals, collect replicate soil samples. Extract the test substance and its metabolites from the soil using an appropriate solvent. Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the test substance against time. Use kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50).

Soil Sorption/Desorption Study (Batch Equilibrium Method - OECD 106)

This experiment measures the extent to which a test substance is adsorbed to soil particles.

Methodology:

  • Soil and Solution Preparation: Use characterized soil samples with known properties (pH, organic carbon content, texture). Prepare solutions of the test substance in a 0.01 M CaCl2 solution at a range of concentrations.

  • Equilibration: Add a known mass of soil to a known volume of the test substance solution in a centrifuge tube. Shake the tubes for a predetermined equilibration time (e.g., 24-48 hours) at a constant temperature.

  • Separation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis: Analyze the concentration of the test substance remaining in the supernatant using a suitable analytical method (e.g., HPLC).

  • Calculation of Sorption: Calculate the amount of test substance sorbed to the soil by subtracting the equilibrium solution concentration from the initial concentration.

  • Data Analysis: Plot the amount of sorbed substance against the equilibrium concentration to generate a sorption isotherm. From this, calculate the sorption coefficients Kd and Koc.

  • Desorption (Optional): After the sorption phase, replace the supernatant with a fresh CaCl2 solution and re-equilibrate to measure the amount of desorbed substance.

Visualizing the Pathways and Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Imidacloprid Imidacloprid in Soil Urea_Metabolite Imidacloprid-Urea Imidacloprid->Urea_Metabolite Oxidation/ Hydrolisis Other_Metabolites Other Metabolites Imidacloprid->Other_Metabolites Mineralization CO2 + H2O + Bound Residues Urea_Metabolite->Mineralization Other_Metabolites->Mineralization

Caption: Degradation pathway of Imidacloprid in soil.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Sieving & Moisture Adjustment Equilibration Soil + Solution (Batch Equilibration) Soil_Prep->Equilibration Solution_Prep Test Substance Solution Preparation Solution_Prep->Equilibration Centrifugation Separation of Soil and Supernatant Equilibration->Centrifugation HPLC HPLC Analysis of Supernatant Centrifugation->HPLC Calculation Calculation of Kd and Koc HPLC->Calculation

Caption: Experimental workflow for soil sorption study.

Conclusion

The available evidence indicates that imidacloprid and its urea metabolite exhibit different behaviors in the soil environment. Imidacloprid tends to be more strongly sorbed to soil particles than imidacloprid-urea, suggesting that the metabolite has a higher potential for mobility and leaching. While direct comparative data on their degradation rates is limited, the transformation of imidacloprid to imidacloprid-urea is a key step in its environmental fate. A thorough understanding of the individual and combined behavior of both the parent compound and its significant metabolites is essential for accurate environmental risk assessment and the development of sustainable agricultural practices. Further research directly comparing the degradation kinetics of imidacloprid and imidacloprid-urea under identical soil conditions is warranted to refine our understanding of their comparative persistence.

References

Navigating the Matrix: A Comparative Guide to Methods for Simultaneous Neonicotinoid Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and simultaneous analysis of neonicotinoid metabolites is crucial for understanding their environmental fate, toxicological impact, and metabolic pathways. This guide provides a comparative overview of validated analytical methods, focusing on the widely adopted Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) technique, to aid in method selection and development.

The ubiquitous use of neonicotinoid insecticides has led to growing concerns about their presence in various environmental and biological matrices. Consequently, robust and sensitive analytical methods are required to detect and quantify not only the parent compounds but also their metabolites, which can exhibit comparable or even higher toxicity. This guide delves into the experimental protocols and performance data of established methods, offering a clear comparison to facilitate informed decisions in the laboratory.

Method Performance: A Quantitative Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative data from three distinct validated LC-MS/MS methods for the simultaneous analysis of neonicotinoid metabolites in different matrices: infant foods, urine, and honey bee products.

Performance ParameterMethod A: Infant Foods (Modified QuEChERS HPLC-MS/MS)[1][2]Method B: Human Urine (LC-MS/MS)[3][4]Method C: Honey Bee Products (LC-MS/MS)[5][6]
Analytes 20 Neonicotinoids and their metabolites9 Neonicotinoids and 4 metabolitesParent neonicotinoids and their metabolites
Limit of Detection (LOD) 0.02–0.35 µg·kg⁻¹0.0013–0.048 ng/mL (parents), 0.0052–0.52 ng/mL (metabolites)0.2 ng/g (parents), 0.2–15 ng/g (metabolites)
Limit of Quantification (LOQ) 0.1–1.0 µg·kg⁻¹0.0050–0.17 ng/mL (parents), 0.011–1.6 ng/mL (metabolites)Not explicitly stated
Recovery (%) 52% to 92%[2]Accuracy: 94.8–99.1%[3]70–120%[5][6]
Precision (RSD) <15% (intraday and interday)[1]7.5–12.5% (parents), 7.4–10.9% (metabolites) (Intermediate precision)[3]<20%[5][6]
Matrix Infant FoodsUrineHoney Bees and Bee Products
Sample Preparation Modified QuEChERSAutomated Solid Phase Extraction (SPE)[3]Salting out and Solid Phase Extraction (SPE)[5][6]

Experimental Protocols: A Closer Look

The efficacy of any analytical method is intrinsically linked to its experimental protocol. Below are detailed methodologies for the three compared methods, providing a step-by-step guide for replication and adaptation.

Method A: Modified QuEChERS for Infant Foods[1][2]

This method is designed for the rapid and effective extraction of 20 neonicotinoids and their metabolites from complex infant food matrices.

  • Sample Extraction:

    • Homogenize the sample.

    • Extract with acetic acid-acidified acetonitrile/ethyl acetate via ultrasonication.[1][2]

  • Clean-up (QuEChERS):

    • Perform a dispersive solid-phase extraction (dSPE) step.

    • Use a combination of reduced graphene oxide@Fe3O4 (rGO@Fe3O4) and primary and secondary amine (PSA) as sorbents.[1][2]

  • Analysis (HPLC-MS/MS):

    • Employ a liquid chromatography system coupled with a tandem mass spectrometer.

    • Utilize a matrix-matched calibration for quantification to mitigate matrix effects.[1]

Method B: Automated SPE for Human Urine[3][4]

This high-throughput method is optimized for the sensitive analysis of 13 neonicotinoids and their metabolites in human urine.

  • Sample Preparation:

    • To 100 µL of urine, add 10 µL of internal standard (IS) solution and 10 µL of 50% methanol in water.

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Centrifuge at 4°C and 2000 × g for 1 minute.[3]

  • Automated Solid Phase Extraction (SPE):

    • Use a 96-well plate format for high-throughput analysis.[3]

    • Pre-wash the SPE plate with acetonitrile.

    • Load the supernatant and centrifuge.

    • Evaporate the samples to dryness.

    • Reconstitute the residue in 200 µL of 5% methanol in 0.1% formic acid and 10 mM ammonium acetate.[3]

  • Analysis (LC-MS/MS):

    • Inject 10 µL of the final eluate into the LC-MS/MS system.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[3]

Method C: SPE for Honey Bee Products[5][6]

This refined method is tailored for the determination of neonicotinoid residues and their metabolites in challenging matrices like honey bees and bee products.

  • Sample Extraction:

    • Extract samples with 2% triethylamine (TEA) in acetonitrile (ACN).[5][6]

    • Perform a salting-out step.

  • Clean-up (SPE):

    • Utilize a solid-phase extraction clean-up step to remove matrix interferences.[5][6]

  • Analysis (LC-MS/MS):

    • Analyze the cleaned extract using liquid chromatography-tandem mass spectrometry.[5][6]

    • The method has been validated in triplicate at three different fortification concentrations in each matrix.[5][6]

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow for a typical LC-MS/MS analysis of neonicotinoid metabolites.

Experimental Workflow for Neonicotinoid Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Urine, Honey) Extraction Extraction (QuEChERS, LLE, etc.) Sample->Extraction Homogenization Cleanup Clean-up (SPE, dSPE) Extraction->Cleanup Crude Extract Concentration Concentration & Reconstitution Cleanup->Concentration Cleaned Extract LC Liquid Chromatography (Separation) Concentration->LC Final Sample MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Eluent DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis Raw Data Report Results & Report DataAnalysis->Report QuEChERS Workflow cluster_extraction Extraction Step cluster_cleanup Dispersive SPE (dSPE) Clean-up Step Sample Homogenized Sample + Water/Buffer AddSolvent Add Acetonitrile Sample->AddSolvent AddSalts Add Extraction Salts (e.g., MgSO4, NaCl) AddSolvent->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant Acetonitrile Supernatant AddSorbent Add dSPE Sorbent (e.g., PSA, C18, GCB) Supernatant->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract for LC-MS/MS Analysis Centrifuge2->FinalExtract Cleaned Extract

References

Safety Operating Guide

Proper Disposal of Imidacloprid Urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of imidacloprid urea is a critical aspect of laboratory safety and environmental responsibility. As a degradation product of the neonicotinoid insecticide imidacloprid, waste containing this compound must be handled with the assumption that it retains the hazardous characteristics of the parent compound, particularly its high toxicity to aquatic life.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with imidacloprid and its derivatives. Imidacloprid is toxic if swallowed and very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves. Always check the manufacturer's glove compatibility chart.[2]

  • Eye Protection: Chemical safety goggles are mandatory.[2]

  • Lab Coat: A fully-buttoned lab coat must be worn.[2]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a particulate filter respirator is required.

In Case of Accidental Exposure:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Ingestion: Rinse mouth with water. Immediately call a POISON CENTER or doctor.

  • Inhalation: Move the person into fresh air.[2]

Step-by-Step Disposal Procedure

This procedure outlines the collection, storage, and disposal of this compound waste, treating it as hazardous chemical waste.

Step 1: Waste Collection

  • Collect all waste containing this compound, including residual amounts, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and compatible hazardous waste container.[2]

  • The container must be sealable, clearly labeled, and made of a material compatible with the waste.[2]

  • For liquid waste, use a sealable, leak-proof container. For solid waste, a sealable bag or container is appropriate.[2]

Step 2: Labeling the Waste Container

  • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[2]

  • The label must include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound Waste" (and list other components if in a mixture)

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 3: Segregation and Storage

  • Store the sealed waste container in a designated, secure location away from incompatible materials, such as strong oxidizing agents.[2]

  • The storage area should be cool, dry, and well-ventilated.[4]

  • Ensure the container is tightly closed to prevent leaks or spills.

Step 4: Spill Management

  • In the event of a spill, prevent the material from entering drains or waterways.[5]

  • For small spills, sweep up solid material, taking care to avoid raising dust, and place it in the hazardous waste container.[5] Damp earth or sand can be used to absorb spills.[5]

  • For liquid spills, cover with an absorbent material, collect, and place in the waste container.

  • Clean the affected area thoroughly.

  • Report any spills to your institution's Environmental Health & Safety (EH&S) office.

Step 5: Final Disposal

  • Once the waste container is full or no longer in use, arrange for its disposal through your institution's hazardous waste management program.[2]

  • This typically involves completing a chemical collection request form and transferring the waste to a central accumulation area for pickup by a licensed hazardous waste disposal contractor.[2]

  • Imidacloprid waste must be disposed of at an approved waste disposal plant.[6] It should not be disposed of down the drain or in regular trash.

Environmental Hazard Data

Imidacloprid, the parent compound of this compound, is highly toxic to many non-target organisms. This data underscores the importance of preventing its release into the environment.

OrganismToxicity MeasurementValueReference
Fish (Rainbow Trout)96-hour LC50211 mg/L[3]
Aquatic Invertebrates (Daphnia magna)48-hour EC5085 mg/L[3]
Algae72-hour EC50> 10 mg/L[3]
Birds (Bobwhite Quail)14-day LD50152 mg/kg[7]
HoneybeesContact Acute LD500.024 µ g/bee [7]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. LD50: Lethal dose for 50% of the test population.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_spill_actions cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated, Compatible Container A->B C Securely Seal Container B->C D Label Container as 'Hazardous Waste' C->D E Store in a Secure, Well-Ventilated Area D->E F Spill Occurs? E->F G Prevent Entry into Drains F->G Yes J Container Full or No Longer in Use F->J No H Contain & Clean Up Spill (Use Absorbents) G->H I Place Spill Debris in Hazardous Waste Container H->I I->E K Arrange for Pickup via Institutional EH&S Program J->K L Transfer to Licensed Hazardous Waste Contractor K->L

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Handling Protocols for Imidacloprid Urea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of Imidacloprid urea in a laboratory setting. The following procedures are based on established safety protocols for Imidacloprid and its formulations, offering a robust framework for researchers, scientists, and drug development professionals. Given that this compound is a primary metabolite of Imidacloprid, these guidelines represent the most relevant and protective measures available.[1]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure and ensuring personal safety when handling this compound.[2][3] More than 97% of pesticide exposure occurs through the skin, making dermal protection a primary concern.[3] At a minimum, a long-sleeved shirt, long pants, closed-toe shoes, and socks should be worn for any handling activity.[3] For more specific tasks, the following PPE is required:

Body Part Task Required PPE Specifications & Best Practices
Hands All handling activitiesChemical-resistant glovesNitrile or PVC elbow-length gloves are recommended.[4] Discard disposable gloves after a single use. Wash reusable gloves before removing them.[5]
Eyes All handling activitiesSafety glasses with side shields or chemical splash gogglesFor tasks with a high risk of splashing, use chemical splash goggles or a face shield.[6][7] Eye protection should meet ANSI Z87.1 standards.[7]
Body All handling activitiesLaboratory coat or coverallsCotton or cotton/polyester coveralls are suitable for low-toxicity applications.[7] For mixing, loading, or cleaning, a chemical-resistant apron should be worn over the coveralls.[2][7]
Feet All handling activitiesClosed-toe shoes and socksFor significant spill cleanup, chemical-resistant boots with pant legs worn over them are recommended to prevent pesticides from entering the boots.[3]
Respiratory Handling in enclosed or poorly ventilated areasNIOSH-approved respiratorUse a respirator with an organic vapor (OV) removing cartridge and a prefilter (N, R, P, or HE).[2] Ensure the respirator is properly fitted and maintained.[8]
Operational Procedures for Safe Handling

Adherence to standardized operational procedures is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[6][9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the work area.[6]

  • Avoid Contact: Take precautions to avoid direct contact with the skin, eyes, and clothing.[9] Do not ingest or inhale the substance.[6]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[10][11]

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[5]

Personal Protective Equipment (PPE) Maintenance:

  • Inspection: Inspect all PPE for any signs of damage, such as holes or tears, before each use.[8]

  • Cleaning: Clean reusable PPE, such as gloves and aprons, with detergent and warm water after each use.[5]

  • Storage: Store clean PPE in a designated area away from personal clothing and pesticide storage areas to prevent cross-contamination.[4][8]

  • Clothing: Wash any clothing that becomes contaminated separately from other laundry.[3]

Spill Management and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is crucial for environmental protection and laboratory safety.

Accidental Release Measures:

  • Isolate the Area: In the event of a spill, immediately isolate the area and keep unauthorized personnel away.[6]

  • Ventilate: Ensure the area is well-ventilated, especially for spills of liquid formulations or if dust is generated.[9]

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[6] For solid spills, sweep or vacuum the material, avoiding the generation of dust.[9]

  • Collection: Collect the absorbed material and spilled substance into a suitable, closed container for disposal.[6][9]

  • Decontamination: Clean the contaminated surface thoroughly.[6]

Waste Disposal:

  • Regulations: Dispose of this compound waste and contaminated materials in accordance with all local, regional, national, and international regulations.[11]

  • Containers: Never reuse empty containers.[12] Triple-rinse empty containers with an appropriate solvent and dispose of them as hazardous waste.

  • Excess Material: If you have a small amount of leftover diluted product, it may be possible to use it up as intended according to the label directions.[12][13] Do not pour excess pesticide down the drain.[13]

  • Hazardous Waste: Unwanted or expired this compound should be disposed of as household hazardous waste.[12] Contact your local environmental agency or a certified hazardous waste disposal company for guidance.[12][13]

Workflow for Handling this compound

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Handling this compound (Well-ventilated area) ppe->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response Protocol spill_check->spill_response Yes post_handling Post-Handling Procedures spill_check->post_handling No spill_response->handling Resume after cleanup decontaminate Decontaminate Work Area post_handling->decontaminate remove_ppe Remove and Clean/Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands waste_disposal Waste Disposal wash_hands->waste_disposal end End of Process waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.